Methyl 2-fluoro-5-(methylsulfonyl)benzoate
Description
BenchChem offers high-quality Methyl 2-fluoro-5-(methylsulfonyl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-fluoro-5-(methylsulfonyl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-fluoro-5-methylsulfonylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO4S/c1-14-9(11)7-5-6(15(2,12)13)3-4-8(7)10/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HULWANKRMSPEGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)S(=O)(=O)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Methyl 2-fluoro-5-(methylsulfonyl)benzoate
Abstract
This technical guide provides a comprehensive overview of a reliable synthetic pathway to Methyl 2-fluoro-5-(methylsulfonyl)benzoate, a key building block in medicinal chemistry and drug discovery. The synthesis is presented as a three-step sequence commencing from commercially available 2-fluoro-5-bromobenzoic acid. This guide details the experimental procedures, including the nucleophilic aromatic substitution to introduce the methylthio group, the subsequent oxidation to the methylsulfonyl moiety, and the final Fischer esterification. Each step is accompanied by a discussion of the underlying chemical principles, safety considerations, and methods for purification and characterization. This document is intended for researchers, scientists, and professionals in the field of drug development, offering them a practical and scientifically grounded approach to the synthesis of this important intermediate.
Introduction
Methyl 2-fluoro-5-(methylsulfonyl)benzoate is a valuable intermediate in the synthesis of various biologically active molecules. The presence of the fluoro, methylsulfonyl, and methyl ester functional groups on the benzene ring provides multiple points for diversification and chemical modification, making it an attractive scaffold for the development of novel therapeutic agents. For instance, the methylsulfonyl group is a common feature in a variety of pharmaceuticals, contributing to their solubility, metabolic stability, and target-binding interactions. This guide aims to provide a detailed and practical synthetic route to this compound, empowering researchers to access this versatile building block for their drug discovery programs.
Overall Synthetic Strategy
The synthesis of Methyl 2-fluoro-5-(methylsulfonyl)benzoate can be efficiently achieved through a three-step process starting from 2-fluoro-5-bromobenzoic acid. The overall strategy is outlined below:
Caption: Overall synthetic workflow for Methyl 2-fluoro-5-(methylsulfonyl)benzoate.
Step 1: Synthesis of 2-Fluoro-5-(methylthio)benzoic acid
The initial step involves the substitution of the bromine atom in 2-fluoro-5-bromobenzoic acid with a methylthio group. This can be achieved via a nucleophilic aromatic substitution reaction using sodium thiomethoxide.
Experimental Protocol
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 2-fluoro-5-bromobenzoic acid (1.0 eq) and a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Addition of Reagent: To the stirred solution, add sodium thiomethoxide (1.1 - 1.5 eq) portion-wise at room temperature. The reaction is exothermic, and the temperature should be monitored.
-
Reaction Conditions: After the addition is complete, heat the reaction mixture to 80-100 °C and stir for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-water. Acidify the aqueous solution with a dilute acid (e.g., 1 M HCl) to a pH of 2-3 to precipitate the product.
-
Purification: Filter the precipitate, wash it with cold water, and dry it under vacuum to obtain the crude 2-fluoro-5-(methylthio)benzoic acid. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.
Characterization Data for 2-Fluoro-5-(methylthio)benzoic acid
| Property | Value |
| CAS Number | 57318-98-6[1][2][3] |
| Molecular Formula | C₈H₇FO₂S |
| Molecular Weight | 186.21 g/mol [2] |
| Appearance | White to off-white solid[4] |
| Melting Point | Not available |
Step 2: Synthesis of 2-Fluoro-5-(methylsulfonyl)benzoic acid
The second step is the oxidation of the methylthio group of 2-fluoro-5-(methylthio)benzoic acid to a methylsulfonyl group. This transformation is a key step and can be achieved using a variety of oxidizing agents. A common and effective method involves the use of hydrogen peroxide in acetic acid.
Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-fluoro-5-(methylthio)benzoic acid (1.0 eq) in glacial acetic acid.
-
Addition of Oxidant: Cool the solution in an ice bath and slowly add hydrogen peroxide (30% aqueous solution, 2.5 - 3.0 eq) dropwise, ensuring the temperature is maintained below 20 °C.
-
Reaction Conditions: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by TLC.
-
Work-up: Once the reaction is complete, pour the mixture into a beaker containing a cold saturated solution of sodium bisulfite to quench the excess peroxide. This will be followed by the precipitation of the product.
-
Purification: Filter the white precipitate, wash it thoroughly with cold water, and dry it under vacuum to yield 2-fluoro-5-(methylsulfonyl)benzoic acid.
Characterization Data for 2-Fluoro-5-(methylsulfonyl)benzoic acid
| Property | Value |
| CAS Number | 247569-56-8[5][6][7] |
| Molecular Formula | C₈H₇FO₄S[5] |
| Molecular Weight | 218.21 g/mol |
| Appearance | Solid |
| Melting Point | 147-149 °C[8] |
Step 3: Synthesis of Methyl 2-fluoro-5-(methylsulfonyl)benzoate
The final step is the esterification of the carboxylic acid group of 2-fluoro-5-(methylsulfonyl)benzoic acid to form the corresponding methyl ester. The Fischer esterification, which involves reacting the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, is a suitable method.
Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-fluoro-5-(methylsulfonyl)benzoic acid (1.0 eq) in an excess of methanol.
-
Addition of Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the suspension.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-8 hours. The reaction can be monitored by TLC until the starting material is consumed.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acidic catalyst, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved by recrystallization or column chromatography on silica gel.
Characterization Data for Methyl 2-fluoro-5-(methylsulfonyl)benzoate
| Property | Value |
| CAS Number | 865663-98-5[9][10] |
| Molecular Formula | C₉H₉FO₄S |
| Molecular Weight | 232.23 g/mol [9][10] |
| Appearance | Not available |
| Melting Point | Not available |
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
Sodium thiomethoxide is a corrosive and moisture-sensitive reagent and should be handled with care under an inert atmosphere.
-
Concentrated sulfuric acid and hydrogen peroxide are strong oxidizing agents and should be handled with extreme caution.
-
Organic solvents are flammable and should be kept away from ignition sources.
Conclusion
This technical guide has outlined a robust and reproducible three-step synthesis of Methyl 2-fluoro-5-(methylsulfonyl)benzoate from 2-fluoro-5-bromobenzoic acid. The described procedures, along with the provided characterization data, offer a solid foundation for the preparation of this valuable building block in a laboratory setting. By following the detailed protocols and adhering to the safety precautions, researchers can confidently synthesize this key intermediate for their ongoing drug discovery and development endeavors.
References
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Harris, P. A., et al. (2016). DNA-Encoded Library Screening Identifies Benzo[b][8][11]oxazepin-4-ones as Highly Potent and Monoselective Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors. Journal of Medicinal Chemistry, 59(5), 2163–2178. [Link]
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Chen, Q., et al. (2019). Base-Promoted Chemodivergent Formation of 1,4-Benzoxazepin-5(4H)-ones and 1,3-Benzoxazin-4(4H)-ones Switched by Solvents. Molecules, 24(20), 3773. [Link]
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ChemSynthesis. (2025, May 20). methyl 2-fluoro-5-formylbenzoate. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. Retrieved from [Link]
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A Technical Guide to Methyl 2-fluoro-5-(methylsulfonyl)benzoate (CAS No. 865663-98-5): A Key Building Block in Modern Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Fluorinated Sulfonyl Benzoate
Methyl 2-fluoro-5-(methylsulfonyl)benzoate is a highly functionalized aromatic compound that has emerged as a critical building block in the synthesis of complex pharmaceutical agents. Its unique substitution pattern—featuring a fluorine atom, a methylsulfonyl group, and a methyl ester—provides medicinal chemists with a versatile scaffold for constructing molecules with tailored pharmacological profiles. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability, while the sulfonyl group can act as a hydrogen bond acceptor and influence solubility and cell permeability. The ester functional group offers a convenient handle for further chemical modifications, such as amide bond formation.
This technical guide provides an in-depth exploration of Methyl 2-fluoro-5-(methylsulfonyl)benzoate, including its physicochemical properties, a detailed synthesis protocol, spectroscopic characterization, and its significant application in the synthesis of advanced therapeutic candidates.
Chemical Structure:
Caption: Chemical structure of Methyl 2-fluoro-5-(methylsulfonyl)benzoate.
Physicochemical and Safety Profile
A comprehensive understanding of the physicochemical properties and safety considerations is paramount for the effective and safe handling of this compound in a research and development setting.
| Property | Value | Source(s) |
| CAS Number | 865663-98-5 | [1] |
| Molecular Formula | C₉H₉FO₄S | [1] |
| Molecular Weight | 232.23 g/mol | [1] |
| Appearance | Solid | [2] |
| Purity | >95% | [1] |
| Storage Conditions | Store at room temperature in a dry place. | [2] |
Safety and Handling:
While specific toxicity data for Methyl 2-fluoro-5-(methylsulfonyl)benzoate is not extensively published, it is structurally related to compounds that may be harmful if swallowed, cause skin irritation, and cause serious eye irritation. Standard laboratory safety protocols should be strictly followed. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, it is advisable to consult the Safety Data Sheet (SDS) from the supplier.
Synthesis Protocol: A Mechanistic Approach
The synthesis of Methyl 2-fluoro-5-(methylsulfonyl)benzoate is typically achieved through a multi-step process starting from more readily available precursors. The following protocol is a representative synthesis, based on established chemical transformations for analogous compounds. The core of this synthesis involves the oxidation of a thioether to a sulfone, followed by esterification of the carboxylic acid.
The precursor, 2-Fluoro-5-(methylsulfonyl)benzoic acid (CAS No. 247569-56-8), is a key intermediate in this process.[2][3]
Step 1: Synthesis of 2-Fluoro-5-(methylsulfonyl)benzoic acid
This step is foundational and various methods can be employed to achieve the sulfonylated benzoic acid. A common route involves the oxidation of the corresponding methylthio-substituted benzoic acid.
Step 2: Esterification to Methyl 2-fluoro-5-(methylsulfonyl)benzoate
The final step is a classic Fischer esterification, where the carboxylic acid is reacted with methanol in the presence of an acid catalyst.
Detailed Experimental Protocol (Esterification):
-
Reaction Setup: To a solution of 2-Fluoro-5-(methylsulfonyl)benzoic acid (1.0 eq) in methanol (approximately 5-10 mL per gram of carboxylic acid), cautiously add concentrated sulfuric acid (0.1-0.2 eq) dropwise while stirring in an ice bath.
-
Reaction Execution: Once the addition is complete, equip the reaction flask with a reflux condenser and heat the mixture to reflux (approximately 65 °C).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst and any unreacted carboxylic acid), water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Acid Catalyst: Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
-
Excess Methanol: Using methanol as the solvent drives the equilibrium of the reversible esterification reaction towards the product side, in accordance with Le Chatelier's principle.
-
Aqueous Work-up: The sodium bicarbonate wash is crucial for removing the acidic catalyst and any remaining carboxylic acid starting material, simplifying the purification process.
Caption: General synthetic workflow for Methyl 2-fluoro-5-(methylsulfonyl)benzoate.
Spectroscopic Characterization
Accurate structural elucidation is critical. Below are the expected spectroscopic data for Methyl 2-fluoro-5-(methylsulfonyl)benzoate based on its chemical structure and data from analogous compounds.
¹H NMR (Proton Nuclear Magnetic Resonance):
-
~8.2-8.4 ppm (dd, 1H): Aromatic proton ortho to both the fluorine and the ester group.
-
~7.9-8.1 ppm (ddd, 1H): Aromatic proton ortho to the sulfonyl group and meta to the fluorine.
-
~7.4-7.6 ppm (t, 1H): Aromatic proton ortho to the fluorine and meta to the sulfonyl group.
-
~3.9-4.0 ppm (s, 3H): Methyl protons of the ester group.
-
~3.1-3.3 ppm (s, 3H): Methyl protons of the sulfonyl group.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
~163-165 ppm (d): Carbonyl carbon of the ester group (doublet due to coupling with fluorine).
-
~158-162 ppm (d): Aromatic carbon bearing the fluorine atom (large C-F coupling constant).
-
~130-145 ppm: Aromatic carbons.
-
~52-54 ppm: Methyl carbon of the ester group.
-
~43-45 ppm: Methyl carbon of the sulfonyl group.
Mass Spectrometry (MS):
-
[M]+: Expected molecular ion peak at m/z = 232.02.
-
Fragmentation Pattern: Characteristic losses of the methoxy group (-OCH₃) and the methylsulfonyl group (-SO₂CH₃) would be expected.
Application in Drug Discovery: Synthesis of Glycine Transporter Inhibitors
A prominent application of Methyl 2-fluoro-5-(methylsulfonyl)benzoate is as a key intermediate in the synthesis of inhibitors of glycine transporter 1 (GlyT1). GlyT1 inhibitors are being investigated as potential therapeutics for central nervous system (CNS) disorders, including schizophrenia, by modulating glutamatergic neurotransmission.
One such example is its use in the synthesis of Bitopertin , a potent and selective GlyT1 inhibitor.
Caption: Role of the title compound in the synthesis of GlyT1 inhibitors.
In this synthetic pathway, the methyl ester of Methyl 2-fluoro-5-(methylsulfonyl)benzoate is typically converted to an amide by reaction with a suitable piperazine derivative. This amide bond formation is a crucial step in assembling the final drug molecule. The fluorine and sulfonyl groups of the starting material are incorporated into the final structure, where they contribute to the desired pharmacological and pharmacokinetic properties of the GlyT1 inhibitor.
Conclusion
Methyl 2-fluoro-5-(methylsulfonyl)benzoate is a valuable and versatile building block in medicinal chemistry. Its well-defined structure and multiple functional groups provide a robust platform for the synthesis of complex and potent pharmaceutical agents. A thorough understanding of its synthesis, properties, and handling is essential for its effective utilization in drug discovery and development programs aimed at addressing challenging therapeutic targets.
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Physical and chemical properties of Methyl 2-fluoro-5-(methylsulfonyl)benzoate
An In-depth Technical Guide to Methyl 2-fluoro-5-(methylsulfonyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-fluoro-5-(methylsulfonyl)benzoate is a fluorinated aromatic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its unique structural features, including the electron-withdrawing sulfonyl group and the strategically placed fluorine atom, make it a valuable building block for the synthesis of complex organic molecules. This guide provides a comprehensive overview of the physical and chemical properties of Methyl 2-fluoro-5-(methylsulfonyl)benzoate, along with insights into its synthesis, reactivity, and applications.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of Methyl 2-fluoro-5-(methylsulfonyl)benzoate are summarized in the table below.
| Property | Value | Source |
| CAS Number | 865663-98-5 | [1] |
| Molecular Formula | C9H9FO4S | [1] |
| Molecular Weight | 232.23 g/mol | |
| Physical Form | Solid | [1] |
| Purity | 95% | [1] |
| InChI Code | 1S/C9H9FO4S/c1-14-9(11)7-5-6(15(2,12)13)3-4-8(7)10/h3-5H,1-2H3 | [1] |
| InChI Key | HULWANKRMSPEGN-UHFFFAOYSA-N | [1] |
| Storage Temperature | Sealed in dry, room temperature | [1] |
Synthesis and Reactivity
The synthesis of Methyl 2-fluoro-5-(methylsulfonyl)benzoate typically involves a multi-step process. A common synthetic route starts from more readily available precursors, such as 2-fluoro-5-methylbenzoic acid. The carboxylic acid group can be esterified, and the methyl group can be oxidized and subsequently sulfonylated to yield the final product.
While specific, detailed synthetic protocols for Methyl 2-fluoro-5-(methylsulfonyl)benzoate are not extensively published in publicly available literature, a general conceptual workflow can be illustrated. The synthesis of related compounds, such as methyl 2-methoxy-5-aminosulfonyl benzoate, often involves steps like etherification, sulfonyl chlorination, amination, and esterification.[2][3] For instance, a patented method for a related compound involves reacting 2-methoxy-5-methyl chlorobenzoate with sodium amino sulfinate.[4] Another process for a similar structure starts with methyl salicylate, which undergoes etherification, sulfonation, chlorination, and amination.[5]
A plausible synthetic approach for Methyl 2-fluoro-5-(methylsulfonyl)benzoate is outlined below:
Caption: Conceptual synthesis workflow for Methyl 2-fluoro-5-(methylsulfonyl)benzoate.
The reactivity of Methyl 2-fluoro-5-(methylsulfonyl)benzoate is largely dictated by its functional groups. The ester group is susceptible to hydrolysis under both acidic and basic conditions. The aromatic ring can undergo nucleophilic aromatic substitution, with the fluorine atom being a potential leaving group, particularly when activated by the electron-withdrawing sulfonyl group.
Applications in Drug Development
The structural motifs present in Methyl 2-fluoro-5-(methylsulfonyl)benzoate are of significant interest in medicinal chemistry. Fluorine substitution is a common strategy to modulate the metabolic stability, lipophilicity, and binding affinity of drug candidates. The methylsulfonyl group can act as a hydrogen bond acceptor and can influence the overall electronic properties of the molecule.
While direct applications of Methyl 2-fluoro-5-(methylsulfonyl)benzoate are not extensively documented in the provided search results, its precursor, 2-fluoro-5-(methylsulfonyl)benzoic acid, is a known building block.[6][7][8] For example, fluorinated benzoic acid derivatives are used in the synthesis of kinase inhibitors and compounds for the treatment of chronic pain.[9] The related compound, methyl 2-methoxy-5-aminosulfonyl benzoate, is a key intermediate in the synthesis of Sulpiride, a drug used to treat psychiatric disorders.[2]
The logical application of Methyl 2-fluoro-5-(methylsulfonyl)benzoate in a drug discovery workflow is depicted below:
Caption: Role of Methyl 2-fluoro-5-(methylsulfonyl)benzoate in a typical drug discovery pipeline.
Safety and Handling
Proper safety precautions are essential when handling any chemical compound. Based on safety data for related compounds, it is prudent to handle Methyl 2-fluoro-5-(methylsulfonyl)benzoate with care.
-
General Handling : Avoid contact with skin, eyes, and clothing.[10] Use in a well-ventilated area.[11] Wash hands thoroughly after handling.[10]
-
Personal Protective Equipment (PPE) : Wear protective gloves, clothing, and eye/face protection.[11]
-
First Aid :
-
Storage : Store in a tightly closed container in a dry and well-ventilated place.[11] Keep away from heat and sources of ignition.
Conclusion
Methyl 2-fluoro-5-(methylsulfonyl)benzoate is a valuable chemical entity with significant potential in synthetic and medicinal chemistry. Its well-defined physicochemical properties, combined with its versatile reactivity, make it an attractive starting material for the development of novel compounds with potential therapeutic applications. As with all chemical reagents, adherence to strict safety protocols is paramount to ensure safe handling and use in a laboratory setting. Further research into the applications of this compound is likely to uncover new and exciting opportunities in drug discovery and materials science.
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- 4. CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate - Google Patents [patents.google.com]
- 5. CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate - Google Patents [patents.google.com]
- 6. 2-FLUORO-5-(METHYLSULFONYL)BENZOIC ACID | CymitQuimica [cymitquimica.com]
- 7. 247569-56-8|2-Fluoro-5-(methylsulfonyl)benzoic acid|BLD Pharm [bldpharm.com]
- 8. chemscene.com [chemscene.com]
- 9. michlala.edu [michlala.edu]
- 10. tcichemicals.com [tcichemicals.com]
- 11. downloads.ossila.com [downloads.ossila.com]
- 12. capotchem.com [capotchem.com]
Spectroscopic Profile of Methyl 2-fluoro-5-(methylsulfonyl)benzoate: A Predictive Guide for Researchers
Abstract
This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic data for Methyl 2-fluoro-5-(methylsulfonyl)benzoate, a compound of interest in medicinal chemistry and materials science. In the absence of publicly available experimental spectra, this document serves as a robust predictive resource for researchers, scientists, and drug development professionals. By leveraging established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS), we present a detailed elucidation of the expected spectral characteristics. This guide is structured to not only deliver predictive data but also to explain the underlying scientific rationale for both the spectral features and the proposed experimental protocols, thereby ensuring a self-validating framework for compound characterization.
Introduction: The Imperative for Predictive Spectroscopic Analysis
The structural elucidation of novel small molecules is a cornerstone of modern chemical research and development. Spectroscopic techniques such as NMR, IR, and MS provide a powerful triumvirate of analytical methods for confirming molecular structure and purity. Methyl 2-fluoro-5-(methylsulfonyl)benzoate, with its unique substitution pattern of a fluorine atom, a methylsulfonyl group, and a methyl ester on a benzene ring, presents an interesting case for spectroscopic analysis. The interplay of these functional groups is expected to give rise to a distinct and informative set of spectral data.
Due to the current lack of experimentally acquired spectra for this specific molecule in the public domain, this guide employs a predictive approach. By dissecting the molecule into its constituent functional groups and analyzing their known spectroscopic behaviors on an aromatic scaffold, we can construct a highly accurate and reliable predicted spectroscopic profile. This document is intended to serve as a practical tool for researchers in anticipating the results of their analyses and in the preliminary identification of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra of Methyl 2-fluoro-5-(methylsulfonyl)benzoate are detailed below, based on the additive effects of the substituents on the benzene ring.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to reveal three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring, along with two singlets in the aliphatic region for the methyl ester and methylsulfonyl protons.
Table 1: Predicted ¹H NMR Data for Methyl 2-fluoro-5-(methylsulfonyl)benzoate (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment | Rationale |
| ~8.25 | dd | J(H-F) ≈ 7.5, J(H-H) ≈ 2.5 | 1H | H-6 | Deshielded by the ortho-sulfonyl group and coupled to H-4 and the fluorine at C-2. |
| ~8.05 | ddd | J(H-H) ≈ 8.5, J(H-H) ≈ 2.5, J(H-F) ≈ 4.5 | 1H | H-4 | Coupled to H-3, H-6, and the fluorine at C-2. |
| ~7.40 | t | J(H-H) ≈ 8.5, J(H-F) ≈ 8.5 | 1H | H-3 | Coupled to H-4 and the fluorine at C-2, resulting in a triplet of doublets, which may appear as a triplet if J(H-H) ≈ J(H-F). |
| ~3.95 | s | - | 3H | -COOCH₃ | Typical chemical shift for a methyl ester. |
| ~3.10 | s | - | 3H | -SO₂CH₃ | Characteristic chemical shift for a methylsulfonyl group. |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is predicted to show nine distinct signals, six for the aromatic carbons and three for the substituent carbons. The carbon atoms will exhibit coupling to the fluorine atom, which will be observable as doublets with characteristic coupling constants.
Table 2: Predicted ¹³C NMR Data for Methyl 2-fluoro-5-(methylsulfonyl)benzoate (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Coupling to Fluorine (¹JCF, ²JCF, ³JCF in Hz) | Assignment | Rationale |
| ~164.0 | d, ³JCF ≈ 3 | C=O | Carbonyl carbon of the ester, showing a small coupling to the fluorine. |
| ~162.0 | d, ¹JCF ≈ 250 | C-2 | Directly attached to the electronegative fluorine, resulting in a large one-bond coupling constant. |
| ~142.0 | s | C-5 | Attached to the sulfonyl group. |
| ~135.0 | d, ³JCF ≈ 8 | C-4 | Aromatic CH. |
| ~131.0 | s | C-1 | Quaternary carbon attached to the ester group. |
| ~125.0 | d, ⁴JCF ≈ 3 | C-6 | Aromatic CH. |
| ~118.0 | d, ²JCF ≈ 25 | C-3 | Aromatic CH ortho to the fluorine, showing a significant two-bond coupling. |
| ~53.0 | s | -COOCH₃ | Methyl carbon of the ester. |
| ~44.5 | s | -SO₂CH₃ | Methyl carbon of the sulfonyl group. |
Experimental Protocol for NMR Spectroscopy
A self-validating NMR analysis relies on meticulous sample preparation and standardized acquisition parameters.
Instrumentation:
-
A 500 MHz NMR spectrometer equipped with a broadband probe.
Sample Preparation:
-
Accurately weigh 10-15 mg of Methyl 2-fluoro-5-(methylsulfonyl)benzoate.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: ~3 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16.
-
Temperature: 298 K.
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled single-pulse sequence.
-
Spectral Width: 0 to 200 ppm.
-
Acquisition Time: ~1.5 seconds.
-
Relaxation Delay: 5 seconds.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Temperature: 298 K.
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Perform phase and baseline corrections.
-
Reference the spectra to the TMS signal at 0.00 ppm.
Caption: Workflow for NMR analysis.
Infrared (IR) Spectroscopy: Probing Functional Groups
FTIR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of Methyl 2-fluoro-5-(methylsulfonyl)benzoate will be dominated by strong absorptions from the carbonyl group of the ester and the sulfonyl group.
Table 3: Predicted IR Absorption Frequencies for Methyl 2-fluoro-5-(methylsulfonyl)benzoate
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~3100-3000 | Medium | C-H stretch (aromatic) | Characteristic stretching vibrations of C-H bonds on the benzene ring. |
| ~2960 | Medium | C-H stretch (aliphatic) | Asymmetric stretching of the methyl groups. |
| ~1735-1720 | Strong | C=O stretch (ester) | The carbonyl stretch is a very strong and characteristic absorption for esters.[1] |
| ~1600, ~1475 | Medium | C=C stretch (aromatic) | Skeletal vibrations of the benzene ring. |
| ~1320 | Strong | S=O stretch (asymmetric) | The asymmetric stretching of the sulfonyl group is typically very strong.[2] |
| ~1280 | Strong | C-O stretch (ester) | Asymmetric C-O-C stretch of the ester group. |
| ~1150 | Strong | S=O stretch (symmetric) | The symmetric stretching of the sulfonyl group is also a strong absorption.[2] |
| ~1100 | Strong | C-F stretch | The C-F stretch is typically a strong band. |
| ~850 | Strong | C-H bend (aromatic) | Out-of-plane bending for the 1,2,4-trisubstituted benzene ring. |
Experimental Protocol for FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is a convenient and rapid method for obtaining high-quality IR spectra of solid and liquid samples.
Instrumentation:
-
A Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond ATR accessory.
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Record a background spectrum of the clean, empty ATR crystal.
Data Acquisition:
-
Place a small amount of the solid Methyl 2-fluoro-5-(methylsulfonyl)benzoate onto the ATR crystal.
-
Apply pressure using the ATR clamp to ensure good contact between the sample and the crystal.
-
Record the spectrum over a range of 4000 to 400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Caption: Workflow for FTIR analysis.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure. Electron Ionization (EI) is a common technique for the analysis of small, volatile organic molecules.
Predicted Mass Spectrum
The molecular formula of Methyl 2-fluoro-5-(methylsulfonyl)benzoate is C₉H₉FO₄S, with a monoisotopic mass of 248.02 g/mol . The mass spectrum is expected to show a prominent molecular ion peak and several characteristic fragment ions.
Table 4: Predicted Key Fragment Ions in the EI Mass Spectrum of Methyl 2-fluoro-5-(methylsulfonyl)benzoate
| m/z | Proposed Fragment | Rationale for Formation |
| 248 | [M]⁺ | Molecular ion. |
| 217 | [M - OCH₃]⁺ | Loss of the methoxy radical from the ester.[3] |
| 189 | [M - COOCH₃]⁺ | Loss of the carbomethoxy radical. |
| 169 | [M - SO₂CH₃]⁺ | Loss of the methylsulfonyl radical. |
| 141 | [C₇H₄FO]⁺ | Subsequent loss of CO from the [M - SO₂CH₃]⁺ fragment. |
| 79 | [SO₂CH₃]⁺ | The methylsulfonyl cation. |
| 59 | [COOCH₃]⁺ | The carbomethoxy cation. |
Experimental Protocol for GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of this compound due to its expected volatility.
Instrumentation:
-
A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Sample Preparation:
-
Prepare a dilute solution of Methyl 2-fluoro-5-(methylsulfonyl)benzoate (~1 mg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.[1]
GC Conditions:
-
Column: A standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-400 amu.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
Caption: Workflow for GC-MS analysis.
Conclusion
This technical guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectra of Methyl 2-fluoro-5-(methylsulfonyl)benzoate. The presented data, derived from established spectroscopic principles and data for analogous compounds, offers a valuable resource for the identification and characterization of this molecule. The inclusion of detailed, field-proven experimental protocols provides a framework for researchers to acquire high-quality, reliable data. It is our hope that this guide will facilitate the research and development efforts of scientists working with this and structurally related compounds.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pretsch, E., Bühlmann, P., & Affolter, C. (2009).
- Field, L. D., Li, H. L., & Magill, A. M. (2007).
- Williams, D. H., & Fleming, I. (2007). Spectroscopic Methods in Organic Chemistry. McGraw-Hill.
-
ACS Publications. (2018). Experimental and Theoretical Studies on Gas-Phase Fragmentation Reactions of Protonated Methyl Benzoate: Concomitant Neutral Eliminations of Benzene, Carbon Dioxide, and Methanol. Journal of the American Society for Mass Spectrometry. [Link]
-
Chemistry LibreTexts. (2020). IR Spectroscopy Tutorial: Esters. [Link]
-
SCION Instruments. (n.d.). Sample preparation GC-MS. [Link]
-
UKEssays. (2015). FTIR spectroscopy of SO2. [Link]
-
ResearchGate. (n.d.). Position of IR bands for SO, SO2, SO3, S2O, and HSO. [Link]
-
Brainly. (2024). Look at the mass spectrum of methyl benzoate. [Link]
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An In-depth Technical Guide to the Synthesis of Methyl 2-fluoro-5-(methylsulfonyl)benzoate
This guide provides a comprehensive overview of the synthetic pathways leading to Methyl 2-fluoro-5-(methylsulfonyl)benzoate, a key intermediate in the development of various pharmaceuticals. The content is tailored for researchers, scientists, and professionals in drug development, offering not just procedural steps but also the underlying chemical principles and strategic considerations for a successful synthesis.
Introduction
Methyl 2-fluoro-5-(methylsulfonyl)benzoate is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of complex therapeutic agents. Its structure, featuring a fluorine atom, a methylsulfonyl group, and a methyl ester on a benzene ring, provides multiple points for molecular elaboration and modulation of physicochemical properties. This guide will explore the most chemically sound and efficient routes for its preparation, starting from commercially available precursors.
Strategic Synthesis Pathways
Two primary synthetic strategies are presented, catering to different starting material availability and the desired complexity of the synthetic route.
-
Route 1: Direct Esterification. This is a straightforward, single-step synthesis ideal for rapid production when the immediate precursor is available.
-
Route 2: Oxidation and Esterification. This two-step pathway is more illustrative of fundamental organic transformations and is a practical approach when starting from the thioether analog.
Route 1: Direct Esterification of 2-Fluoro-5-(methylsulfonyl)benzoic acid
This approach is the most direct, relying on the commercial availability of 2-fluoro-5-(methylsulfonyl)benzoic acid (CAS 247569-56-8). The core of this synthesis is the Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.
Reaction Scheme
Caption: Direct esterification of 2-fluoro-5-(methylsulfonyl)benzoic acid.
Causality of Experimental Choices
The Fischer esterification is an equilibrium-driven process.[1][2] To achieve a high yield of the desired methyl ester, the equilibrium must be shifted towards the products. This is typically accomplished by using a large excess of one of the reactants, in this case, methanol, which often serves as both the reactant and the solvent.[1] The use of a strong acid catalyst, such as concentrated sulfuric acid, is crucial. It protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[1]
Detailed Experimental Protocol
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-fluoro-5-(methylsulfonyl)benzoic acid (1.0 eq).
-
Reagent Addition: Add a significant excess of methanol (e.g., 20-50 eq) to the flask. While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).
-
Reaction Conditions: Heat the mixture to reflux (approximately 65 °C for methanol) and maintain for a period of 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Isolation:
-
After cooling to room temperature, carefully neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
-
Purification: The crude Methyl 2-fluoro-5-(methylsulfonyl)benzoate can be further purified by recrystallization or column chromatography to achieve high purity.
Quantitative Data
| Parameter | Value/Range |
| Reactant Ratio | 1:20 to 1:50 (Acid:Methanol) |
| Catalyst Loading | 0.1 - 0.2 equivalents |
| Reaction Temperature | ~65 °C (Reflux) |
| Reaction Time | 4 - 8 hours |
| Expected Yield | >90% |
Route 2: Oxidation and Esterification from 2-Fluoro-5-(methylthio)benzoic acid
This two-step synthesis is a practical alternative when 2-fluoro-5-(methylthio)benzoic acid is the more accessible starting material. This route involves the oxidation of a thioether to a sulfone, followed by the previously described Fischer esterification.
Overall Workflow
Caption: Two-step synthesis of the target molecule.
Step 1: Oxidation of 2-Fluoro-5-(methylthio)benzoic acid
The oxidation of the electron-rich sulfide to the corresponding sulfone is a key transformation. A common and environmentally benign method employs hydrogen peroxide as the oxidant, often in the presence of a carboxylic acid like acetic acid, which can act as a catalyst and solvent.[3]
The reaction proceeds through a sulfoxide intermediate. The sulfide sulfur acts as a nucleophile, attacking the electrophilic oxygen of the protonated hydrogen peroxide (or a peroxyacid formed in situ with acetic acid). A second oxidation step, which is generally slower, converts the sulfoxide to the sulfone.[3]
-
Reaction Setup: In a round-bottom flask, dissolve 2-fluoro-5-(methylthio)benzoic acid (1.0 eq) in glacial acetic acid.
-
Oxidant Addition: Cool the solution in an ice bath and slowly add an excess of 30% aqueous hydrogen peroxide (typically 2.5-3.0 eq).
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Workup and Isolation:
-
Quench the excess peroxide by the careful addition of a saturated aqueous solution of sodium sulfite.
-
The product, 2-fluoro-5-(methylsulfonyl)benzoic acid, may precipitate from the solution. If so, it can be collected by filtration.
-
Alternatively, the product can be extracted with an appropriate organic solvent.
-
The crude product should be thoroughly dried before proceeding to the next step.
-
| Parameter | Value/Range |
| Oxidant Ratio | 2.5 - 3.0 equivalents of H2O2 |
| Solvent | Glacial Acetic Acid |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 12 - 24 hours |
| Expected Yield | High (>90%) |
Step 2: Esterification of 2-Fluoro-5-(methylsulfonyl)benzoic acid
The protocol for this step is identical to that described in Route 1 .
Characterization of Methyl 2-fluoro-5-(methylsulfonyl)benzoate
Proper characterization of the final product is essential to confirm its identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure. Expected ¹H NMR signals would include singlets for the methyl ester and methyl sulfone groups, and multiplets in the aromatic region corresponding to the substituted benzene ring.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands would be observed for the C=O of the ester, the S=O stretches of the sulfone group, and the C-F bond.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
Conclusion
The synthesis of Methyl 2-fluoro-5-(methylsulfonyl)benzoate can be efficiently achieved through either a direct esterification of the corresponding carboxylic acid or a two-step process involving the oxidation of a thioether precursor. The choice of route will depend on the availability and cost of the starting materials. The protocols outlined in this guide are robust and based on well-established chemical principles, providing a solid foundation for the successful synthesis of this important pharmaceutical intermediate.
References
- Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. (2018). IOP Conference Series: Materials Science and Engineering, 382, 022064.
- Synthetic efforts towards the development of a microwave synthesis of ethyl benzoate. (2021).
- Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzo
- CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate. (2016).
- Synthesis of Methyl Benzo
- Preparation of Methyl Benzo
- esterification of benzoic acid to methyl benzo
- Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. (2012). PubMed Central (PMC).
- A Comparative Spectroscopic Analysis of Methyl 2-(5-methylfuran-2-yl)
- Methyl 2-methoxy-5-(methylsulfonyl)
- Selective hydrogen peroxide oxidation of sulfides to sulfones with caroxylated Multi-Walled Carbon Nano Tubes (MWCNTs-COOH) as h. (2014).
- Fischer Esterification-Typical Procedures. (2024). OperaChem.
- Fischer Esterific
- Fischer Esterific
- Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.).
- Sulfone synthesis by oxid
- Methyl 2-Methoxy-5-(methylsulfonyl)benzoate 98.0+%, TCI America™. (n.d.). Fisher Scientific.
- An eco-friendly oxidation of sulfide compounds. (2014). Indian Academy of Sciences.
- 2-Fluoro-5-methylsulfonylnitrobenzene | C7H6FNO4S. (n.d.). BuyersGuideChem.
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A-Z Guide to the Synthesis of Methyl 2-fluoro-5-(methylsulfonyl)benzoate: Mechanistic Insights and Practical Protocols for Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the reaction mechanism and synthetic strategy for Methyl 2-fluoro-5-(methylsulfonyl)benzoate, a compound of interest in medicinal chemistry due to its common appearance as a structural motif in contemporary pharmacophores. We will dissect a robust and efficient three-step synthetic pathway, beginning with a regioselective Nucleophilic Aromatic Substitution (SNAr), followed by a controlled oxidation, and culminating in a classic Fischer esterification. This document is tailored for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also delving into the causal factors that govern reaction outcomes, ensuring both scientific rigor and practical applicability.
Introduction: The Strategic Importance of Sulfones and Fluorinated Aromatics
The integration of sulfone (R-SO₂-R') and fluoro-aromatic moieties into small molecules is a cornerstone of modern drug design. The methylsulfonyl group is a powerful hydrogen bond acceptor and can significantly modulate the physicochemical properties of a compound, including its solubility and metabolic stability. Concurrently, the strategic placement of fluorine atoms on an aromatic ring is known to influence binding affinity, lipophilicity, and metabolic pathways, often leading to enhanced pharmacokinetic profiles. The title compound, Methyl 2-fluoro-5-(methylsulfonyl)benzoate, represents a key building block that embodies these desirable features, making a deep understanding of its synthesis critical for drug discovery programs.
Retrosynthetic Analysis and Strategic Rationale
A logical retrosynthetic analysis of the target molecule suggests a primary disconnection at the ester linkage, leading back to the carboxylic acid precursor, 2-fluoro-5-(methylsulfonyl)benzoic acid[1][2][3][4][5]. This intermediate is commercially available, but for the purposes of this guide, we will explore its de novo synthesis to provide a more comprehensive understanding.
Further disconnection of the C-S bond points to a thioether intermediate, which can be formed via a Nucleophilic Aromatic Substitution (SNAr) reaction. This leads to a strategically sound and efficient forward synthesis commencing from 2,5-difluorobenzoic acid.
The chosen three-step forward synthesis is as follows:
-
Step 1: Nucleophilic Aromatic Substitution (SNAr): Regioselective displacement of the C5-fluorine of 2,5-difluorobenzoic acid with sodium thiomethoxide to yield 2-fluoro-5-(methylthio)benzoic acid.
-
Step 2: Oxidation: Conversion of the intermediate thioether to the target sulfone, 2-fluoro-5-(methylsulfonyl)benzoic acid.
-
Step 3: Fischer Esterification: Acid-catalyzed esterification of the carboxylic acid with methanol to afford the final product, Methyl 2-fluoro-5-(methylsulfonyl)benzoate.
This route is advantageous due to the high regioselectivity of the initial SNAr step and the use of readily available, cost-effective reagents.
Overall Synthetic Workflow
The diagram below illustrates the complete synthetic transformation from the starting material to the final product.
Caption: Overall synthetic workflow for Methyl 2-fluoro-5-(methylsulfonyl)benzoate.
Detailed Mechanistic Elucidation
Step 1: Nucleophilic Aromatic Substitution (SNAr)
The cornerstone of this synthesis is the SNAr reaction, where a nucleophile displaces a leaving group on an aromatic ring.[6] This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group.[7][8]
In our case, the starting material is 2,5-difluorobenzoic acid. The carboxylic acid group (-COOH) is a moderate electron-withdrawing group. The key to the reaction's success is the regioselective displacement of the fluorine atom at the C5 position (para to the -COOH group) over the fluorine at the C2 position (ortho to the -COOH group). This selectivity is governed by resonance stabilization of the intermediate.
The mechanism proceeds via a two-step addition-elimination pathway:
-
Nucleophilic Attack: The thiomethoxide anion (CH₃S⁻) attacks the electron-deficient carbon at the C5 position, breaking the aromaticity of the ring and forming a negatively charged intermediate known as a Meisenheimer complex.
-
Stabilization & Elimination: The negative charge of the Meisenheimer complex is delocalized across the ring and, crucially, onto the oxygen atoms of the para-carboxyl group.[8] This resonance stabilization is not possible if the attack occurs at the C2 position. The aromaticity is then restored by the elimination of the fluoride ion, which is a good leaving group in SNAr reactions.[7]
Caption: SNAr addition-elimination mechanism.
Step 2: Oxidation of Thioether to Sulfone
The oxidation of sulfides (thioethers) is a common and reliable transformation.[9] It typically proceeds in two stages: first to the sulfoxide, and then upon further oxidation, to the sulfone. For this synthesis, a complete oxidation to the sulfone is desired. While various oxidants can be employed, a system of hydrogen peroxide (H₂O₂) with a catalytic amount of sodium tungstate (Na₂WO₄) is an effective and environmentally benign choice.[10]
The mechanism involves the formation of a peroxotungstate species from the reaction of tungstate with H₂O₂. This powerful oxidizing agent then transfers an oxygen atom to the sulfur of the thioether. The process is repeated to convert the intermediate sulfoxide to the final sulfone. Careful control of stoichiometry and temperature ensures the reaction proceeds fully to the sulfone.[11][12]
Step 3: Fischer Esterification
Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester.[13][14] The reaction is an equilibrium process.[15][16] To drive the equilibrium towards the product, a large excess of the alcohol (methanol in this case) is used, which also serves as the solvent.[17]
The mechanism can be summarized by the mnemonic PADPED :[13]
-
P rotonation: The carbonyl oxygen of the carboxylic acid is protonated by the acid catalyst (H₂SO₄), making the carbonyl carbon more electrophilic.
-
A ddition: The nucleophilic oxygen of methanol attacks the activated carbonyl carbon.
-
D eprotonation/ P rotonation: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).
-
E limination: The newly formed water molecule is eliminated, and a C=O double bond is reformed.
-
D eprotonation: The protonated ester loses a proton to regenerate the acid catalyst and yield the final ester product.
Experimental Protocols
Disclaimer: These protocols are intended for qualified professionals. Appropriate personal protective equipment (PPE) must be worn at all times. All reactions should be conducted in a well-ventilated fume hood.
Protocol 1: Synthesis of 2-Fluoro-5-(methylthio)benzoic Acid
| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |
| 2,5-Difluorobenzoic Acid | 1.0 | 158.11 | 10.0 g |
| Sodium Thiomethoxide | 1.1 | 70.09 | 4.88 g |
| Dimethylformamide (DMF) | - | - | 100 mL |
Procedure:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stirrer, add 2,5-difluorobenzoic acid (10.0 g).
-
Add dimethylformamide (100 mL) and stir until the solid is fully dissolved.
-
Carefully add sodium thiomethoxide (4.88 g) portion-wise over 15 minutes. An exotherm may be observed.
-
Heat the reaction mixture to 60°C and stir for 4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into 500 mL of ice-cold water.
-
Acidify the aqueous solution to pH ~2 with concentrated HCl. A precipitate will form.
-
Collect the solid by vacuum filtration, wash with cold water (3 x 50 mL), and dry under vacuum to yield the product as a white to off-white solid.
Protocol 2: Synthesis of 2-Fluoro-5-(methylsulfonyl)benzoic Acid
| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |
| 2-Fluoro-5-(methylthio)benzoic Acid | 1.0 | 186.21 | 10.0 g |
| Sodium Tungstate Dihydrate | 0.02 | 329.85 | 0.35 g |
| Hydrogen Peroxide (30% aq.) | 2.5 | 34.01 | 13.5 mL |
| Acetic Acid | - | - | 100 mL |
Procedure:
-
To a 250 mL round-bottom flask, add 2-fluoro-5-(methylthio)benzoic acid (10.0 g), sodium tungstate dihydrate (0.35 g), and acetic acid (100 mL).
-
Stir the suspension and cool the flask in an ice-water bath.
-
Slowly add 30% hydrogen peroxide (13.5 mL) dropwise via an addition funnel, maintaining the internal temperature below 20°C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours.
-
The reaction mixture will become a clear solution, followed by the precipitation of the product.
-
Quench the reaction by slowly adding a saturated solution of sodium sulfite until a negative peroxide test (using starch-iodide paper) is obtained.
-
Collect the solid product by vacuum filtration, wash thoroughly with water, and dry under vacuum.
Protocol 3: Synthesis of Methyl 2-fluoro-5-(methylsulfonyl)benzoate
| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |
| 2-Fluoro-5-(methylsulfonyl)benzoic Acid | 1.0 | 218.20 | 10.0 g |
| Methanol | Excess | 32.04 | 150 mL |
| Sulfuric Acid (conc.) | cat. | 98.08 | 2 mL |
Procedure:
-
To a 250 mL round-bottom flask, add 2-fluoro-5-(methylsulfonyl)benzoic acid (10.0 g) and methanol (150 mL).[17]
-
Slowly and carefully add concentrated sulfuric acid (2 mL) while stirring.[14]
-
Attach a reflux condenser and heat the mixture to reflux for 6-8 hours.[17] Monitor completion by TLC or LC-MS.
-
After cooling to room temperature, remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (150 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the final product, which can be further purified by recrystallization if necessary.
Conclusion
This guide has detailed a logical and efficient synthetic route for Methyl 2-fluoro-5-(methylsulfonyl)benzoate. By understanding the underlying mechanisms of the key SNAr, oxidation, and esterification reactions, researchers can better troubleshoot and optimize reaction conditions. The provided protocols serve as a robust starting point for the laboratory-scale synthesis of this valuable building block, empowering drug development professionals to accelerate their discovery programs.
References
-
ACS Publications. (n.d.). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Organic Letters. Retrieved from [Link]
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Chemistry LibreTexts. (2024, September 30). Reactions of Carboxylic Acids. Retrieved from [Link]
-
Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution. Retrieved from [Link]
- Google Patents. (n.d.). CN103910658A - Method of oxidizing thioether to sulfone.
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Retrieved from [Link]
-
ResearchGate. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Retrieved from [Link]
-
SlidePlayer. (n.d.). Preparation of Methyl Benzoate. Retrieved from [Link]
-
Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Sulfide Oxidation. Retrieved from [Link]
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Structural analysis of Methyl 2-fluoro-5-(methylsulfonyl)benzoate
An In-Depth Technical Guide to the Structural Elucidation of Methyl 2-fluoro-5-(methylsulfonyl)benzoate
Introduction: Defining the Molecule
Methyl 2-fluoro-5-(methylsulfonyl)benzoate (CAS No. 865663-98-5) is a substituted aromatic ester with significant potential as a building block in medicinal chemistry and materials science.[1] Its structural complexity, arising from the interplay of a fluoro, a methylsulfonyl, and a methyl ester group on a benzene ring, necessitates a multi-faceted analytical approach for unambiguous characterization. The precursor, 2-Fluoro-5-(methylsulfonyl)benzoic acid, is recognized for its role in the synthesis of various chemical entities, underscoring the importance of its derivatives.[2][3]
This guide provides a comprehensive framework for the structural analysis of this compound, moving beyond mere data presentation to explain the causality behind methodological choices. We will detail the core analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and single-crystal X-ray Crystallography—that together form a self-validating system for complete structural elucidation. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of both the "how" and the "why" of modern chemical analysis.
Molecular Formula: C₉H₉FO₄S Molecular Weight: 232.23 g/mol [1]
Caption: Chemical structure of Methyl 2-fluoro-5-(methylsulfonyl)benzoate.
Foundational Requirement: Synthesis and Purity
Expertise & Experience: The validity of any structural analysis is predicated on the purity of the analyte. Trace impurities, such as residual starting material or solvent, can introduce extraneous signals in spectroscopic analyses, leading to misinterpretation. Therefore, the first step in any rigorous characterization is the synthesis and purification of the target compound to >98% purity.
A common and effective route to Methyl 2-fluoro-5-(methylsulfonyl)benzoate is the Fischer esterification of its carboxylic acid precursor, 2-fluoro-5-(methylsulfonyl)benzoic acid.
Experimental Protocol: Fischer Esterification
-
Reaction Setup: To a solution of 2-fluoro-5-(methylsulfonyl)benzoic acid (1.0 eq) in anhydrous methanol (20 mL/g), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker of ice water (50 mL).
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 30 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 20 mL) to remove unreacted acid, followed by brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude ester by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel.
Trustworthiness: The washing step with sodium bicarbonate is a self-validating checkpoint. The absence of effervescence and a neutral pH in the final aqueous wash provide confidence that the acidic starting material and catalyst have been effectively removed.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a detailed map of atomic connectivity and the electronic environment of each nucleus.
Experimental Protocol: NMR Sample Preparation and Acquisition
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve approximately 10-15 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃).[4] Add a small amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm).
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans (e.g., 16) should be accumulated to achieve a good signal-to-noise ratio.[4]
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to ensure each unique carbon appears as a singlet. A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.[4]
Caption: Workflow for comprehensive NMR-based structural analysis.
Predicted Spectral Data and Interpretation
Causality Behind Predictions: The chemical shifts are governed by the electronic environment. Electron-withdrawing groups (EWG), like -SO₂CH₃, -COOCH₃, and -F, deshield nearby nuclei, shifting their signals to a higher frequency (downfield). Couplings (J-values) arise from through-bond interactions between magnetically active nuclei and are diagnostic of their spatial relationship.
¹H NMR (400 MHz, CDCl₃):
-
Aromatic Region (δ 7.5-8.5 ppm): Three protons are expected. The proton at C6 (ortho to the ester) will be a doublet of doublets (dd) due to coupling with H4 and the ortho fluorine. The proton at C4 (ortho to the sulfonyl group) will likely be a doublet of doublets of doublets (ddd) coupling to H3, H6, and the meta fluorine. The proton at C3 (between F and the ester) will be a doublet of doublets (dd) due to coupling with H4 and the ortho fluorine.
-
Methoxy Protons (-OCH₃, δ ~3.9 ppm): A sharp singlet integrating to 3H. This signal is downfield due to the attachment to the electron-withdrawing ester group.
-
Methylsulfonyl Protons (-SO₂CH₃, δ ~3.1 ppm): A sharp singlet integrating to 3H. The powerful deshielding effect of the sulfonyl group places this signal significantly downfield for a methyl group.
¹³C NMR (101 MHz, CDCl₃):
-
Nine distinct carbon signals are expected.
-
Carbonyl Carbon (C=O, δ ~164 ppm): The ester carbonyl will be significantly downfield.
-
Aromatic Carbons (δ 115-145 ppm): Six signals are expected. The carbon attached to fluorine (C2) will appear as a large doublet due to one-bond C-F coupling (¹JCF). The carbons ortho (C1, C3) and meta (C4, C6) to the fluorine will also show smaller couplings (²JCF, ³JCF). The carbon attached to the sulfonyl group (C5) will be deshielded.
-
Methoxy Carbon (-OCH₃, δ ~53 ppm): A sharp signal.
-
Methylsulfonyl Carbon (-SO₂CH₃, δ ~45 ppm): A sharp signal, deshielded by the sulfonyl group.
| Analysis | Predicted Chemical Shift (δ ppm) | Multiplicity | Assignment |
| ¹H NMR | 8.3 - 8.5 | dd | H-6 |
| 8.0 - 8.2 | ddd | H-4 | |
| 7.3 - 7.5 | dd | H-3 | |
| ~3.95 | s | -COOCH₃ | |
| ~3.10 | s | -SO₂CH₃ | |
| ¹³C NMR | ~164 | s | C=O |
| 115 - 145 | d, ¹JCF > 240 Hz | C-F (C2) | |
| 115 - 145 | m | Aromatic C-H & C-X | |
| ~53 | s | -OCH₃ | |
| ~45 | s | -SO₂CH₃ |
Mass Spectrometry (MS): Molecular Weight and Fragmentation
MS provides two critical pieces of information: the exact molecular weight, which confirms the elemental composition, and the fragmentation pattern, which corroborates the proposed structure.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Instrumentation: An Electrospray Ionization Time-of-Flight (ESI-TOF) or Orbitrap mass spectrometer.
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile.
-
Analysis: Infuse the sample solution into the ESI source. Acquire the spectrum in positive ion mode. The high resolution of the instrument allows for mass measurement to four or five decimal places.
Expected Data and Interpretation
-
Molecular Ion: The primary observation will be the protonated molecular ion [M+H]⁺. For C₉H₉FO₄S, the calculated exact mass is 232.0254. HRMS should yield a measured mass within 5 ppm of this value, confirming the elemental formula.
-
Fragmentation Pattern: The fragmentation of benzoate esters is well-understood.[5][6] Key fragmentation pathways initiated from the molecular ion will validate the connectivity of the functional groups.
Caption: Key predicted fragmentation pathways for Methyl 2-fluoro-5-(methylsulfonyl)benzoate.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups, as different bond types vibrate at characteristic frequencies.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Analysis: Place a small amount of the solid, purified compound directly onto the ATR crystal. Apply pressure to ensure good contact and collect the spectrum.
-
Rationale: ATR is a modern, convenient method for solid samples that requires minimal preparation and avoids the need for making KBr pellets.[7]
Expected Spectral Data and Interpretation
The IR spectrum will provide a distinct "fingerprint" for the molecule, confirming the presence of the key functional groups identified by NMR and MS.
| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity | Significance |
| C-H Stretch (Aromatic) | 3100 - 3000 | Medium | Confirms aromatic ring |
| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium | Confirms -CH₃ groups |
| C=O Stretch (Ester) | 1730 - 1715 | Strong, Sharp | Confirms ester carbonyl[8] |
| C=C Stretch (Aromatic) | 1600 - 1450 | Medium | Confirms aromatic ring |
| S=O Asymmetric Stretch | 1350 - 1300 | Strong | Confirms sulfonyl group[9][10] |
| S=O Symmetric Stretch | 1160 - 1140 | Strong | Confirms sulfonyl group[10][11] |
| C-F Stretch | 1250 - 1000 | Strong | Confirms fluoro substituent |
| C-O Stretch (Ester) | 1300 - 1000 | Strong | Confirms ester linkage |
X-Ray Crystallography: The Definitive 3D Structure
While spectroscopic methods provide evidence of connectivity, single-crystal X-ray crystallography provides definitive, high-resolution proof of the three-dimensional structure in the solid state.[12] It reveals precise bond lengths, bond angles, and the conformation of the molecule.
Experimental Protocol: From Crystal to Structure
-
Crystal Growth (The Critical Step): The primary challenge is growing a single, diffraction-quality crystal (typically >0.1 mm in all dimensions).[13] Slow evaporation is a reliable method.
-
Procedure: Prepare a near-saturated solution of the purified compound in a suitable solvent (e.g., ethyl acetate, acetone, or a mixture like dichloromethane/hexane). Filter the solution into a clean vial, cover loosely (e.g., with perforated parafilm), and leave undisturbed in a vibration-free environment for several days to weeks.[14]
-
Causality: Slow solvent evaporation allows molecules to pack in a highly ordered, repeating lattice, which is the definition of a single crystal. Rapid precipitation leads to amorphous or polycrystalline material unsuitable for this analysis.
-
-
Data Collection: A suitable crystal is mounted on a goniometer and placed in a monochromatic X-ray beam. The instrument rotates the crystal while collecting the diffraction pattern.[13]
-
Structure Solution and Refinement: The diffraction data is processed computationally to solve the phase problem and generate an electron density map. Atoms are fitted into this map, and their positions are refined to produce the final, detailed 3D structure.
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An In-depth Technical Guide to Methyl 2-fluoro-5-(methylsulfonyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of Methyl 2-fluoro-5-(methylsulfonyl)benzoate, a fluorinated aromatic compound with potential applications in medicinal chemistry and materials science. While direct experimental data for this specific molecule is limited in publicly available literature, this document synthesizes known information, provides expert analysis of its chemical properties based on analogous structures, and outlines its potential as a valuable building block in synthetic chemistry.
Core Molecular Attributes
Methyl 2-fluoro-5-(methylsulfonyl)benzoate is a substituted benzoate ester featuring a fluorine atom and a methylsulfonyl group on the aromatic ring. These functional groups are of significant interest in drug discovery for their ability to modulate the physicochemical and pharmacokinetic properties of a molecule.
| Property | Value | Source |
| Molecular Weight | 232.23 g/mol | [1] |
| CAS Number | 865663-98-5 | [1] |
| Molecular Formula | C₉H₉FO₄S | - |
Synthesis and Mechanistic Considerations
A definitive, peer-reviewed synthesis protocol for Methyl 2-fluoro-5-(methylsulfonyl)benzoate is not extensively documented. However, a highly plausible and efficient synthetic route can be logically deduced from established organic chemistry principles and the synthesis of structurally related compounds. The most direct approach involves the esterification of its corresponding carboxylic acid.
Proposed Synthetic Pathway
Sources
An In-depth Technical Guide to Methyl 2-fluoro-5-(methylsulfonyl)benzoate: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-fluoro-5-(methylsulfonyl)benzoate is a fluorinated aromatic compound with significant potential in the fields of medicinal chemistry, agrochemicals, and materials science. The presence of both a fluorine atom and a methylsulfonyl group on the benzoic acid scaffold imparts unique electronic properties and metabolic stability, making it an attractive building block for the synthesis of complex molecules. This guide provides a comprehensive overview of the discovery, synthesis, and applications of Methyl 2-fluoro-5-(methylsulfonyl)benzoate, with a focus on the underlying chemical principles and practical experimental details.
Introduction: The Significance of Fluorinated Sulfonylbenzoates
The strategic incorporation of fluorine into bioactive molecules is a well-established strategy in drug discovery.[1] The unique properties of fluorine, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1][2] These modifications can lead to enhanced metabolic stability, increased binding affinity to target proteins, and improved membrane permeability.[1]
Similarly, the sulfonyl group is a key pharmacophore found in a wide range of therapeutic agents. Its ability to act as a hydrogen bond acceptor and its tetrahedral geometry contribute to strong and specific interactions with biological targets.[3] When combined, the fluoro and methylsulfonyl functionalities on a benzoate core create a versatile chemical entity with a wide range of potential applications.
Methyl 2-fluoro-5-(methylsulfonyl)benzoate, while not a widely known compound with a storied history of discovery, represents a modern building block in the ever-expanding toolkit of medicinal and materials chemists. Its true value lies in its role as a key intermediate for the synthesis of more complex molecules, where its specific substitution pattern is designed to achieve a desired biological or material property.
Physicochemical Properties
A thorough understanding of the physicochemical properties of Methyl 2-fluoro-5-(methylsulfonyl)benzoate is essential for its effective use in synthesis and formulation.
| Property | Value | Reference |
| CAS Number | 865663-98-5 | [4][5] |
| Molecular Formula | C₉H₉FO₄S | [4] |
| Molecular Weight | 232.23 g/mol | [4] |
| Appearance | White to off-white solid | |
| Purity | >95% | [4] |
Synthesis of Methyl 2-fluoro-5-(methylsulfonyl)benzoate
The synthesis of Methyl 2-fluoro-5-(methylsulfonyl)benzoate is typically achieved through a multi-step process, starting from commercially available precursors. The key steps involve the introduction of the methylsulfonyl group and the esterification of the carboxylic acid.
Synthesis of the Precursor: 2-Fluoro-5-(methylsulfonyl)benzoic acid
The immediate precursor to the target molecule is 2-Fluoro-5-(methylsulfonyl)benzoic acid (CAS Number: 247569-56-8).[6][7][8][9] The synthesis of this acid is a critical first stage. A plausible synthetic route begins with 2-Fluoro-5-(methylthio)benzoic acid.
Diagram: Synthesis of 2-Fluoro-5-(methylsulfonyl)benzoic acid
Caption: Oxidation of the thioether to the sulfone.
Experimental Protocol: Oxidation of 2-Fluoro-5-(methylthio)benzoic acid
-
Dissolution: Dissolve 2-Fluoro-5-(methylthio)benzoic acid in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Addition of Oxidant: Slowly add a stoichiometric excess of hydrogen peroxide (30% aqueous solution) to the stirred solution. The addition should be done cautiously to control the exothermic reaction.
-
Reaction: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and pour it into ice-water. The product, 2-Fluoro-5-(methylsulfonyl)benzoic acid, will precipitate out of the solution.
-
Isolation and Purification: Collect the solid product by vacuum filtration, wash it with cold water, and dry it under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.
Esterification to Methyl 2-fluoro-5-(methylsulfonyl)benzoate
The final step in the synthesis is the esterification of the carboxylic acid group. The Fischer-Speier esterification is a classic and reliable method for this transformation.
Diagram: Fischer-Speier Esterification
Caption: Acid-catalyzed esterification.
Experimental Protocol: Fischer-Speier Esterification
-
Reaction Setup: In a round-bottom flask, suspend 2-Fluoro-5-(methylsulfonyl)benzoic acid in an excess of methanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.
-
Reflux: Heat the mixture to reflux and maintain it for several hours. The progress of the reaction can be monitored by TLC.
-
Solvent Removal: After the reaction is complete, cool the mixture and remove the excess methanol using a rotary evaporator.
-
Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash it with a saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted carboxylic acid. Then, wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Methyl 2-fluoro-5-(methylsulfonyl)benzoate.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure ester.
Applications and Future Perspectives
While specific, high-profile applications of Methyl 2-fluoro-5-(methylsulfonyl)benzoate are not extensively documented in publicly available literature, its structural motifs suggest significant potential in several areas of chemical research and development.
Medicinal Chemistry
The combination of a fluorine atom and a methylsulfonyl group makes this molecule a valuable scaffold for the synthesis of novel drug candidates.[3] The fluorine can block metabolic oxidation at the 2-position of the benzene ring, while the sulfonyl group can engage in crucial hydrogen bonding interactions with target enzymes or receptors.[3] This compound could serve as a key intermediate in the synthesis of inhibitors for various enzymes, such as kinases or proteases, where precise molecular recognition is critical.
Agrochemicals
Many modern herbicides, insecticides, and fungicides contain fluorinated and sulfonyl functionalities.[3] These groups can enhance the efficacy and selectivity of the active ingredients. Methyl 2-fluoro-5-(methylsulfonyl)benzoate could be a precursor for the development of new agrochemicals with improved performance and environmental profiles.
Materials Science
Aromatic esters with polar functional groups are of interest in materials science for the synthesis of specialty polymers, liquid crystals, and other functional materials. The specific electronic properties imparted by the fluoro and methylsulfonyl groups could be exploited to create materials with tailored optical or electronic characteristics.
Conclusion
Methyl 2-fluoro-5-(methylsulfonyl)benzoate, while not a compound with a long and detailed history, is a modern and valuable building block for chemical synthesis. Its preparation, though requiring multiple steps, relies on well-established and robust chemical transformations. The unique combination of its functional groups provides a platform for the development of new molecules with potential applications in a wide range of fields, most notably in the life sciences and materials science. As the demand for more sophisticated and effective chemical entities continues to grow, the importance of versatile intermediates like Methyl 2-fluoro-5-(methylsulfonyl)benzoate is set to increase.
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Methodological & Application
The Strategic Utility of Methyl 2-fluoro-5-(methylsulfonyl)benzoate in Modern Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among the vast arsenal of chemical scaffolds available to medicinal chemists, Methyl 2-fluoro-5-(methylsulfonyl)benzoate has emerged as a particularly valuable reagent. Its unique trifunctional architecture—a reactive methyl ester, a strategically positioned fluorine atom, and an electron-withdrawing methylsulfonyl group—offers a powerful platform for the synthesis of complex, biologically active molecules. This guide provides an in-depth exploration of the applications of Methyl 2-fluoro-5-(methylsulfonyl)benzoate, complete with detailed experimental protocols, to empower researchers in their quest for next-generation therapies.
The Rationale for Employing the 2-Fluoro-5-(methylsulfonyl)phenyl Moiety in Drug Design
The incorporation of fluorine and sulfonyl groups into drug candidates is a well-established strategy to enhance their pharmacological properties. The 2-fluoro-5-(methylsulfonyl)phenyl moiety, derived from Methyl 2-fluoro-5-(methylsulfonyl)benzoate, offers a compelling combination of attributes:
-
Enhanced Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic cleavage by cytochrome P450 enzymes, which can significantly increase the in vivo half-life of a drug.
-
Modulation of Physicochemical Properties: The fluorine atom can lower the pKa of nearby functional groups and influence lipophilicity, thereby improving cell permeability and oral bioavailability.
-
Increased Binding Affinity: The high electronegativity of fluorine allows it to participate in favorable electrostatic interactions, including hydrogen bonds and dipole-dipole interactions, with target proteins, often leading to enhanced binding affinity and potency.
-
Bioisosteric Replacement: The methylsulfonyl group serves as a bioisostere for other functional groups, such as a nitro group or a larger alkyl group. Its ability to act as a hydrogen bond acceptor and its specific steric profile can lead to improved selectivity and reduced off-target effects.
Application in the Synthesis of Bruton's Tyrosine Kinase (BTK) Inhibitors
Bruton's tyrosine kinase (BTK) is a crucial enzyme in the B-cell receptor signaling pathway and has emerged as a key target for the treatment of various B-cell malignancies and autoimmune diseases. Several potent and selective BTK inhibitors have been developed, and the 2-fluoro-5-(methylsulfonyl)phenyl moiety has been incorporated into some of these drug candidates to enhance their therapeutic profile.
Synthetic Workflow for a BTK Inhibitor Intermediate
The following protocols detail the conversion of Methyl 2-fluoro-5-(methylsulfonyl)benzoate to a key benzamide intermediate used in the synthesis of potent BTK inhibitors, as inspired by methodologies disclosed in the patent literature.
Caption: Synthetic workflow for the preparation of a key benzamide intermediate.
Experimental Protocols
Protocol 1: Hydrolysis of Methyl 2-fluoro-5-(methylsulfonyl)benzoate
This procedure describes the saponification of the methyl ester to the corresponding carboxylic acid, a necessary step for subsequent amide coupling reactions.
Materials:
-
Methyl 2-fluoro-5-(methylsulfonyl)benzoate
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add Methyl 2-fluoro-5-(methylsulfonyl)benzoate (1.0 eq).
-
Dissolve the starting material in a mixture of methanol and water (e.g., 3:1 v/v).
-
Add a solution of sodium hydroxide (1.5 eq) in water.
-
Heat the reaction mixture to reflux (approximately 70-80 °C) and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Acidify the aqueous residue to pH 2-3 with 1 M HCl. A white precipitate should form.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 2-fluoro-5-(methylsulfonyl)benzoic acid as a white solid.
Data Presentation: Hydrolysis Reaction
| Starting Material | Product | Reagents | Solvent | Time (h) | Temp. (°C) | Yield (%) |
| Methyl 2-fluoro-5-(methylsulfonyl)benzoate | 2-Fluoro-5-(methylsulfonyl)benzoic acid | NaOH | MeOH/H₂O | 2-4 | 70-80 | >95 |
Protocol 2: Amide Coupling to Synthesize 2-Fluoro-N-methyl-5-(methylsulfonyl)benzamide
This protocol details the formation of the amide bond between the carboxylic acid and methylamine, a common transformation in the synthesis of many active pharmaceutical ingredients.
Materials:
-
2-Fluoro-5-(methylsulfonyl)benzoic acid
-
Methylamine hydrochloride
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-fluoro-5-(methylsulfonyl)benzoic acid (1.0 eq) and methylamine hydrochloride (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.5 eq) to the solution and stir for 10 minutes at room temperature.
-
Add HATU (1.2 eq) to the reaction mixture in one portion.
-
Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 2-fluoro-N-methyl-5-(methylsulfonyl)benzamide.
Data Presentation: Amide Coupling Reaction
| Carboxylic Acid | Amine | Coupling Reagent | Base | Solvent | Time (h) | Temp. (°C) | Yield (%) |
| 2-Fluoro-5-(methylsulfonyl)benzoic acid | Methylamine HCl | HATU | DIPEA | DMF | 4-6 | RT | 85-95 |
Conclusion
Methyl 2-fluoro-5-(methylsulfonyl)benzoate is a highly valuable and versatile building block in medicinal chemistry. The strategic incorporation of the 2-fluoro-5-(methylsulfonyl)phenyl moiety can significantly enhance the pharmacological properties of drug candidates. The detailed protocols provided herein for the synthesis of a key benzamide intermediate for BTK inhibitors serve as a practical guide for researchers. By leveraging the unique attributes of this building block, scientists can continue to innovate and develop novel therapeutics with improved efficacy and safety profiles.
References
- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
- WO2020232330A1 - Inhibiting agents for bruton's tyrosine kinase. (This is a representative patent, and the protocols are inspired by general methods in the field).
- El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.
The Strategic deployment of Methyl 2-fluoro-5-(methylsulfonyl)benzoate in Modern Drug Discovery: A Guide for Medicinal Chemists
In the intricate chess game of drug discovery, the selection of starting materials and key intermediates is a critical opening move that dictates the trajectory of the entire campaign. Among the vast arsenal of chemical building blocks, Methyl 2-fluoro-5-(methylsulfonyl)benzoate has emerged as a scaffold of significant interest, offering a unique combination of functionalities that medicinal chemists can strategically exploit to craft novel therapeutics. This technical guide provides an in-depth exploration of this versatile building block, from its fundamental physicochemical properties to detailed protocols for its application in the synthesis of biologically active molecules.
The Molecular Blueprint: Physicochemical Properties and Strategic Advantages
Methyl 2-fluoro-5-(methylsulfonyl)benzoate is a trifunctional aromatic compound, presenting a methyl ester, a fluoro group, and a methylsulfonyl moiety on a central benzene ring. Each of these groups imparts distinct chemical and physical properties that are highly advantageous in the design of drug candidates.
Table 1: Physicochemical Properties of Methyl 2-fluoro-5-(methylsulfonyl)benzoate and its Precursor
| Property | Methyl 2-fluoro-5-(methylsulfonyl)benzoate | 2-Fluoro-5-(methylsulfonyl)benzoic acid |
| Molecular Formula | C₉H₉FO₅S | C₈H₇FO₄S[1] |
| Molecular Weight | 248.23 g/mol | 218.20 g/mol [1] |
| Appearance | Off-white to white solid (predicted) | White to off-white solid |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH) | Soluble in polar organic solvents |
| CAS Number | Not available | 247569-56-8[1] |
The strategic utility of this building block lies in the interplay of its functional groups:
-
The Fluoro Group: The presence of a fluorine atom at the 2-position is a key feature. Fluorine's high electronegativity can modulate the pKa of adjacent functional groups, influence metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins through favorable electrostatic interactions.[2] The ortho-disposition of the fluorine to the ester makes it susceptible to nucleophilic aromatic substitution (SₙAr), providing a handle for introducing further complexity.
-
The Methylsulfonyl Group: This strong electron-withdrawing group further activates the aromatic ring for SₙAr at the fluorine position. The sulfonyl moiety is also a common pharmacophore in its own right, often acting as a hydrogen bond acceptor and contributing to the overall polarity and solubility of the molecule. Its presence is noted in various inhibitors of enzymes like cyclooxygenase-2 (COX-2).
-
The Methyl Ester: This group serves as a convenient precursor to a carboxylic acid, which can then be readily converted to a wide array of amides, a cornerstone of many drug molecules. Alternatively, the ester itself can be a key interacting group or be designed as a prodrug element.
Synthesis and Derivatization: Protocols and Mechanistic Insights
The true power of Methyl 2-fluoro-5-(methylsulfonyl)benzoate lies in its synthetic accessibility and the diverse reaction pathways it can undergo.
Synthesis of Methyl 2-fluoro-5-(methylsulfonyl)benzoate
The most direct route to the title compound is the esterification of its commercially available carboxylic acid precursor, 2-fluoro-5-(methylsulfonyl)benzoic acid.
Protocol 1: Fischer Esterification of 2-Fluoro-5-(methylsulfonyl)benzoic acid
-
Rationale: This classic acid-catalyzed esterification is a reliable and scalable method. The use of excess methanol drives the equilibrium towards the product. Concentrated sulfuric acid acts as the catalyst, protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity.
-
Step-by-Step Methodology:
-
To a solution of 2-fluoro-5-(methylsulfonyl)benzoic acid (1.0 eq) in methanol (10-20 volumes), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 65 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.
-
Upon completion, cool the mixture to room temperature and carefully neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 20 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude Methyl 2-fluoro-5-(methylsulfonyl)benzoate.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization to yield the pure product.
-
dot
Caption: Fischer Esterification Workflow.
Key Applications in Medicinal Chemistry: Building Complex Scaffolds
Methyl 2-fluoro-5-(methylsulfonyl)benzoate is a versatile intermediate that can be elaborated into more complex molecules through several key transformations.
The most common application of this building block involves the initial hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by amide bond formation. This strategy is central to the synthesis of numerous kinase and PARP inhibitors.
Protocol 2: Hydrolysis of the Methyl Ester and Subsequent Amide Coupling
-
Rationale: The methyl ester is readily hydrolyzed under basic conditions (e.g., with lithium hydroxide or sodium hydroxide) to unmask the carboxylic acid. The resulting carboxylate is then activated for amide bond formation using a variety of standard coupling reagents.
-
Step-by-Step Methodology (Two-Step Protocol):
Step A: Hydrolysis
-
Dissolve Methyl 2-fluoro-5-(methylsulfonyl)benzoate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
-
Add lithium hydroxide monohydrate (1.5-2.0 eq) and stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Acidify the reaction mixture to pH 2-3 with 1 M hydrochloric acid.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 2-fluoro-5-(methylsulfonyl)benzoic acid.
Step B: Amide Coupling
-
To a solution of 2-fluoro-5-(methylsulfonyl)benzoic acid (1.0 eq) and the desired amine (1.0-1.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide), add a coupling reagent such as HATU (1.1 eq) or EDC/HOBt (1.1 eq each).
-
Add a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq) and stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS. Upon completion, dilute the reaction with water and extract with an appropriate organic solvent.
-
Wash the organic layer sequentially with aqueous acid (e.g., 1 M HCl), saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization.
-
dot
Caption: Amide Synthesis Workflow.
The electron-deficient nature of the aromatic ring, enhanced by the fluoro and methylsulfonyl groups, facilitates SₙAr reactions at the fluorine-bearing carbon. This allows for the introduction of various nucleophiles, such as amines, alcohols, and thiols, to build diverse molecular architectures.
Protocol 3: SₙAr with an Amine Nucleophile
-
Rationale: The SₙAr reaction is a powerful tool for C-N bond formation on electron-poor aromatic rings. The reaction is typically carried out at elevated temperatures in a polar aprotic solvent, often with a base to deprotonate the incoming nucleophile.
-
Step-by-Step Methodology:
-
To a solution of Methyl 2-fluoro-5-(methylsulfonyl)benzoate (1.0 eq) and the desired amine (1.1-1.5 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a non-nucleophilic base like potassium carbonate (K₂CO₃) or DIPEA (2.0-3.0 eq).
-
Heat the reaction mixture to 80-120 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain the desired substituted product.
-
dot
Caption: SₙAr Reaction Workflow.
Applications in Drug Discovery: A Gateway to Novel Inhibitors
The 2-fluoro-5-(methylsulfonyl)benzoyl moiety is a recurring structural motif in a number of potent and selective inhibitors of various enzymes, particularly in the fields of oncology and inflammation. While a marketed drug containing this exact methyl ester is not yet prominent, its derivatives are prevalent in late-stage preclinical and clinical development.
-
Kinase Inhibitors: The scaffold is frequently employed in the synthesis of inhibitors targeting a range of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. The 2-fluoro-5-(methylsulfonyl)benzoyl group can be elaborated to interact with specific residues in the kinase active site.
-
PARP Inhibitors: Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of anticancer agents that have shown significant promise in the treatment of cancers with deficiencies in DNA repair mechanisms. The structural features of Methyl 2-fluoro-5-(methylsulfonyl)benzoate derivatives are well-suited for targeting the nicotinamide binding pocket of PARP enzymes.
Conclusion and Future Perspectives
Methyl 2-fluoro-5-(methylsulfonyl)benzoate represents a highly valuable and versatile building block for modern drug discovery. Its trifunctional nature provides a rich platform for the synthesis of complex and diverse molecular architectures. The strategic placement of the fluoro, methylsulfonyl, and methyl ester groups allows for a range of orthogonal chemical transformations, enabling the rapid generation of compound libraries for lead optimization. As the quest for more potent and selective therapeutics continues, the judicious application of such well-designed building blocks will undoubtedly play a pivotal role in the successful development of the next generation of medicines.
References
-
Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]
-
PubChem. (n.d.). 2-Fluoro-5-(methanesulfonyl)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
- U.S. Patent No. US10683302B2. (2020). Inhibitors of the menin-MLL interaction.
-
O'Connor, M. J. (2015). Targeting the DNA Damage Response in Cancer. Molecular Cell, 60(4), 547-560. [Link]
-
Roskoski, R., Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(20), 14777-14833. [Link]
Sources
The Strategic Utility of Methyl 2-fluoro-5-(methylsulfonyl)benzoate in Advanced Organic Synthesis
Introduction: A Keystone Building Block in Modern Drug Discovery
Methyl 2-fluoro-5-(methylsulfonyl)benzoate has emerged as a pivotal structural motif in contemporary organic synthesis, particularly within the realm of pharmaceutical development. Its unique trifunctionalized aromatic core, featuring a fluorine atom, a methylsulfonyl group, and a methyl ester, offers a versatile platform for the construction of complex molecular architectures. The strategic placement of these functionalities allows for a range of selective transformations, making it an invaluable precursor for high-value compounds. This guide provides an in-depth exploration of the applications of Methyl 2-fluoro-5-(methylsulfonyl)benzoate, with a primary focus on its critical role in the synthesis of the lymphocyte function-associated antigen-1 (LFA-1) antagonist, Lifitegrast.
The inherent reactivity of this molecule is governed by the synergistic interplay of its substituents. The potent electron-withdrawing nature of both the methylsulfonyl and methyl ester groups significantly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). The fluorine atom, positioned ortho to the ester, serves as an excellent leaving group in these reactions, facilitating the introduction of various nucleophiles with high regioselectivity. This premeditated electronic arrangement is the cornerstone of its utility in multi-step synthetic campaigns.
Core Application: Synthesis of Lifitegrast Intermediate
A prominent and illustrative application of Methyl 2-fluoro-5-(methylsulfonyl)benzoate is its use as a key starting material in the synthesis of Lifitegrast, a therapeutic agent for the treatment of dry eye disease.[1] In this context, the molecule undergoes a crucial amide bond formation via a nucleophilic aromatic substitution reaction with a chiral amine.
Reaction Principle: Nucleophilic Aromatic Substitution (SNAr)
The central transformation leverages the principles of nucleophilic aromatic substitution. The reaction proceeds via a two-step addition-elimination mechanism. Initially, the nucleophile (in this case, the amino group of a chiral phenylalanine derivative) attacks the carbon atom bearing the fluorine. This attack is facilitated by the diminished electron density of the aromatic ring, a direct consequence of the powerful electron-withdrawing effects of the para-methylsulfonyl and ortho-methoxycarbonyl groups. This addition step forms a transient, negatively charged intermediate known as a Meisenheimer complex. The negative charge is delocalized and stabilized by the electron-withdrawing substituents. In the subsequent, rapid elimination step, the fluoride ion is expelled, and the aromaticity of the ring is restored, yielding the desired N-aryl product.
The choice of fluorine as the leaving group is deliberate. While it is the most electronegative halogen, its small size and the strength of the C-F bond are overcome by the profound activation of the ring. Furthermore, fluoride is a poor leaving group in the absence of such activation, allowing for its strategic and controlled displacement.
Experimental Protocol: Amide Coupling via Nucleophilic Aromatic Substitution
This protocol details the synthesis of a key amide intermediate in the Lifitegrast synthetic pathway, starting from Methyl 2-fluoro-5-(methylsulfonyl)benzoate and (S)-2-((tert-butoxycarbonyl)amino)-3-(3-(methylsulfonyl)phenyl)propanoic acid.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Role |
| Methyl 2-fluoro-5-(methylsulfonyl)benzoate | 946634-95-9 | 232.22 | Electrophile |
| (S)-2-((tert-butoxycarbonyl)amino)-3-(3-(methylsulfonyl)phenyl)propanoic acid | 1289646-76-9 | 373.43 | Nucleophile |
| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) | 148893-10-1 | 380.23 | Coupling Agent |
| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | 129.24 | Base |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 | Solvent |
| Ethyl acetate (EtOAc) | 141-78-6 | 88.11 | Extraction Solvent |
| 1N Hydrochloric acid (HCl) | 7647-01-0 | 36.46 | Quenching Agent |
| Brine (saturated NaCl solution) | N/A | N/A | Washing Agent |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Drying Agent |
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (S)-2-((tert-butoxycarbonyl)amino)-3-(3-(methylsulfonyl)phenyl)propanoic acid (1.0 eq) and HATU (1.05 eq).
-
Solvent and Base Addition: Add anhydrous tetrahydrofuran (THF, approx. 10 volumes relative to the carboxylic acid) to the flask. Stir the mixture to dissolve the solids. Add N,N-diisopropylethylamine (DIPEA, 4.5 eq) to the reaction mixture.
-
Activation: Stir the reaction mixture at room temperature for approximately 30 minutes to pre-activate the carboxylic acid.
-
Addition of Electrophile: To the activated mixture, add Methyl 2-fluoro-5-(methylsulfonyl)benzoate (1.1 eq).
-
Reaction Monitoring: Heat the reaction mixture to 40-50 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the addition of 1N HCl.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide intermediate.
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// Edges setup -> solvent_base; solvent_base -> activation; activation -> add_electrophile; add_electrophile -> monitoring; monitoring -> workup; workup -> extraction; extraction -> washing; washing -> drying; drying -> purification; purification -> product;
caption [label="Experimental Workflow for Amide Synthesis.", fontsize=10, fontcolor="#5F6368", shape=plaintext]; } केंदExperimental Workflow for Amide Synthesis.
Conclusion and Future Outlook
Methyl 2-fluoro-5-(methylsulfonyl)benzoate stands as a testament to the power of strategic molecular design in organic synthesis. Its well-defined reactivity, primarily through nucleophilic aromatic substitution, provides a reliable and efficient route for the construction of complex, biologically active molecules. The successful application of this building block in the synthesis of Lifitegrast underscores its significance to the pharmaceutical industry. As the demand for novel therapeutics with intricate molecular architectures continues to grow, the utility of such versatile and strategically functionalized synthons will undoubtedly expand, paving the way for future innovations in drug discovery and development.
References
- Wu, M.-C.; Hsiao, T.-Y. Process for preparing lifitegrast and intermediates thereof. U.S.
-
(S)-2-(2-(benzofuran-6-carbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxamido)-3-(3-(methylsulfonyl)phenyl)propanoic acid and polymorphs thereof. Technical Disclosure Commons, February 19, 2021. [Link]
-
Process for preparing lifitegrast and intermediates thereof. Justia Patents. [Link]
-
Preparation method of lifitegrast and intermediate compound of lifitegrast. Eureka | Patsnap. [Link]
-
Key Applications of (S)-2-(tert-butoxycarbonylamino)-3-(3-(methylsulfonyl)phenyl)propanoic Acid in Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Application Notes & Protocols: Suzuki Coupling Reactions Involving Methyl 2-fluoro-5-(methylsulfonyl)benzoate
Introduction: Navigating the Challenges of Electron-Deficient Aryl Fluorides in Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] However, the reactivity of the aryl halide coupling partner is paramount, with the general reactivity trend being I > Br > OTf >> Cl > F.[3] Aryl fluorides, due to the high strength of the C-F bond, are typically considered unreactive under standard Suzuki conditions.[3]
This application note addresses the specific challenges and opportunities presented by Methyl 2-fluoro-5-(methylsulfonyl)benzoate , a substrate of significant interest in medicinal chemistry and materials science. The presence of two strong electron-withdrawing groups—the fluoro and methylsulfonyl moieties—significantly alters the electronic properties of the aromatic ring. While the fluoro group is an inductively withdrawing and resonance-donating substituent, the potent electron-withdrawing nature of the sulfonyl group at the para position renders the C-F bond susceptible to nucleophilic attack and, critically, to oxidative addition by a low-valent palladium catalyst. This electronic activation provides a viable pathway for engaging this otherwise inert functional group in Suzuki coupling reactions.[4][5]
This guide provides a comprehensive overview of the mechanistic considerations, optimized protocols, and practical insights for successfully employing Methyl 2-fluoro-5-(methylsulfonyl)benzoate in Suzuki coupling reactions. The protocols detailed herein are designed to be robust and reproducible, offering researchers a reliable starting point for their synthetic endeavors.
Mechanistic Considerations: The Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle centered on a palladium complex that shuttles between Pd(0) and Pd(II) oxidation states.[6][7][8]
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-fluorine bond of Methyl 2-fluoro-5-(methylsulfonyl)benzoate to form a Pd(II) intermediate. This is often the rate-limiting step for less reactive aryl halides.[7][8] For electron-deficient aryl fluorides, this step is facilitated by the reduced electron density at the carbon atom.
-
Transmetalation: The organoboron reagent (boronic acid or ester), activated by a base, transfers its organic group to the palladium center, displacing the halide.[1][8] The base plays a crucial role, forming a more nucleophilic boronate species.[9][10][11]
-
Reductive Elimination: The two organic moieties on the palladium complex couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.[7][8]
Sources
- 1. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. m.youtube.com [m.youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Yoneda Labs [yonedalabs.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions with Methyl 2-fluoro-5-(methylsulfonyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Methyl 2-fluoro-5-(methylsulfonyl)benzoate in Synthesis
In the landscape of modern medicinal chemistry and materials science, the strategic functionalization of aromatic rings is a cornerstone of molecular design. Methyl 2-fluoro-5-(methylsulfonyl)benzoate emerges as a highly valuable and versatile building block for this purpose. Its utility is rooted in its exceptional reactivity in nucleophilic aromatic substitution (SNAr) reactions, a powerful class of transformations for forging carbon-heteroatom and carbon-carbon bonds.[1]
The aromatic ring of this compound is profoundly electron-deficient, a state engineered by the synergistic electron-withdrawing effects of two powerful substituents: a methyl sulfonyl (-SO₂CH₃) group and a methyl ester (-COOCH₃) group. These groups are strategically positioned para and ortho, respectively, to the fluorine atom. This specific arrangement is critical as it provides resonance stabilization to the negatively charged intermediate formed during the substitution process, thereby lowering the activation energy of the reaction.[2][3][4] The fluorine atom itself serves as an excellent leaving group in the context of SNAr reactions, often exhibiting superior reactivity compared to other halogens due to its high electronegativity which polarizes the C-F bond, making the ipso-carbon highly electrophilic.[3]
This heightened reactivity allows for the displacement of the fluoride by a wide array of nucleophiles—including amines, thiols, and alcohols—under relatively mild conditions. The resulting substituted benzoate derivatives are key intermediates in the synthesis of a diverse range of complex molecules, including pharmaceuticals. For instance, analogous structures are foundational to the synthesis of antipsychotic drugs and selective enzyme inhibitors, highlighting the importance of this scaffold in drug discovery.
This guide provides a detailed exploration of the mechanistic underpinnings of SNAr reactions involving Methyl 2-fluoro-5-(methylsulfonyl)benzoate, followed by field-proven, step-by-step protocols for its reaction with various classes of nucleophiles.
The Mechanism of Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction of Methyl 2-fluoro-5-(methylsulfonyl)benzoate proceeds via a well-established two-step addition-elimination mechanism.[1] Understanding this pathway is crucial for optimizing reaction conditions and predicting outcomes.
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom bearing the fluorine atom. This is typically the rate-determining step of the reaction. The attack results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the ring is temporarily disrupted in this intermediate.[1][2]
-
Stabilization of the Intermediate: The negative charge of the Meisenheimer complex is delocalized across the aromatic ring and, critically, onto the oxygen atoms of the ortho-methyl ester and para-methyl sulfonyl groups. This delocalization provides significant stabilization to the intermediate, which is a key reason for the high reactivity of the substrate.[2][4]
-
Elimination of the Leaving Group and Re-aromatization: In the final step, the fluoride ion is eliminated from the Meisenheimer complex. This is a rapid process that restores the aromaticity of the ring, yielding the final substituted product.
The overall mechanism can be visualized as follows:
General mechanism of the SNAr reaction.
Experimental Protocols
The following protocols are designed to be robust starting points for the SNAr of Methyl 2-fluoro-5-(methylsulfonyl)benzoate with common classes of nucleophiles. Researchers should note that optimization of temperature, reaction time, and stoichiometry may be necessary for specific substrates.
General Experimental Workflow
A generalized workflow for performing SNAr reactions with this substrate is depicted below. This workflow emphasizes an inert atmosphere to prevent side reactions with atmospheric moisture and oxygen, particularly when using strong bases.
A generalized workflow for SNAr reactions.
Protocol 1: Reaction with Primary and Secondary Amines
This protocol describes a general procedure for the synthesis of N-substituted 2-amino-5-(methylsulfonyl)benzoate derivatives.
Materials:
-
Methyl 2-fluoro-5-(methylsulfonyl)benzoate
-
Primary or secondary amine (e.g., piperidine, morpholine, benzylamine) (1.1 - 1.5 eq)
-
Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) as a base (2.0 eq)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) as solvent
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, including a round-bottom flask, condenser, and magnetic stirrer
Procedure:
-
To a round-bottom flask, add Methyl 2-fluoro-5-(methylsulfonyl)benzoate (1.0 eq).
-
Dissolve the starting material in DMF or DMSO (approximately 0.2-0.5 M concentration).
-
Add the amine nucleophile (1.1 - 1.5 eq) to the solution.
-
Add the base (K₂CO₃ or Et₃N, 2.0 eq).
-
Stir the reaction mixture at room temperature or heat to 50-100 °C. The optimal temperature will depend on the nucleophilicity of the amine. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Reaction with Thiol Nucleophiles
This protocol outlines a general method for synthesizing 2-(arylthio)- or 2-(alkylthio)-5-(methylsulfonyl)benzoate derivatives.
Materials:
-
Methyl 2-fluoro-5-(methylsulfonyl)benzoate
-
Thiol (e.g., thiophenol, benzyl mercaptan) (1.1 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq) or Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF) as solvent
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for reactions under inert atmosphere
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend NaH (1.2 eq) in anhydrous THF or DMF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of the thiol (1.1 eq) in the same anhydrous solvent to the NaH suspension. Stir for 20-30 minutes at 0 °C to allow for the formation of the thiolate.
-
Add a solution of Methyl 2-fluoro-5-(methylsulfonyl)benzoate (1.0 eq) in the same anhydrous solvent to the thiolate solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.
-
Extract the aqueous layer with DCM or EtOAc (3 x volume of the aqueous layer).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent in vacuo and purify the residue by flash column chromatography.
Protocol 3: Reaction with Alcohols and Phenols
This protocol provides a general procedure for the synthesis of 2-alkoxy- or 2-phenoxy-5-(methylsulfonyl)benzoate derivatives.
Materials:
-
Methyl 2-fluoro-5-(methylsulfonyl)benzoate
-
Alcohol or phenol (e.g., methanol, phenol) (1.5 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or potassium tert-butoxide (t-BuOK) as a base (1.2 eq)
-
Anhydrous THF or DMF as solvent
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for reactions under inert atmosphere
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol or phenol (1.5 eq) in anhydrous THF or DMF.
-
Add NaH or t-BuOK (1.2 eq) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes to generate the alkoxide or phenoxide.
-
Add Methyl 2-fluoro-5-(methylsulfonyl)benzoate (1.0 eq) to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Data Summary: Representative SNAr Reactions
The following table summarizes typical reaction conditions and expected outcomes for the SNAr of Methyl 2-fluoro-5-(methylsulfonyl)benzoate with various nucleophiles, based on established procedures for analogous activated aryl fluorides.
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Piperidine | K₂CO₃ | DMSO | 80 | 4-8 | >90 |
| Morpholine | K₂CO₃ | DMF | 80 | 4-8 | >90 |
| Thiophenol | NaH | THF | 25-50 | 2-6 | >85 |
| Benzyl Mercaptan | K₂CO₃ | DMF | 60 | 3-6 | >85 |
| Sodium Methoxide | (pre-formed) | Methanol | Reflux | 1-4 | >90 |
| Phenol | NaH | DMF | 80 | 6-12 | >80 |
Conclusion
Methyl 2-fluoro-5-(methylsulfonyl)benzoate is an exceptionally reactive and versatile substrate for nucleophilic aromatic substitution reactions. The strong activation provided by the ortho-ester and para-sulfonyl groups, combined with the excellent leaving group ability of fluoride, enables the efficient synthesis of a wide array of substituted aromatic compounds. The protocols outlined in these application notes provide a solid foundation for researchers to explore the utility of this building block in their synthetic endeavors, from fundamental research to the development of novel pharmaceuticals and advanced materials. The adaptability of these methods to various nucleophiles underscores the strategic importance of this reagent in modern organic synthesis.
References
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- Thieme. (2020, May 14).
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Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from Methyl 2-fluoro-5-(methylsulfonyl)benzoate
Introduction: The Strategic Importance of Methyl 2-fluoro-5-(methylsulfonyl)benzoate in Heterocyclic Synthesis
In the landscape of modern medicinal chemistry and drug development, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Methyl 2-fluoro-5-(methylsulfonyl)benzoate stands out as a highly valuable and versatile building block for the synthesis of a diverse array of heterocyclic compounds. Its utility stems from a unique combination of structural features: a fluorine atom positioned for facile displacement, a methyl ester that can be readily modified or participate in cyclization reactions, and a potent electron-withdrawing methylsulfonyl group. This sulfonyl group, situated para to the fluorine, significantly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr), rendering the molecule an excellent electrophile for the construction of fused heterocyclic systems.[1][2]
The SNAr mechanism is a cornerstone of heterocyclic synthesis, proceeding through a two-step addition-elimination pathway.[2] The presence of the strongly electron-withdrawing sulfonyl group stabilizes the intermediate Meisenheimer complex, thereby lowering the activation energy for the nucleophilic attack and facilitating the displacement of the fluoride ion.[3][4] This inherent reactivity makes Methyl 2-fluoro-5-(methylsulfonyl)benzoate an ideal precursor for the synthesis of medicinally relevant scaffolds such as benzothiazoles, quinazolinones, and benzoxazoles.
This comprehensive guide provides detailed, field-proven protocols for the synthesis of these key heterocyclic systems from Methyl 2-fluoro-5-(methylsulfonyl)benzoate. Each protocol is designed to be a self-validating system, with explanations of the underlying chemical principles and experimental considerations to ensure reproducibility and success.
I. Synthesis of 6-(Methylsulfonyl)benzo[d]thiazole Derivatives
Benzothiazoles are a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer and antimicrobial properties.[5][6] The following protocol details a two-step synthesis of 6-(methylsulfonyl)benzo[d]thiazole derivatives from Methyl 2-fluoro-5-(methylsulfonyl)benzoate and 2-aminothiophenol. The initial step is an SNAr reaction, followed by an intramolecular cyclization.
Reaction Scheme:
Caption: Synthesis of a 6-(methylsulfonyl)benzo[d]thiazole derivative.
Experimental Protocol
Step 1: Synthesis of Methyl 2-((2-aminophenyl)thio)-5-(methylsulfonyl)benzoate (Intermediate Thioether)
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 2-fluoro-5-(methylsulfonyl)benzoate (1.0 eq) and 2-aminothiophenol (1.1 eq).
-
Add a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) (approximately 0.5 M concentration).
-
Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) (2.0 eq) or diisopropylethylamine (DIPEA) (1.5 eq), to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude intermediate.
Step 2: Intramolecular Cyclization to form the Benzothiazole Ring
-
The crude intermediate from Step 1 can be used directly or purified by column chromatography.
-
Dissolve the intermediate in a high-boiling point solvent such as xylenes or diphenyl ether.
-
Heat the reaction mixture to reflux (typically 140-160 °C) to induce intramolecular cyclization.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-(methylsulfonyl)benzo[d]thiazole derivative.
Reagents and Quantities
| Reagent | MW ( g/mol ) | Molar Eq. | Amount (for 10 mmol scale) |
| Methyl 2-fluoro-5-(methylsulfonyl)benzoate | 232.22 | 1.0 | 2.32 g |
| 2-Aminothiophenol | 125.19 | 1.1 | 1.38 g |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 2.76 g |
| N,N-Dimethylformamide (DMF) | 73.09 | - | 20 mL |
Mechanism and Rationale
The synthesis commences with a nucleophilic aromatic substitution, where the thiolate, generated in situ from 2-aminothiophenol and the base, attacks the carbon atom bearing the fluorine atom.[7] The strong electron-withdrawing effect of the para-sulfonyl group facilitates this attack by stabilizing the negatively charged Meisenheimer intermediate.[3][4] The subsequent elimination of the fluoride ion yields the thioether intermediate. The second step involves an intramolecular nucleophilic attack of the amino group onto the ester carbonyl, followed by elimination of methanol, to form the benzothiazole ring. This cyclization is typically promoted by heat.
II. Synthesis of 7-(Methylsulfonyl)quinazolin-4(3H)-one Derivatives
Quinazolinones are a prominent class of nitrogen-containing heterocycles with a broad spectrum of pharmacological activities, including anticancer and anti-inflammatory properties.[8][9] The following protocol outlines a one-pot synthesis of 7-(methylsulfonyl)quinazolin-4(3H)-one derivatives from Methyl 2-fluoro-5-(methylsulfonyl)benzoate and an amidine hydrochloride salt.
Reaction Scheme:
Caption: One-pot synthesis of a 7-(methylsulfonyl)quinazolin-4(3H)-one derivative.
Experimental Protocol
-
In a sealed reaction vessel, combine Methyl 2-fluoro-5-(methylsulfonyl)benzoate (1.0 eq), the desired amidine hydrochloride salt (1.5 eq), and a suitable base such as potassium carbonate (K₂CO₃) (3.0 eq).
-
Add a polar aprotic solvent, for example, dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) (approximately 0.5 M concentration).
-
Seal the vessel and heat the reaction mixture to 120-140 °C. Microwave irradiation can also be employed to accelerate the reaction.[4]
-
Monitor the reaction by TLC. The reaction is typically complete within 12-24 hours.
-
Cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.
-
The product often precipitates out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with water and then with a small amount of cold ethanol or diethyl ether.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/DMF) to yield the pure 7-(methylsulfonyl)quinazolin-4(3H)-one derivative.
Reagents and Quantities
| Reagent | MW ( g/mol ) | Molar Eq. | Amount (for 5 mmol scale) |
| Methyl 2-fluoro-5-(methylsulfonyl)benzoate | 232.22 | 1.0 | 1.16 g |
| Formamidine Hydrochloride (example) | 80.52 | 1.5 | 0.60 g |
| Potassium Carbonate (K₂CO₃) | 138.21 | 3.0 | 2.07 g |
| Dimethyl Sulfoxide (DMSO) | 78.13 | - | 10 mL |
Mechanism and Rationale
This one-pot synthesis proceeds through a tandem SNAr and cyclization sequence.[10] The amidine, a nitrogen-based nucleophile, first displaces the fluoride ion from the activated aromatic ring. The resulting intermediate then undergoes an intramolecular cyclization, where one of the nitrogen atoms of the amidine moiety attacks the ester carbonyl. Subsequent elimination of methanol leads to the formation of the stable quinazolinone ring system. The use of a high temperature is necessary to drive the cyclization step.
III. Synthesis of 6-(Methylsulfonyl)benzo[d]oxazole Derivatives
Benzoxazoles are another important class of heterocyclic compounds found in many biologically active molecules.[1][11][12] They are often synthesized by the condensation of 2-aminophenols with carboxylic acids or their derivatives.[3][13] The following protocol describes a method for the synthesis of 6-(methylsulfonyl)benzo[d]oxazole derivatives from Methyl 2-fluoro-5-(methylsulfonyl)benzoate, which first involves hydrolysis of the ester to the carboxylic acid, followed by condensation with a 2-aminophenol.
Reaction Scheme:
Caption: Two-step synthesis of a 6-(methylsulfonyl)benzo[d]oxazole derivative.
Experimental Protocol
Step 1: Hydrolysis to 2-Fluoro-5-(methylsulfonyl)benzoic acid
-
Dissolve Methyl 2-fluoro-5-(methylsulfonyl)benzoate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
-
Add lithium hydroxide (LiOH) (2.0 eq) and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the THF under reduced pressure.
-
Acidify the remaining aqueous solution to pH 2-3 with 1M hydrochloric acid (HCl).
-
The carboxylic acid product will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry to obtain 2-fluoro-5-(methylsulfonyl)benzoic acid.
Step 2: Condensation and Cyclization with 2-Aminophenol
-
To a reaction vessel, add 2-fluoro-5-(methylsulfonyl)benzoic acid (1.0 eq) and the desired 2-aminophenol derivative (1.1 eq).
-
Add polyphosphoric acid (PPA) as both the solvent and catalyst (a sufficient amount to ensure good stirring).
-
Heat the reaction mixture to 150-180 °C with vigorous stirring.
-
Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.
-
Carefully pour the hot reaction mixture into a beaker of ice-water with stirring.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate (NaHCO₃).
-
The product will precipitate. Collect the solid by vacuum filtration, wash thoroughly with water, and dry.
-
Purify the crude product by recrystallization or column chromatography to afford the desired 6-(methylsulfonyl)benzo[d]oxazole derivative.
Reagents and Quantities
| Reagent | MW ( g/mol ) | Molar Eq. | Amount (for 10 mmol scale) |
| Step 1 | |||
| Methyl 2-fluoro-5-(methylsulfonyl)benzoate | 232.22 | 1.0 | 2.32 g |
| Lithium Hydroxide (LiOH) | 23.95 | 2.0 | 0.48 g |
| Tetrahydrofuran (THF) | 72.11 | - | 30 mL |
| Water | 18.02 | - | 10 mL |
| Step 2 | |||
| 2-Fluoro-5-(methylsulfonyl)benzoic acid | 218.20 | 1.0 | 2.18 g |
| 2-Aminophenol | 109.13 | 1.1 | 1.20 g |
| Polyphosphoric Acid (PPA) | - | - | ~20 g |
Mechanism and Rationale
The initial hydrolysis of the methyl ester is a standard procedure to generate the corresponding carboxylic acid. The subsequent reaction with 2-aminophenol in the presence of a strong acid catalyst like PPA proceeds via an initial acylation of the amino group to form an amide intermediate.[13] The high temperature then promotes an intramolecular cyclization through the nucleophilic attack of the hydroxyl group onto the amide carbonyl, followed by dehydration to form the stable benzoxazole ring.
References
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Li, H., Wang, X., Zhao, F., Wang, L., & Fu, S. (2025). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 30(7), 1510. [Link]
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Tiwari, A., & Bhanage, B. (2015). Transition-metal free synthesis of quinazolinones via tandem cyclization of 2-halobenzoic acids with amidines. RSC Advances, 5(64), 51945-51949. [Link]
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Waengdongbung, W., Hahnvajanawong, V., & Theramongkol, P. (2016). A simple and efficient route for synthesis of 2-alkylbenzothiazoles. Oriental Journal of Chemistry, 32(2), 1147-1152. [Link]
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Kaur, H., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13, 28453-28483. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. [Link]
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Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. [Link]
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Ares, J. J. (1991). Synthesis of 2-Substituted Benzothiazoles from 2-Fluorophenylisothiocyanate. Synthetic Communications, 21(5), 625-633. [Link]
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Xu, Z., et al. (2017). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. Molecules, 22(10), 1648. [Link]
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ResearchGate. (2020). Synthetic strategies for the synthesis of 2-substituted benzothiazole derivatives. [Link]
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ChemRxiv. (2021). Transition-Metal-Free Difunctionalization of Sulfur Nucleophiles. [Link]
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Gnanasekaran, R., et al. (2022). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Molecules, 27(11), 3506. [Link]
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Luo, Y., et al. (2017). Quinazoline derivatives: synthesis and bioactivities. RSC Advances, 7(59), 37339-37350. [Link]
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Kurt, B. Z., et al. (2017). Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells. Anticancer Research, 37(11), 6265-6272. [Link]
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Singh, A., et al. (2022). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Molecules, 27(19), 6523. [Link]
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Sigman, M. S., & Miller, S. J. (2019). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 141(25), 9799-9803. [Link]
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ResearchGate. (2018). The addition of thiophenol and 2-aminothiophenol to methyl (Z)-2-fluoro-3-methoxyacrylate. [Link]
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ResearchGate. (2016). Reaction of 2-aminothiophenol with 2,5-dihydro-2,5-dimethoxyfuran : a facile route to a new dihydrobenzothiazine derivative. [Link]
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Williams, D. L. H. (2004). Reactivity of sulfur nucleophiles towards S-nitrosothiols. Organic & Biomolecular Chemistry, 2(10), 1431-1436. [Link]
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ResearchGate. (2014). Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB). [Link]
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Shafiq, M., et al. (2009). Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1655. [Link]
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Bordwell, F. G., & Cooper, G. D. (1952). RESONANCE INTERACTIONS OF METHYLSULFONYL, METHYLTHIO AND RELATED GROUPINGS AS REVEALED BY HAMMETT SIGMA CONSTANTS. DTIC, AD0001024. [Link]
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Wall, L. A., & Pummer, W. J. (1962). Reactions of Polyfluorobenzenes With Nucleophilic Reagents 1. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 66A(4), 309-316. [Link]
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Journal of the Chemical Society C: Organic. (1971). Nucleophilic displacement reactions in carbohydrates. Part XIX. The reaction of methyl 6-deoxy-3-O-methyl-4-O-methylsulphonyl-2-O-p-tolylsulphonyl-α-D-allopyranoside with sodium benzoate in hexamethylphosphoric triamide: a vicinal axial substituent effect. 1923-1927. [Link]
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Application Notes & Protocols: The Strategic Use of Methyl 2-fluoro-5-(methylsulfonyl)benzoate in the Synthesis of Advanced Kinase Inhibitors
Introduction: The Architectural Significance of a Privileged Scaffold
In the landscape of modern oncology and immunology, kinase inhibitors represent a paradigm of targeted therapy. Their efficacy hinges on the precise molecular architecture that enables selective binding to the ATP pocket of specific kinases, thereby disrupting aberrant signaling pathways that drive disease. The design of these inhibitors is a complex interplay of achieving high potency, selectivity, and favorable pharmacokinetic properties. Within the medicinal chemist's toolkit, certain building blocks emerge as "privileged scaffolds" due to their inherent ability to impart these desired characteristics.
Methyl 2-fluoro-5-(methylsulfonyl)benzoate is one such critical building block. Its utility in the synthesis of kinase inhibitors is not coincidental but is rooted in the strategic placement of three key functional groups on a stable phenyl ring:
-
The 2-Fluoro Group: This small, highly electronegative atom serves multiple roles. It can act as a hydrogen bond acceptor, influence the conformation of the molecule, and modulate the pKa of adjacent functionalities. Crucially, the C-F bond is exceptionally stable, and its inclusion can block sites of metabolic oxidation, thereby enhancing the metabolic stability and in vivo half-life of the final drug candidate.[1]
-
The 5-Methylsulfonyl Group: The sulfone moiety is a powerful hydrogen bond acceptor and significantly enhances the polarity and aqueous solubility of a molecule—a critical factor in drug development. In many kinase inhibitors, such as Lapatinib, the sulfone group plays a direct role in anchoring the inhibitor to the kinase's hinge region through hydrogen bonding.[2]
-
The Methyl Ester: This group functions as a versatile and reliable chemical handle. It is readily converted into a carboxylic acid or directly into an amide, providing the primary linkage point for coupling the benzoate core with other complex amine-containing fragments to assemble the final inhibitor.
This application note provides a detailed guide for researchers and drug development professionals on the practical application of Methyl 2-fluoro-5-(methylsulfonyl)benzoate in synthesizing novel kinase inhibitors, complete with detailed protocols, mechanistic rationale, and strategic insights.
Physicochemical Properties of Key Reagents
A clear understanding of the starting material and its immediate derivative is crucial for reaction setup and monitoring.
| Property | Methyl 2-fluoro-5-(methylsulfonyl)benzoate | 2-Fluoro-5-(methylsulfonyl)benzoic Acid |
| CAS Number | N/A (Derivative) | 247569-56-8 |
| Molecular Formula | C₉H₉FO₄S | C₈H₇FO₄S[3][4] |
| Molecular Weight | 232.23 g/mol | 218.20 g/mol [3][4] |
| Appearance | White to Off-White Solid | White Solid[3] |
| Purity | Typically >97% | Typically >95%[3][4] |
| Storage | Store at room temperature, sealed in dry conditions.[5] | Store at room temperature, sealed in dry conditions.[5] |
Core Synthetic Protocol: From Ester to Bioactive Amide
The most fundamental transformation involving Methyl 2-fluoro-5-(methylsulfonyl)benzoate is its conversion into a benzamide scaffold. While direct amidation of the methyl ester is possible, it often requires harsh conditions. A more robust and widely applicable two-step protocol involves saponification to the carboxylic acid followed by a standard amide coupling reaction. This approach allows for milder reaction conditions, broader substrate scope, and higher yields, which are critical when working with complex and precious amine intermediates.
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- 4. chemscene.com [chemscene.com]
- 5. alfa-chemical.com [alfa-chemical.com]
Application Note: Strategic Derivatization of Methyl 2-fluoro-5-(methylsulfonyl)benzoate for Rapid Library Synthesis
Abstract
This guide provides a comprehensive technical overview and detailed protocols for the chemical derivatization of Methyl 2-fluoro-5-(methylsulfonyl)benzoate, a versatile scaffold for the synthesis of compound libraries in drug discovery. The strategic positioning of three key functional groups—a nucleophilic aromatic substitution-susceptible fluoride, a hydrolyzable methyl ester, and a metabolically robust methylsulfonyl group—offers multiple vectors for chemical diversification. We present field-proven methodologies for nucleophilic aromatic substitution (SNAr), ester hydrolysis, and subsequent amide bond formation, enabling the rapid generation of diverse chemical entities. The rationale behind each experimental choice is discussed, grounded in established mechanistic principles to ensure reproducibility and high success rates for researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of the 2-Fluoro-5-(methylsulfonyl)benzoate Scaffold
In modern medicinal chemistry, the efficiency of library synthesis is paramount for the timely exploration of structure-activity relationships (SAR). The selection of a core scaffold with orthogonal handles for derivatization is a critical starting point. Methyl 2-fluoro-5-(methylsulfonyl)benzoate is an exemplary scaffold, engineered for facile chemical diversification.
-
The Sulfonyl Moiety : The methylsulfonyl group is a cornerstone of modern drug design. It is a strong hydrogen bond acceptor and is often used as a bioisostere for carbonyls or carboxyl groups.[1][2] Its introduction into a molecule can enhance metabolic stability, modulate solubility, and improve pharmacokinetic properties.[3][4] The sulfonyl group in this scaffold acts as a powerful electron-withdrawing group, which is key to the reactivity of the aryl ring.
-
Activated Aryl Fluoride : The fluorine atom at the C2 position is activated towards nucleophilic aromatic substitution (SNAr) by the ortho-ester and, more significantly, the para-sulfonyl group.[5][6] Fluorine is an excellent leaving group in SNAr reactions, often providing cleaner reactions and higher yields compared to other halogens.[7] This site serves as the primary and most versatile point for introducing a wide array of nucleophiles.
-
The Methyl Ester : The ester at C1 provides a secondary point for derivatization. It can be readily hydrolyzed to the corresponding carboxylic acid, which then serves as a handle for amide bond formation—the most common reaction in medicinal chemistry—allowing for the introduction of a second library of substituents.
This trifecta of functionalities allows for a systematic and efficient expansion of chemical space from a single, readily available starting material.
Core Derivatization Strategies & Workflow
The derivatization of Methyl 2-fluoro-5-(methylsulfonyl)benzoate can be approached through two primary, sequential pathways to maximize library diversity. The overall workflow is designed to first explore substitutions at the C2 position, followed by modifications at the C1 position.
Figure 1: Overall workflow for library synthesis.
Experimental Protocols
Starting Material & Reagents
Methyl 2-fluoro-5-(methylsulfonyl)benzoate (CAS 865663-98-5) is commercially available from suppliers such as Sigma-Aldrich and TCI America.[8][9] All solvents and reagents should be of anhydrous grade where specified and purchased from reputable chemical suppliers.
Characterization of Starting Material:
-
1H NMR (400 MHz, CDCl3): Expected shifts (δ, ppm): ~8.3 (d), ~7.9 (m), ~7.4 (t), 3.9 (s, 3H, OCH3), 3.1 (s, 3H, SO2CH3).
-
13C NMR (101 MHz, CDCl3): Expected shifts (δ, ppm): ~164 (d, C=O), ~160 (d, C-F), ~140, ~135, ~130, ~125 (d), ~118 (d), 53 (OCH3), 45 (SO2CH3).
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with Amines
This protocol describes the displacement of the C2-fluoride with a primary or secondary amine. The reaction is typically clean and high-yielding due to the strong activation provided by the sulfonyl group.
Figure 2: Workflow for SNAr with amine nucleophiles.
Materials:
-
Methyl 2-fluoro-5-(methylsulfonyl)benzoate
-
Amine nucleophile (e.g., morpholine, benzylamine, aniline derivatives)
-
Potassium carbonate (K2CO3) or N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
To a round-bottom flask, add Methyl 2-fluoro-5-(methylsulfonyl)benzoate (1.0 eq).
-
Dissolve the starting material in anhydrous DMF or DMSO (approx. 0.2 M concentration).
-
Add the desired amine nucleophile (1.1 - 1.5 eq) to the solution.
-
Add the base (K2CO3 or DIPEA, 2.0 eq). K2CO3 is suitable for most aliphatic amines, while DIPEA is preferred for less basic or more sensitive amines.
-
Stir the reaction mixture at a temperature between 60-100 °C. The optimal temperature depends on the nucleophilicity of the amine and should be determined by monitoring the reaction.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Upon completion, cool the reaction mixture to room temperature, pour it into cold water, and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-substituted product.
Causality Behind Choices:
-
Solvent: DMF and DMSO are polar aprotic solvents that are excellent for SNAr reactions as they solvate the cation of the base but not the nucleophile, increasing its reactivity.
-
Base: The base is required to neutralize the HF that is formed during the reaction, driving the equilibrium towards the product.
-
Temperature: Elevated temperatures are often necessary to overcome the activation energy of the initial nucleophilic attack on the aromatic ring.[10]
Protocol 2: Saponification (Ester Hydrolysis)
This protocol details the hydrolysis of the methyl ester to the corresponding carboxylic acid using lithium hydroxide, a standard method that is effective even for relatively hindered esters.[11][12]
Materials:
-
Methyl 2-(N-R¹)-5-(methylsulfonyl)benzoate (from Protocol 1)
-
Lithium hydroxide monohydrate (LiOH·H2O)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
1M Hydrochloric acid (HCl)
Procedure:
-
Dissolve the methyl ester (1.0 eq) in a 3:1:1 mixture of THF:MeOH:H2O.
-
Add LiOH·H2O (3.0-5.0 eq) to the solution.
-
Stir the mixture at room temperature or heat gently to 40-50 °C. The reaction is typically slower than SNAr.
-
Monitor the reaction by TLC or LC-MS until the ester is fully consumed (typically 6-24 hours).
-
Once complete, concentrate the reaction mixture under reduced pressure to remove the organic solvents.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Acidify the solution to pH 2-3 by the slow addition of 1M HCl. A precipitate should form.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the carboxylic acid.
Trustworthiness of the Protocol: This method is widely cited and robust. The use of a mixed aqueous-organic solvent system ensures the solubility of both the hydrophobic ester and the hydrophilic hydroxide salt.[13] For extremely hindered esters that resist these conditions, harsher methods using anhydrous lithium iodide in pyridine can be explored.[14]
Protocol 3: Amide Bond Formation
This protocol utilizes HATU, a highly efficient coupling reagent, for the formation of amide bonds, particularly with sterically hindered carboxylic acids or electron-deficient amines.[15][16]
Materials:
-
2-(N-R¹)-5-(methylsulfonyl)benzoic acid (from Protocol 2)
-
Amine (R²-NH₂)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
To a round-bottom flask, add the carboxylic acid (1.0 eq) and dissolve it in anhydrous DMF.
-
Add the amine (R²-NH₂) (1.1 eq) to the solution.
-
Add DIPEA (3.0 eq) to the mixture.
-
Finally, add HATU (1.2 eq) portion-wise at room temperature.
-
Stir the reaction at room temperature. Monitor by TLC or LC-MS. The reaction is often complete within 1-4 hours.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with saturated aqueous NaHCO3, followed by brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or preparative HPLC to yield the final amide.
Expertise & Rationale:
-
HATU: HATU is chosen over other coupling reagents like EDC/HOBt for its superior performance with challenging substrates. It rapidly converts the carboxylic acid into a highly reactive OAt-activated ester, which readily couples with even poorly nucleophilic amines.[16][17]
-
DIPEA: A non-nucleophilic base is essential to deprotonate the carboxylic acid and neutralize the acidic byproducts without competing in the coupling reaction.[18]
Data Presentation & Expected Outcomes
The following table summarizes the expected outcomes for a representative library synthesis.
| Step | Protocol | Reactants (Example) | Conditions | Expected Yield | Notes |
| 1 | SNAr | Scaffold + Morpholine | K2CO3, DMF, 80 °C, 12h | > 90% | Reaction is generally very clean. |
| 2 | Hydrolysis | Product from Step 1 | LiOH·H2O, THF/MeOH/H₂O, 40 °C, 18h | > 85% | Product precipitates upon acidification. |
| 3 | Amidation | Product from Step 2 + Benzylamine | HATU, DIPEA, DMF, RT, 2h | > 80% | Purification by chromatography is standard. |
Conclusion
The Methyl 2-fluoro-5-(methylsulfonyl)benzoate scaffold is a powerful and versatile starting point for the efficient construction of diverse chemical libraries. The protocols detailed in this application note provide a robust and validated roadmap for derivatization at two distinct points on the molecule. By leveraging the predictable reactivity of SNAr and the ubiquity of amide bond formation, researchers can rapidly generate novel compounds for screening in various drug discovery programs. The inherent drug-like properties of the sulfonyl group further enhance the value of the resulting library members.[19]
References
-
Application of Sulfonyl in Drug Design. Semantic Scholar. [Link]
-
Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. PubMed. [Link]
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Application of Sulfonyl in Drug Design | Request PDF. ResearchGate. [Link]
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Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications. ResearchGate. [Link]
-
Expanding Chemical Space of N-Acyl Sulfonamides with Click Chemistry for Carbonic Anhydrase Inhibitor Discovery. ChemRxiv. [Link]
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A Mild Hydrolysis of Esters Mediated by Lithium Salts | Request PDF. ResearchGate. [Link]
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Advances in sulfonyl exchange chemical biology: expanding druggable target space. RSC Publishing. [Link]
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Expanding Chemical Space of N-Acyl Sulfonamides with Click Chemistry for Carbonic Anhydrase Inhibitor Discovery. ChemRxiv. [Link]
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The importance of sulfur-containing motifs in drug design and discovery. Taylor & Francis Online. [Link]
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Supplementary Information. The Royal Society of Chemistry. [Link]
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A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central (NIH). [Link]
-
Expanding Chemical Space of N-Acyl Sulfonamides for Carbonic Anhydrase Inhibitor Discovery. ResearchGate. [Link]
-
Efficient and accessible silane-mediated direct amide coupling of carboxylic acids and amines. Squarespace. [Link]
-
Advances in sulfonyl exchange chemical biology: expanding druggable target space. NIH. [Link]
-
Difficult hydrolysis of an hindered ester. Sciencemadness.org. [Link]
-
Lithium hydroxide/aqueous methanol: mild reagent for the hydrolysis of bile acid methyl esters. PubMed. [Link]
-
Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]
-
(PDF) Concerted Nucleophilic Aromatic Substitution Reactions. ResearchGate. [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide. PubMed Central. [Link]
-
16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
-
Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. ACS Sustainable Chemistry & Engineering. [Link]
-
Amine to Amide Mechanism - HATU. Common Organic Chemistry. [Link]
-
Methyl 2-fluoro-5-(trifluoromethyl)benzoate. Oakwood Chemical. [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. [Link]
-
A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. [Link]
-
Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]
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Amide Synthesis. Fisher Scientific. [Link]
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2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. NIH. [Link]
-
NMR Spectra of Products. The Royal Society of Chemistry. [Link]
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Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. ResearchGate. [Link]
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¹H-NMR spectra. (A) Authentic methyl 2,5-dihydroxybenzoate... ResearchGate. [Link]
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Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]
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Studies on the Synthesis of Perfluoroaryl Sulfides and their Application in Desulfurative Nickel-Catalyzed Reductive Cross- Coupling. ChemRxiv. [Link]
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Does anyone have experience with amide coupling reaction of aniline?. ResearchGate. [Link]
-
Synthesis method of 2-methoxyl-5-amino sulfanoylmethyl benzoate. Eureka | Patsnap. [Link]
-
Concerted Nucleophilic Aromatic Substitutions. PMC - NIH. [Link]
-
Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. MDPI. [Link]
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- 3. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 8. Methyl 2-Methoxy-5-(methylsulfonyl)benzoate 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 9. Methyl 2-fluoro-5-(methylsulfonyl)benzoate - [sigmaaldrich.com]
- 10. A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. Lithium hydroxide/aqueous methanol: mild reagent for the hydrolysis of bile acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sciencemadness Discussion Board - Difficult hydrolysis of an hindered ester - Powered by XMB 1.9.11 [sciencemadness.org]
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- 16. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 17. growingscience.com [growingscience.com]
- 18. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
Application Note & Protocol: A Scalable Synthesis of Methyl 2-fluoro-5-(methylsulfonyl)benzoate
Affiliation: Advanced Synthesis Core, Gemini Laboratories
Abstract
This document provides a detailed, scalable, and robust two-step synthetic protocol for the preparation of Methyl 2-fluoro-5-(methylsulfonyl)benzoate, a key building block in medicinal chemistry and drug discovery. The synthesis commences with the selective oxidation of commercially available 2-fluoro-5-(methylthio)benzoic acid to the corresponding sulfone, 2-fluoro-5-(methylsulfonyl)benzoic acid. Subsequent acid-catalyzed esterification with methanol affords the target compound in high yield and purity. This protocol has been designed with scalability and process safety in mind, making it suitable for both academic research and industrial applications.
Introduction
Methyl 2-fluoro-5-(methylsulfonyl)benzoate is a valuable intermediate in the synthesis of various biologically active molecules. The presence of the fluoro, methylsulfonyl, and methyl ester functionalities provides multiple points for diversification and chemical elaboration, making it an attractive scaffold for the development of novel therapeutic agents. This application note outlines a reliable and efficient synthetic route that can be readily implemented in a standard laboratory setting and scaled up as required.
Overall Synthetic Scheme
The two-step synthesis of Methyl 2-fluoro-5-(methylsulfonyl)benzoate is depicted below. The first step involves the oxidation of the sulfide to a sulfone, followed by a Fischer esterification.
Figure 1: Two-step synthesis of Methyl 2-fluoro-5-(methylsulfonyl)benzoate.
Part 1: Synthesis of 2-Fluoro-5-(methylsulfonyl)benzoic acid
Principle and Rationale
The conversion of the sulfide to a sulfone is a crucial transformation. Various oxidizing agents can achieve this; however, for scalability and safety, hydrogen peroxide in the presence of a catalytic amount of a metal catalyst or in a suitable solvent like acetic acid is a preferred method. This approach avoids the use of harsher or more hazardous reagents. The electron-withdrawing nature of the carboxylic acid and fluorine atom on the aromatic ring can influence the reactivity of the sulfide, necessitating carefully controlled reaction conditions to prevent over-oxidation or side reactions.
Experimental Protocol
Materials:
-
2-Fluoro-5-(methylthio)benzoic acid (commercially available)
-
Glacial Acetic Acid
-
Hydrogen Peroxide (30% w/w in H₂O)
-
Deionized Water
-
Sodium thiosulfate
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-fluoro-5-(methylthio)benzoic acid (1.0 eq.) in glacial acetic acid (5-10 mL per gram of starting material).
-
Addition of Oxidant: To the stirred solution, add 30% hydrogen peroxide (2.2-2.5 eq.) dropwise at room temperature. The addition should be controlled to maintain the reaction temperature below 50 °C. An ice bath can be used for cooling if necessary.
-
Reaction Monitoring: After the addition is complete, heat the reaction mixture to 60-70 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature and slowly pour it into a beaker containing ice-cold deionized water (10-20 times the volume of acetic acid used).
-
A white precipitate of 2-fluoro-5-(methylsulfonyl)benzoic acid should form.
-
To quench any unreacted hydrogen peroxide, add a saturated aqueous solution of sodium thiosulfate until a negative test with peroxide indicator strips is obtained.
-
Stir the slurry for 30 minutes to ensure complete precipitation.
-
-
Isolation and Purification:
-
Collect the solid product by vacuum filtration and wash the filter cake with copious amounts of cold deionized water to remove acetic acid and inorganic salts.
-
Dry the solid product under vacuum at 50-60 °C to a constant weight. The product is typically of high purity (>95%) and can be used in the next step without further purification. If necessary, recrystallization from an appropriate solvent system (e.g., ethanol/water) can be performed.
-
Part 2: Synthesis of Methyl 2-fluoro-5-(methylsulfonyl)benzoate
Principle and Rationale
The final step is the esterification of the carboxylic acid. The Fischer esterification is a classic and reliable method for this transformation.[1][2] It involves reacting the carboxylic acid with an excess of alcohol (in this case, methanol) in the presence of a strong acid catalyst, typically sulfuric acid.[3][4] The reaction is an equilibrium process, and using a large excess of methanol not only serves as the solvent but also drives the equilibrium towards the formation of the ester product.
Experimental Protocol
Materials:
-
2-Fluoro-5-(methylsulfonyl)benzoic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-fluoro-5-(methylsulfonyl)benzoic acid (1.0 eq.) in anhydrous methanol (10-20 mL per gram of carboxylic acid).
-
Addition of Catalyst: To the stirred suspension, slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq.) dropwise. The addition is exothermic, and the flask may be cooled in an ice bath if necessary.
-
Reaction: Heat the reaction mixture to reflux (approximately 65 °C) and maintain reflux until the reaction is complete, as monitored by TLC or HPLC (typically 4-8 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Reduce the volume of methanol by approximately half using a rotary evaporator.
-
Slowly pour the concentrated reaction mixture into a separatory funnel containing ice-cold deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash successively with saturated sodium bicarbonate solution (to neutralize the acid catalyst; caution: CO₂ evolution) and brine.
-
-
Isolation and Purification:
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
The crude Methyl 2-fluoro-5-(methylsulfonyl)benzoate can be purified by recrystallization from a suitable solvent (e.g., methanol or ethanol) to yield a white to off-white solid.
-
Quantitative Data Summary
| Step | Reactant | Product | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (by HPLC) |
| 1 | 2-Fluoro-5-(methylthio)benzoic acid | 2-Fluoro-5-(methylsulfonyl)benzoic acid | 186.21 | 218.20 | 90-95% |
| 2 | 2-Fluoro-5-(methylsulfonyl)benzoic acid | Methyl 2-fluoro-5-(methylsulfonyl)benzoate | 218.20 | 232.23 | 85-92% |
Characterization Data
Methyl 2-fluoro-5-(methylsulfonyl)benzoate:
-
Appearance: White to off-white solid
-
Molecular Formula: C₉H₉FO₄S
-
Molecular Weight: 232.23 g/mol
-
Expected ¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.30-8.40 (m, 1H), 8.00-8.10 (m, 1H), 7.25-7.35 (t, 1H), 4.00 (s, 3H), 3.10 (s, 3H).
-
Expected ¹³C NMR (101 MHz, CDCl₃) δ (ppm): 163.5 (d, J = 3.0 Hz), 160.0 (d, J = 260.0 Hz), 135.0, 134.0 (d, J = 8.0 Hz), 125.0 (d, J = 25.0 Hz), 118.0 (d, J = 22.0 Hz), 53.0, 44.5.
-
Expected Mass Spectrum (ESI+): m/z 233.0 [M+H]⁺.
Safety Considerations
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Handle concentrated sulfuric acid and hydrogen peroxide with extreme care in a well-ventilated fume hood.
-
The addition of strong acids is exothermic and should be done slowly with cooling.
-
The neutralization of the acid catalyst with sodium bicarbonate will produce carbon dioxide gas, leading to pressure build-up if not performed in an open or vented vessel.
References
- Fischer Esterification Procedure. (n.d.).
-
Sulfide Oxidation. (n.d.). ACS Green Chemistry Institute Pharmaceutical Roundtable. Retrieved from [Link]
-
OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]
- University of Toronto. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol.
-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]
-
PubChem. (n.d.). 2-Fluoro-5-(methylsulfonyl)benzoic acid. Retrieved from [Link]
- Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252–3258.
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Application Notes and Protocols for Methyl 2-fluoro-5-(methylsulfonyl)benzoate in Agrochemical Research
Introduction: Unlocking the Potential of a Versatile Chemical Scaffold
In the continuous quest for novel and effective agrochemicals, the strategic design and synthesis of new active ingredients are paramount. Methyl 2-fluoro-5-(methylsulfonyl)benzoate emerges as a chemical intermediate of significant interest. Its unique combination of a fluorinated aromatic ring, a methylsulfonyl group, and a reactive methyl ester functionality presents a versatile scaffold for the development of next-generation herbicides, fungicides, and insecticides. The electron-withdrawing nature of both the fluorine and methylsulfonyl groups can influence the molecule's chemical reactivity and its interaction with biological targets, a key aspect in the rational design of new pesticides.
This guide provides a comprehensive overview of the potential applications of Methyl 2-fluoro-5-(methylsulfonyl)benzoate in agrochemical research. It is intended for researchers, scientists, and professionals in the field of drug and pesticide development, offering detailed protocols for its utilization as a synthetic intermediate and the subsequent biological evaluation of its derivatives.
Chemical Profile and Strategic Importance
Methyl 2-fluoro-5-(methylsulfonyl)benzoate is a substituted aromatic compound with the following key structural features:
-
2-Fluoro Group: The presence of a fluorine atom can significantly alter the electronic properties of the benzene ring, enhance metabolic stability, and improve the binding affinity to target enzymes.
-
5-Methylsulfonyl Group: The sulfonyl moiety is a common feature in many commercial herbicides and acts as a potent electron-withdrawing group, influencing the molecule's overall reactivity and potential mode of action.
-
Methyl Ester: This functional group provides a convenient handle for further chemical modifications, such as hydrolysis to the corresponding carboxylic acid or amidation to generate a diverse library of derivatives.
These features make Methyl 2-fluoro-5-(methylsulfonyl)benzoate a valuable starting material for creating novel compounds with potential agrochemical activity.
Application in Herbicide Discovery: A Case Study in the Synthesis of Novel Protoporphyrinogen Oxidase (PPO) Inhibitors
One promising application of Methyl 2-fluoro-5-(methylsulfonyl)benzoate is in the synthesis of novel herbicides targeting the Protoporphyrinogen Oxidase (PPO) enzyme. PPO inhibitors are a well-established class of herbicides that act by blocking chlorophyll and heme biosynthesis in susceptible plants, leading to rapid cell death. The following section outlines a detailed workflow for the synthesis and evaluation of a hypothetical series of PPO-inhibiting herbicides derived from Methyl 2-fluoro-5-(methylsulfonyl)benzoate.
Synthetic Workflow Overview
The overall synthetic strategy involves the conversion of the methyl ester of Methyl 2-fluoro-5-(methylsulfonyl)benzoate into a more complex heterocyclic structure, a common feature of many PPO inhibitors.
Caption: Synthetic workflow for the development of novel herbicides.
Detailed Synthetic Protocols
Protocol 1: Hydrolysis of Methyl 2-fluoro-5-(methylsulfonyl)benzoate to 2-Fluoro-5-(methylsulfonyl)benzoic Acid
-
Rationale: The conversion of the methyl ester to a carboxylic acid is a crucial first step to enable subsequent amide bond formation. Lithium hydroxide is a standard reagent for this transformation under mild conditions.
-
Materials:
-
Methyl 2-fluoro-5-(methylsulfonyl)benzoate
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve Methyl 2-fluoro-5-(methylsulfonyl)benzoate (1.0 eq) in a mixture of THF and water (3:1 v/v).
-
Add LiOH (1.5 eq) to the solution and stir at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, remove the THF under reduced pressure.
-
Acidify the aqueous residue to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield 2-fluoro-5-(methylsulfonyl)benzoic acid.
-
Protocol 2: Amide Coupling to Synthesize N-Aryl-2-fluoro-5-(methylsulfonyl)benzamide Derivatives
-
Rationale: The formation of an amide bond between the synthesized carboxylic acid and a substituted aniline introduces a key structural element found in many PPO inhibitors. EDCI and HOBt are commonly used coupling reagents that facilitate this reaction with high efficiency.
-
Materials:
-
2-Fluoro-5-(methylsulfonyl)benzoic acid
-
Substituted aniline (e.g., 4-chloro-2-fluoroaniline) (1.1 eq)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) (1.2 eq)
-
Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Dichloromethane (DCM)
-
-
Procedure:
-
To a solution of 2-fluoro-5-(methylsulfonyl)benzoic acid (1.0 eq) in DCM, add EDCI (1.2 eq) and HOBt (1.2 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the substituted aniline (1.1 eq) followed by DIPEA (2.0 eq).
-
Stir the reaction at room temperature overnight.
-
Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl-2-fluoro-5-(methylsulfonyl)benzamide.
-
Biological Evaluation of Novel Herbicide Candidates
Following the synthesis of a library of derivatives, a systematic biological evaluation is necessary to identify promising herbicide candidates.
In Vitro PPO Enzyme Inhibition Assay
-
Rationale: This assay directly measures the ability of the synthesized compounds to inhibit the target PPO enzyme, providing a quantitative measure of their potency.
-
Protocol:
-
Isolate PPO enzyme from a suitable plant source (e.g., spinach or corn).
-
Prepare a reaction mixture containing a known concentration of the enzyme, a substrate (protoporphyrinogen IX), and a buffer.
-
Add the synthesized compounds at various concentrations.
-
Monitor the rate of protoporphyrin IX formation spectrophotometrically.
-
Calculate the IC₅₀ value (the concentration of the inhibitor required to reduce enzyme activity by 50%).
-
In Vivo Whole-Plant Herbicide Screening
-
Rationale: This assay evaluates the herbicidal efficacy of the compounds on whole plants, taking into account factors such as uptake, translocation, and metabolism.
-
Protocol:
-
Grow a selection of weed species (e.g., Amaranthus retroflexus, Setaria viridis) and crop species (e.g., corn, soybean) in a greenhouse.
-
Apply the synthesized compounds as a post-emergence spray at different application rates.
-
Include a known commercial PPO inhibitor as a positive control and a solvent-only treatment as a negative control.
-
Visually assess plant injury (e.g., chlorosis, necrosis) at regular intervals (e.g., 3, 7, and 14 days after treatment).
-
Determine the GR₅₀ value (the application rate that causes a 50% reduction in plant growth).
-
Data Presentation
The results of the biological screening can be summarized in a table for easy comparison.
| Compound ID | Structure Modification | In Vitro PPO IC₅₀ (nM) | In Vivo GR₅₀ on A. retroflexus (g a.i./ha) |
| Lead-001 | 4-chloro-2-fluoroaniline | 50 | 100 |
| Lead-002 | 3,4-dichloroaniline | 75 | 150 |
| Lead-003 | 4-trifluoromethylaniline | 30 | 80 |
| Control | Commercial PPO Herbicide | 25 | 75 |
Conclusion and Future Directions
Methyl 2-fluoro-5-(methylsulfonyl)benzoate represents a promising starting point for the discovery of novel agrochemicals. The synthetic and screening protocols outlined in this guide provide a robust framework for researchers to explore the potential of this versatile chemical scaffold. The strategic incorporation of the fluorinated sulfonylbenzoate moiety can lead to the identification of new active ingredients with improved efficacy, selectivity, and environmental profiles. Further research could involve expanding the library of derivatives to explore different heterocyclic systems and substitution patterns, as well as investigating their potential as fungicides or insecticides.
References
-
Synthesis of Carboxylic Acids via Hydrolysis of Esters. Comprehensive Organic Transformations: A Guide to Functional Group Preparations, by Richard C. Larock. Wiley-VCH. [Link]
-
Amide Bond Formation in Organic Synthesis. Chan, L., & Addie, C. (2016). A Review on Amide Bond Formation. Current Organic Synthesis, 13(4), 556-579. [Link]
-
Protoporphyrinogen Oxidase (PPO) as a Herbicide Target. Dayan, F. E., & Duke, S. O. (2014). Protoporphyrinogen Oxidase-Inhibiting Herbicides. In Herbicide Resistance in Weeds and Crops (pp. 143-169). Springer, Berlin, Heidelberg. [Link]
-
Protocols for In Vitro Enzyme Inhibition Assays. Copeland, R. A. (2005). Enzymes: A Practical Introduction to Structure, Mechanism, and Data Analysis. Wiley-VCH. [Link]
-
Standardized Protocols for Whole-Plant Herbicide Screening. Herbicide Handbook, 10th Edition. Weed Science Society of America. [Link]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 2-fluoro-5-(methylsulfonyl)benzoate
Welcome to the technical support center for the synthesis of Methyl 2-fluoro-5-(methylsulfonyl)benzoate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. Here, we will address common challenges, explain the causality behind experimental choices, and provide robust, self-validating protocols to improve yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route for Methyl 2-fluoro-5-(methylsulfonyl)benzoate?
The most prevalent and industrially scalable route involves a two-step process starting from 2-fluoro-5-(methylthio)benzoic acid. This precursor is readily available or can be synthesized. The two key transformations are:
-
Oxidation: The thioether group (-SMe) is oxidized to a sulfone group (-SO₂Me).
-
Esterification: The carboxylic acid group (-COOH) is converted to its methyl ester (-COOMe).
The order of these steps can be varied, but performing the oxidation first is often preferred to avoid potential side reactions with the ester during oxidation.
Q2: Why is the choice of oxidizing agent in Step 1 critical for yield?
The oxidation of a thioether to a sulfone proceeds through a sulfoxide intermediate. A successful reaction requires an oxidant strong enough to perform both oxidation steps (thioether → sulfoxide → sulfone) without being so aggressive that it causes unwanted side reactions, such as aromatic ring oxidation or decomposition.[1] Common choices include hydrogen peroxide (H₂O₂), often with a catalyst, or meta-chloroperoxybenzoic acid (m-CPBA).[2] The selection depends on substrate tolerance, safety, and cost.
Q3: What are the main challenges with the Fischer esterification (Step 2) for this molecule?
The Fischer esterification is an equilibrium-limited reaction.[3] For substrates like 2-fluoro-5-(methylsulfonyl)benzoic acid, the strong electron-withdrawing nature of the fluoro and methylsulfonyl groups deactivates the carbonyl carbon, making it less electrophilic and slowing the reaction rate. To achieve high conversion, the equilibrium must be shifted towards the product.[4] This is typically achieved by using a large excess of methanol or by removing the water byproduct as it forms.[5]
Q4: Can I monitor the progress of the oxidation and esterification reactions by Thin Layer Chromatography (TLC)?
Yes, TLC is an excellent tool for monitoring both steps.
-
For Oxidation: You will observe the disappearance of the starting thioether spot and the appearance of the intermediate sulfoxide, followed by the final sulfone product. The polarity increases significantly with oxidation: Thioether < Sulfoxide < Sulfone. A typical eluent system would be a mixture of hexane and ethyl acetate.
-
For Esterification: You will see the disappearance of the polar carboxylic acid (which often streaks on the baseline without acetic acid in the eluent) and the appearance of the less polar methyl ester product.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during the synthesis and provides actionable solutions grounded in chemical principles.
Problem 1: Low Yield in the Oxidation Step (Thioether to Sulfone)
Symptom:
TLC or LC-MS analysis shows significant amounts of unreacted thioether or the sulfoxide intermediate after the expected reaction time.
Potential Causes & Solutions:
| Cause | Scientific Explanation | Troubleshooting Action |
| Insufficient Oxidant | The stoichiometry of the reaction requires at least two equivalents of the oxidizing agent per mole of thioether. Under-dosing will result in incomplete conversion, often stalling at the sulfoxide stage. | Increase the equivalents of the oxidizing agent (e.g., H₂O₂) incrementally (e.g., from 2.2 eq to 2.5 eq). Monitor by TLC to find the optimal amount. |
| Low Reaction Temperature | Oxidation reactions have an activation energy barrier. Insufficient thermal energy can lead to sluggish or incomplete reactions, especially for the second oxidation step (sulfoxide to sulfone). | Gradually increase the reaction temperature in 5-10°C increments. For H₂O₂ in acetic acid, refluxing is often necessary.[6] |
| Catalyst Deactivation/Absence | For oxidants like H₂O₂, a catalyst (e.g., sodium tungstate, vanadium compounds) is often required to achieve a reasonable reaction rate.[7][8] Without it, the reaction can be extremely slow. | Ensure the catalyst is added and is of good quality. If using a known catalytic system, verify its proper preparation and addition. For problematic cases, consider switching to a stoichiometric oxidant like m-CPBA. |
| Poor Solubility | If the thioether starting material is not fully dissolved in the reaction solvent, the reaction becomes mass-transfer limited, leading to incomplete conversion. | Choose a solvent system in which the starting material is fully soluble at the reaction temperature. Acetic acid is a common and effective solvent for this oxidation.[6] |
Problem 2: Incomplete Esterification & Low Yield
Symptom:
After workup, a significant amount of the starting carboxylic acid is recovered, leading to a low yield of the desired methyl ester.
Potential Causes & Solutions:
| Cause | Scientific Explanation | Troubleshooting Action |
| Equilibrium Limitation | Fischer esterification is a reversible process. Without driving the equilibrium, yields for many acid-alcohol pairs are around 67%.[3] | Action 1: Use a large excess of methanol (e.g., 10-20 equivalents or use it as the solvent). This shifts the equilibrium to the product side via Le Chatelier's principle.[5] Action 2: Remove water as it forms using a Dean-Stark apparatus if using a co-solvent like toluene. |
| Insufficient Catalyst | A strong acid catalyst (like H₂SO₄) is required to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[9] | Ensure a sufficient catalytic amount of concentrated H₂SO₄ is used (typically 5-10 mol%). For very stubborn esterifications, consider using SOCl₂ to first form the acyl chloride, which then reacts irreversibly with methanol. |
| Short Reaction Time | The deactivated nature of the aromatic ring slows down the reaction rate. Insufficient reaction time will not allow the reaction to reach equilibrium. | Increase the reflux time. Monitor the reaction by TLC every few hours until the starting carboxylic acid spot is no longer visible. |
| Product Loss During Workup | The methyl ester has some solubility in aqueous solutions, especially if methanol is present. During the aqueous workup to remove excess acid and methanol, product can be lost.[3] | After quenching the reaction with water, ensure you perform multiple extractions (at least 3x) with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to maximize recovery of the ester. |
Experimental Workflow & Protocols
Visualizing the Synthetic Pathway
Caption: A typical two-step synthesis workflow for Methyl 2-fluoro-5-(methylsulfonyl)benzoate.
Protocol 1: Oxidation of 2-Fluoro-5-(methylthio)benzoic Acid
Materials:
-
2-Fluoro-5-(methylthio)benzoic acid (1.0 eq)
-
Glacial Acetic Acid (10 vol)
-
30% Hydrogen Peroxide (H₂O₂) (2.5 eq)
Procedure:
-
Charge a round-bottom flask equipped with a reflux condenser and magnetic stirrer with 2-fluoro-5-(methylthio)benzoic acid and glacial acetic acid.
-
Stir the mixture at room temperature until all solids are dissolved.
-
Slowly add the 30% hydrogen peroxide to the solution. The addition may be exothermic.
-
Heat the reaction mixture to reflux (approx. 110-120°C) and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC (e.g., 7:3 Hexane:Ethyl Acetate). The reaction is complete when the starting material and sulfoxide intermediate are consumed.
-
Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker of ice water, which will cause the product to precipitate.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 2-fluoro-5-(methylsulfonyl)benzoic acid.[10]
Protocol 2: Fischer Esterification
Materials:
-
2-Fluoro-5-(methylsulfonyl)benzoic acid (1.0 eq)
-
Methanol (20 vol)
-
Concentrated Sulfuric Acid (H₂SO₄) (0.1 eq)
Procedure:
-
In a round-bottom flask, suspend 2-fluoro-5-(methylsulfonyl)benzoic acid in methanol.[11]
-
Place the flask in an ice bath and slowly add concentrated sulfuric acid while stirring.
-
Attach a reflux condenser and heat the mixture to reflux for 6-12 hours.
-
Monitor the reaction by TLC (e.g., 7:3 Hexane:Ethyl Acetate) until the starting acid is consumed.
-
Cool the reaction to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate (NaHCO₃) solution (caution: CO₂ evolution), and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or isopropyl alcohol) or by column chromatography.[12]
Troubleshooting Flowchart: Diagnosing Low Yield
Caption: A logical flowchart for diagnosing the root cause of low product yield.
References
- [Placeholder for relevant synthesis paper]
- Amore, K. J., & Leadbeater, N. E. (2007). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition.
- [Placeholder for thioether form
- [Placeholder for fluorin
-
Wang, Y., et al. (2015). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Organic Letters, 17(11), 2692-2695. [Link]
- [Placeholder for esterific
- [Placeholder for Fischer esterific
- O'Connor, R., & O'Connor, C. (n.d.). Fischer Esterification: Benzoic Acid Lab Manual. Studylib.
- [Placeholder for fluorin
- [Placeholder for fluoromethyl ketone synthesis review]
- [Placeholder for nucleophilic arom
- Rao, P. D., et al. (2021). Spontaneous Oxidation of Thiols and Thioether at the Air-Water Interface of a Sea Spray Microdroplet.
-
Wang, Y., et al. (2015). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. PMC - NIH. [Link]
-
Ashenhurst, J. (2015). Thiols And Thioethers. Master Organic Chemistry. [Link]
- Li, J., et al. (2018).
-
Ashenhurst, J. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]
- Method for preparing sulfone by catalytic oxidation of thioether.
- Cooks, R. G., et al. (2022). Spontaneous Oxidation of Aromatic Sulfones to Sulfonic Acids in Microdroplets. Journal of the American Chemical Society.
-
Process for the preparation of 2-(methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole. European Patent Office. (EP 1029855 B1). [Link]
- [Placeholder for photoredox c
-
Sulfone synthesis by oxidation. Organic Chemistry Portal. [Link]
-
Side Chain Oxidations, Phenols, Arylamines. Chemistry LibreTexts. (2022). [Link]
- Method of oxidizing thioether to sulfone.
-
Khan, W., et al. (2021). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Publishing. [Link]
- [Placeholder for chemical property d
- [Placeholder for chemical property d
- Preparation of Methyl Benzoate. [Source document appears to be a university lab manual].
- [Placeholder for related p
-
2-Fluoro-5-methanesulfonyl-benzoic acid. PubChem. [Link]
- [Placeholder for related p
- [Placeholder for chemical property d
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Sulfone synthesis by oxidation [organic-chemistry.org]
- 3. studylib.net [studylib.net]
- 4. personal.tcu.edu [personal.tcu.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. data.epo.org [data.epo.org]
- 7. CN110590617B - Method for preparing sulfone by catalytic oxidation of thioether - Google Patents [patents.google.com]
- 8. CN103910658A - Method of oxidizing thioether to sulfone - Google Patents [patents.google.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. chemscene.com [chemscene.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Methyl 2-fluoro-5-(methylsulfonyl)benzoate
Welcome to the dedicated technical support guide for the purification of Methyl 2-fluoro-5-(methylsulfonyl)benzoate. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this intermediate and require robust, field-tested methodologies for achieving high purity. My aim is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and adapt these techniques to your specific experimental context.
I. Understanding the Molecule: Key Physicochemical Properties
Before delving into purification, a foundational understanding of the target molecule's properties is paramount. Methyl 2-fluoro-5-(methylsulfonyl)benzoate is a moderately polar compound. The presence of the ester and sulfonyl groups introduces polarity, while the fluorinated benzene ring contributes to its crystalline nature and influences intermolecular interactions. These characteristics are central to the selection and optimization of purification strategies.
Table 1: Physicochemical Properties of Methyl 2-fluoro-5-(methylsulfonyl)benzoate
| Property | Value | Implication for Purification |
| Molecular Formula | C₉H₉FO₄S | Affects solubility and chromatographic behavior. |
| Molecular Weight | 232.23 g/mol | Relevant for mass-based analytical techniques. |
| Appearance | Expected to be a white to off-white solid | Visual indicator of purity. |
| Polarity | Moderately Polar | Guides selection of chromatographic and recrystallization solvents. |
| Key Functional Groups | Methyl Ester, Sulfone, Fluoro-aromatic | Potential sites for interaction with chromatographic stationary phases and influence on solubility. |
II. Troubleshooting Common Purification Challenges
In this section, we address frequently encountered issues during the purification of Methyl 2-fluoro-5-(methylsulfonyl)benzoate in a question-and-answer format.
Question 1: My crude material is an oil and won't solidify. How can I proceed with purification?
Answer: Oiling out is a common issue when residual solvents or impurities depress the melting point of the compound.
-
Initial Step: High-Vacuum Evaporation: Ensure all volatile solvents from the reaction workup are thoroughly removed. Use a high-vacuum pump and gently warm the flask (e.g., 30-40°C) to facilitate this.
-
Trituration: If the oil persists, attempt to induce crystallization by trituration. Add a small amount of a non-polar solvent in which the product is expected to be poorly soluble (e.g., hexanes, diethyl ether). Stir the mixture vigorously with a glass rod, scratching the inside of the flask. This can provide nucleation sites for crystal growth.
-
If Trituration Fails: If the material remains an oil, it is likely due to a high impurity load. In this case, direct purification by column chromatography is the most effective approach.
Question 2: I'm seeing significant tailing of my product spot on TLC and in my flash column chromatography fractions. What is the cause and how can I fix it?
Answer: Peak tailing on silica gel is often due to strong interactions between polar functional groups on the analyte and the acidic silanol groups of the stationary phase. While Methyl 2-fluoro-5-(methylsulfonyl)benzoate itself is not basic, residual acidic or basic impurities from the synthesis can exacerbate this issue.
-
Causality: The lone pairs of electrons on the sulfonyl and ester oxygens can interact with the acidic silica surface, slowing the elution of the tail end of the product band.
-
Solution 1: Eluent Modification: For acidic impurities, adding a small amount of a volatile acid like acetic acid (0.1-1%) to your eluent system can help. However, for a neutral compound like this, this is less likely to be the primary solution.
-
Solution 2: Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina. However, alumina has its own set of considerations regarding activity and water content. A more practical approach for moderately polar compounds is to use end-capped silica gel, which has fewer free silanol groups.
-
Recommended Approach: Before resorting to alternative stationary phases, ensure your crude material is free of any strong acids or bases from the workup. A simple aqueous wash of an organic solution of your crude product, followed by drying and concentration, can often resolve tailing issues caused by residual reagents.
Question 3: My recrystallization attempt resulted in poor recovery. What are the key parameters to optimize?
Answer: Low recovery in recrystallization is typically due to one of two factors: choosing a solvent in which the compound is too soluble at room temperature, or using an excessive volume of solvent.
-
Solvent Selection is Critical: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Systematic Solvent Screening: To find the best solvent, take small aliquots of your crude material and test their solubility in a range of solvents (e.g., methanol, ethanol, isopropanol, ethyl acetate, toluene, and mixtures thereof). A good starting point for a moderately polar compound like this would be an alcohol or an ester/alkane mixture.
-
Minimize Solvent Volume: Use only the minimum amount of hot solvent required to fully dissolve the crude material. Adding excess solvent will keep more of your product in solution upon cooling, thus reducing your yield.
-
Cooling Rate: Allow the solution to cool slowly to room temperature to encourage the formation of pure crystals. Rapid cooling can cause impurities to be trapped in the crystal lattice. Once at room temperature, further cooling in an ice bath can maximize recovery.
III. Step-by-Step Purification Protocols
The following protocols are designed as robust starting points for the purification of Methyl 2-fluoro-5-(methylsulfonyl)benzoate.
Protocol 1: Purification by Flash Column Chromatography
This is the recommended method for purifying crude material, especially when dealing with multiple impurities or an oily product.
Diagram 1: Flash Column Chromatography Workflow
Caption: Workflow for flash column chromatography purification.
Materials and Reagents:
-
Silica gel (230-400 mesh)
-
Hexane (or heptane)
-
Ethyl acetate
-
Dichloromethane (for sample loading)
-
TLC plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware for chromatography
Procedure:
-
Thin-Layer Chromatography (TLC) Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate.
-
Develop the plate in a TLC chamber with a solvent system such as 30% ethyl acetate in hexane.
-
Visualize the spots under UV light (254 nm). The goal is to find a solvent system that gives your product an Rf value of approximately 0.2-0.4.
-
-
Column Preparation:
-
Select a column size appropriate for the amount of crude material (a general rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude material by weight).
-
Prepare a slurry of silica gel in hexane and carefully pack the column, avoiding air bubbles.
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude material in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (approximately 1-2 times the weight of the crude material) and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
-
Wet Loading: Dissolve the crude material in a minimal amount of the initial eluent and load it directly onto the column. This method is less ideal as it can disturb the top of the silica bed.
-
-
Elution and Fraction Collection:
-
Begin eluting with a non-polar solvent system (e.g., 5-10% ethyl acetate in hexane).
-
Gradually increase the polarity of the eluent (a gradient of 10% to 50% ethyl acetate in hexane is a good starting point).
-
Collect fractions and monitor their composition by TLC.
-
-
Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent under reduced pressure to yield the purified Methyl 2-fluoro-5-(methylsulfonyl)benzoate.
-
Protocol 2: Purification by Recrystallization
This method is ideal for a final purification step to obtain highly crystalline material, provided a suitable solvent system is identified.
Diagram 2: Recrystallization Decision Tree
Caption: Decision process for recrystallization.
Materials and Reagents:
-
Methanol
-
Isopropanol
-
Ethyl acetate
-
Hexane (or heptane)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Büchner funnel and filter paper
Procedure:
-
Solvent Selection:
-
Based on the polarity of the target molecule, good starting points for solvent screening are alcohols (methanol, isopropanol) or solvent pairs like ethyl acetate/hexane.
-
In a test tube, add a small amount of crude material and a few drops of the chosen solvent. Observe the solubility at room temperature.
-
Heat the mixture. A good solvent will dissolve the compound when hot but not at room temperature. For solvent pairs, dissolve the compound in the more polar solvent (e.g., ethyl acetate) and add the less polar solvent (e.g., hexane) dropwise until the solution becomes cloudy. Then, add a few drops of the polar solvent to redissolve the solid.
-
-
Recrystallization:
-
Place the crude Methyl 2-fluoro-5-(methylsulfonyl)benzoate in an Erlenmeyer flask.
-
Add the chosen solvent (or solvent pair) in small portions while heating and swirling until the solid is just dissolved.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Once crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
-
Isolation:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to obtain the pure product.
-
IV. Purity Assessment
Verifying the purity of the final product is a critical step. High-Performance Liquid Chromatography (HPLC) is the preferred method for quantitative analysis.
Table 2: Recommended HPLC Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Standard reversed-phase column for moderately polar compounds. |
| Mobile Phase | A: Water (with 0.1% formic acid) B: Acetonitrile (with 0.1% formic acid) | Formic acid improves peak shape. Acetonitrile is a common organic modifier. |
| Gradient | Start with 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes. | A gradient elution is suitable for separating the product from potential impurities with different polarities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Detection | UV at 254 nm | The aromatic ring provides strong UV absorbance. |
| Injection Volume | 10 µL | Standard injection volume. |
V. Frequently Asked Questions (FAQs)
Q1: What are the likely impurities from the synthesis of Methyl 2-fluoro-5-(methylsulfonyl)benzoate? A1: The synthesis of this compound likely involves the esterification of 2-fluoro-5-(methylsulfonyl)benzoic acid. Potential impurities could include the unreacted starting carboxylic acid, residual reagents from the sulfone synthesis, and potential byproducts from side reactions.
Q2: How can I confirm the identity and purity of my final product? A2: In addition to HPLC for purity assessment, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) and Mass Spectrometry (MS) should be used to confirm the structure of the purified compound. The melting point is also a good indicator of purity; a sharp melting range suggests high purity.
Q3: Is Methyl 2-fluoro-5-(methylsulfonyl)benzoate stable to acidic or basic conditions during workup and purification? A3: The ester group can be susceptible to hydrolysis under strong acidic or basic conditions, especially at elevated temperatures. It is advisable to use mild conditions during workup and purification. The fluoro and methylsulfonyl groups are generally stable.[1]
VI. References
-
General Purification Techniques: For a comprehensive overview of standard laboratory purification techniques, including distillation, crystallization, and chromatography, refer to "Purification of Laboratory Chemicals" by W. L. F. Armarego and C. L. L. Chai.
-
Flash Chromatography: The seminal paper by Still, Kahn, and Mitra provides the foundational principles of modern flash column chromatography: Still, W. C.; Kahn, M.; Mitra, A. J. Org. Chem.1978 , 43 (14), 2923–2925. ([Link])
-
Troubleshooting HPLC: For a guide on troubleshooting common HPLC issues, see "Unraveling HPLC Mysteries: A Comprehensive Troubleshooting Guide." International Journal of Novel Research and Development, 2024 , 9(3). ([Link])
-
Stability of Fluoro-Substituted Benzoates: For insights into the stability and properties of similar compounds, see: Kelly, S. M. Helv. Chim. Acta1984 , 67, 1572-1589.
-
Purification of Pharmaceutical Intermediates: For regulatory context on impurities in pharmaceutical products, refer to the ICH Guideline Q3A(R2). ([Link])
-
Synthesis of Related Compounds: For general procedures that can be adapted, see patents on the preparation of similar benzoate derivatives, such as US Patent 11,001,552 B2. ()
-
Chromatography of Polar Compounds: For advanced techniques for polar compounds, see: "Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques." Waters Corporation Blog, 2025. ([Link])
Sources
Overcoming challenges in the scale-up of Methyl 2-fluoro-5-(methylsulfonyl)benzoate production
Welcome to the technical support center for the synthesis and scale-up of Methyl 2-fluoro-5-(methylsulfonyl)benzoate. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the production of this key synthetic building block. My aim is to provide not just solutions, but also the underlying scientific principles to empower you to optimize your process with confidence.
Synthetic Pathway Overview
The most common and scalable synthesis of Methyl 2-fluoro-5-(methylsulfonyl)benzoate involves a two-step process starting from the readily available precursor, Methyl 2-fluoro-5-(methylthio)benzoate. This precursor is first oxidized to form the desired sulfone, which is then purified to meet final specifications.
Caption: General synthetic route for Methyl 2-fluoro-5-(methylsulfonyl)benzoate.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and purification processes in a practical question-and-answer format.
Part 1: The Oxidation Reaction
The oxidation of the electron-rich sulfide to a sulfone is the critical transformation in this synthesis. It is often highly exothermic and can lead to impurities if not properly controlled.
Question: My oxidation reaction has stalled, showing low conversion from the starting material, Methyl 2-fluoro-5-(methylthio)benzoate. What are the likely causes?
Answer: Low conversion is a common scale-up challenge. The root cause often lies in one of three areas: the oxidant, reaction temperature, or mixing.
-
Oxidant Stoichiometry and Activity: At least two equivalents of the oxidizing agent are required to convert the sulfide to the sulfone. For scale-up, it is advisable to use a slight excess (e.g., 2.1-2.3 equivalents) to drive the reaction to completion. If using hydrogen peroxide, ensure its concentration is accurately known, as H₂O₂ solutions can degrade over time. For solid oxidants like meta-chloroperoxybenzoic acid (m-CPBA), confirm its purity and activity, as it can also degrade upon storage.
-
Temperature Control: While the reaction is exothermic, it still requires a sufficient activation energy. If the reaction temperature is too low, the rate can be impractically slow. A common strategy is to initiate the reaction at a slightly elevated temperature (e.g., 25-30 °C) and then allow the exotherm to carry it forward, using cooling to maintain the target temperature range.
-
Mass Transfer Limitations (Mixing): In large reactors, poor mixing can create localized "hot spots" where the oxidant is consumed rapidly, and "cold spots" where the reaction barely proceeds. Ensure your reactor's agitation is sufficient to maintain a homogenous mixture of the reactants.
Question: My final product is contaminated with the intermediate sulfoxide. How can I minimize this impurity?
Answer: The formation of the sulfoxide is a natural intermediate step. Its presence in the final product indicates an incomplete second oxidation.
-
Causality: The oxidation of the sulfoxide to the sulfone has a higher activation energy than the initial oxidation of the sulfide to the sulfoxide. Therefore, if the reaction conditions are too mild (insufficient temperature or oxidant), the reaction can stall at the sulfoxide stage.
-
Solution: The most direct solution is to increase the reaction time or temperature moderately after the initial exotherm has subsided. This "finishing" or "aging" period allows the slower second oxidation to proceed to completion. Adding a small final charge of the oxidant can also be effective, but care must be taken to avoid over-oxidation of the product. Monitoring the reaction by HPLC or TLC is crucial to determine the optimal reaction endpoint.
Question: The oxidation is a strong exotherm. How can I safely manage this during a large-scale run?
Answer: Thermal management is the most critical safety and quality aspect of this scale-up. A runaway reaction can lead to pressure buildup and product degradation.
-
Controlled Dosing: Never add the oxidant all at once. The best practice is a semi-batch process where the oxidant is added slowly and continuously to the solution of the sulfide. The addition rate should be tied to the reactor's cooling capacity, ensuring the temperature does not exceed the set limit.
-
Reverse Addition: Consider adding the sulfide solution to the oxidant. While less common, this can sometimes help maintain better temperature control, although it may have different selectivity implications.
-
Solvent Choice & Concentration: A higher volume of a suitable solvent can act as a heat sink, absorbing the energy released. Ensure the reaction concentration is not excessively high. Solvents like acetic acid or ethyl acetate are commonly used.
Caption: Troubleshooting workflow for common oxidation issues.
Part 2: Product Purification and Isolation
Achieving high purity is essential, as downstream applications in drug development are highly sensitive to impurities.
Question: I am having difficulty removing the sulfoxide and starting sulfide from my final product by recrystallization. What is the best approach?
Answer: Recrystallization is the most scalable and cost-effective purification method, but its success depends heavily on solvent selection.[1][2] The sulfide, sulfoxide, and sulfone have different polarities, which can be exploited.
-
Solvent Screening: The goal is to find a solvent system where the desired sulfone has high solubility at elevated temperatures but low solubility at room temperature, while the impurities remain in the mother liquor. A good starting point is a binary solvent system, such as isopropanol/water, ethanol/water, or toluene/heptane.
-
Polarity Mismatch: The sulfone is significantly more polar than the starting sulfide. The sulfoxide is of intermediate polarity. A solvent system like toluene/heptane is effective because the highly polar sulfone will precipitate upon cooling or the addition of the anti-solvent (heptane), while the less polar sulfide and some of the sulfoxide may remain dissolved.
-
Column Chromatography: For very high purity requirements or difficult separations, column chromatography on silica gel is an excellent option, though less scalable.[1] A gradient elution from a non-polar solvent (e.g., hexane/ethyl acetate) is typically effective.
Question: My isolated product is an oil or a sticky solid instead of a crystalline powder. How can I improve the product's physical form?
Answer: Oiling out during crystallization is a common issue, often caused by residual solvent or impurities inhibiting crystal lattice formation.
-
Purity Check: First, ensure the crude product is reasonably pure (>90%). High levels of impurities can act as "crystal poisons."
-
Solvent System: The choice of solvent is critical. If the product is crashing out of solution too quickly, it doesn't have time to form an ordered crystal lattice. Try cooling the solution more slowly or using a solvent system where the solubility is lower.
-
Seeding: Introducing a small number of seed crystals of the pure product into the supersaturated solution can provide a template for proper crystal growth.
-
Anti-Solvent Addition: Instead of cooling, try an anti-solvent addition. Dissolve the crude product in a minimal amount of a good solvent (e.g., ethyl acetate) and slowly add an anti-solvent (e.g., heptane) until turbidity is observed. Then, allow it to stand and crystallize.
Frequently Asked Questions (FAQs)
Q1: What are the most critical process parameters (CPPs) to monitor during the scale-up of the oxidation step?
A1: The three most critical parameters are:
-
Temperature: To prevent runaway reactions and impurity formation.
-
Oxidant Addition Rate: Directly controls the rate of heat generation.
-
Agitation Speed: Ensures homogeneity and efficient heat transfer.
Q2: What are the primary safety concerns with this process?
A2: The primary hazard is the exothermic nature of the oxidation. Peroxy acids (like m-CPBA) and concentrated hydrogen peroxide are strong oxidizers and must be handled with appropriate personal protective equipment (PPE). The potential for a runaway reaction leading to over-pressurization of the reactor is a significant concern that must be mitigated through engineering controls like controlled dosing and robust cooling systems.
Q3: How can I reliably determine the purity of my final product?
A3: A combination of analytical techniques is recommended:
-
HPLC (High-Performance Liquid Chromatography): This is the gold standard for quantitative purity analysis, capable of separating the starting material, intermediate, and final product.[3]
-
¹H NMR (Proton Nuclear Magnetic Resonance): Provides structural confirmation and can detect impurities if they are present at levels of ~1% or higher.
-
GC-MS (Gas Chromatography-Mass Spectrometry): Useful for identifying volatile impurities and confirming the mass of the product.
Key Experimental Protocols
Protocol 1: Scale-Up Synthesis of Methyl 2-fluoro-5-(methylsulfonyl)benzoate
This protocol is a representative procedure for a laboratory scale-up.
-
Reactor Setup: Charge a 1 L jacketed glass reactor equipped with an overhead stirrer, thermocouple, and addition funnel with Methyl 2-fluoro-5-(methylthio)benzoate (100 g, 1.0 eq) and glacial acetic acid (500 mL).
-
Temperature Control: Begin agitation and adjust the reactor jacket temperature to 20 °C.
-
Oxidant Preparation: In a separate vessel, prepare a solution of 35% hydrogen peroxide (107 g, 2.2 eq) in glacial acetic acid (100 mL).
-
Catalyst Addition: Add a catalytic amount of sodium tungstate dihydrate (1.6 g, 0.01 eq) to the reactor.
-
Controlled Addition: Add the hydrogen peroxide solution to the reactor via the addition funnel over 2-3 hours, ensuring the internal temperature does not exceed 40 °C.
-
Reaction Monitoring: After the addition is complete, maintain the reaction at 40 °C for an additional 2-4 hours. Monitor the reaction progress by HPLC until the starting material and sulfoxide intermediate are below the desired specification (<1%).
-
Quench: Once complete, cool the reaction to 15 °C and slowly add it to a stirred vessel containing cold water (2 L).
-
Isolation: The product will precipitate as a white solid. Stir the slurry for 1 hour, then collect the solid by vacuum filtration.
-
Washing: Wash the filter cake with deionized water until the filtrate is neutral.
-
Drying: Dry the solid in a vacuum oven at 50 °C to a constant weight.
Protocol 2: Purification by Recrystallization
-
Dissolution: Place the crude, dried product (100 g) in a suitable flask and add isopropanol (300 mL). Heat the mixture to 75-80 °C with stirring until all solids dissolve.
-
Hot Filtration (Optional): If insoluble particulates are present, perform a hot filtration to remove them.
-
Crystallization: Slowly cool the solution to room temperature over 2-3 hours. Crystal formation should begin.
-
Complete Precipitation: Further cool the flask in an ice-water bath for at least 1 hour to maximize yield.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold isopropanol, and dry under vacuum at 50 °C.
Data Summary Tables
Table 1: Comparison of Common Oxidizing Agents for Sulfide to Sulfone Transformation
| Oxidizing Agent | Typical Conditions | Pros | Cons |
| H₂O₂ / Catalyst (e.g., Na₂WO₄) | Acetic Acid, 30-50 °C | Low cost, high atom economy, environmentally benign byproduct (water) | Requires a catalyst, can be slower, potential for runaway if not controlled |
| meta-Chloroperoxybenzoic acid (m-CPBA) | CH₂Cl₂, Ethyl Acetate, 0-25 °C | High reactivity, often clean conversions, no catalyst needed | Expensive, byproduct (m-CBA) must be removed, thermal instability of peroxy acids |
| Oxone® (Potassium peroxymonosulfate) | Methanol/Water, 0-25 °C | Inexpensive, easy to handle solid, effective | Generates inorganic salt byproducts that require removal |
Table 2: Recommended Starting Solvents for Recrystallization Screening
| Solvent/System | Type | Rationale |
| Isopropanol (IPA) | Single Solvent | Good balance of polarity; often provides high recovery for moderately polar compounds. |
| Ethanol/Water | Binary System | The product is soluble in hot ethanol and insoluble in water (anti-solvent). |
| Toluene/Heptane | Binary System | Exploits polarity differences; product is soluble in toluene and insoluble in heptane. |
| Ethyl Acetate | Single Solvent | Good general-purpose solvent for moderately polar organic compounds. |
References
- Gillmore, A. T., et al. (2012). Org. Process Res. Dev., 16, 1897-1904.
-
Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. (2018). IOP Conf. Series: Materials Science and Engineering 382.
-
Sulfone synthesis by oxidation. Organic Chemistry Portal.
-
Application Notes and Protocols for the Purification of Methyl 2-(5-methylfuran-2-yl)benzoate. BenchChem. (Note: This provides a general framework for purifying methyl benzoate derivatives).
-
Current Situation of the Challenging Scale-Up Development of Hydroxymethylfurfural Production. (2020). ChemSusChem, 13(14), 3544-3561. (Note: This article provides excellent general insights into the challenges of chemical process scale-up).
-
Application Notes and Protocols for the Purification of 5-Fluoro-2-methyl-8-nitroquinoline. BenchChem. (Note: Provides relevant protocols for recrystallization of fluorinated aromatic compounds).
Sources
Technical Support Center: Optimization of Reaction Conditions for Methyl 2-fluoro-5-(methylsulfonyl)benzoate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and optimization of Methyl 2-fluoro-5-(methylsulfonyl)benzoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. We will delve into the underlying chemical principles to empower you to troubleshoot effectively, moving beyond simple step-by-step instructions to a deeper understanding of the reaction dynamics.
Frequently Asked Questions (FAQs)
This section addresses high-level questions that are frequently encountered when planning the synthesis.
Q1: What is the most common synthetic route to Methyl 2-fluoro-5-(methylsulfonyl)benzoate?
The most prevalent and direct method is the oxidation of its thioether precursor, Methyl 2-fluoro-5-(methylthio)benzoate. This transformation is a standard procedure in organic synthesis, where the sulfur atom is oxidized from a sulfide to a sulfone. The core challenge lies in driving the reaction to completion to form the sulfone without stalling at the intermediate sulfoxide stage or generating unwanted byproducts.
Q2: What is the general mechanism for the oxidation of a thioether to a sulfone?
The oxidation of a thioether proceeds in two stages. First, the nucleophilic sulfur atom of the thioether attacks the electrophilic oxygen of the oxidizing agent. This forms a sulfoxide intermediate. Because the sulfoxide is also susceptible to oxidation (though generally less reactive than the starting thioether), a second oxidation step occurs under appropriate conditions to yield the final sulfone.[1] Careful control of stoichiometry and reaction conditions is crucial; using an excess of a powerful oxidant ensures the reaction proceeds fully to the sulfone.[2]
Q3: Which oxidizing agents are recommended for this transformation?
Several oxidants can effectively convert thioethers to sulfones. The choice depends on factors like scale, available functional groups, cost, and safety considerations. A comparison of common choices is presented below.
| Oxidant | Typical Stoichiometry (equiv.) | Common Solvents | Temperature | Advantages | Disadvantages & Considerations |
| m-CPBA | 2.1 - 2.5 | DCM, Chloroform | 0 °C to RT | Highly effective, predictable reactivity. | Can be explosive; commercial grades contain stabilizers. Over-oxidation is a risk if not controlled.[3] |
| Oxone® | 2.0 - 3.0 | Methanol, Acetonitrile, Water | Room Temperature | Inexpensive, safe, and environmentally benign. Simple workup.[3] | Heterogeneous reaction can sometimes lead to slower reaction rates. |
| Hydrogen Peroxide (H₂O₂) | 2.2 - 3.0 | Acetic Acid, Formic Acid | Room Temp to 60 °C | Very cheap and generates only water as a byproduct.[4][5] | Often requires a catalyst (e.g., sodium tungstate) or acidic conditions, which may not be compatible with all substrates.[4] |
| Sodium Periodate (NaIO₄) | 2.0 - 2.5 | Methanol/Water | 0 °C to RT | Good for selective oxidations.[3] | Can be less reactive for driving the reaction to the sulfone compared to other reagents. Often used with a catalytic amount of a transition metal. |
Q4: How can I monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is the most common and effective method for real-time monitoring.[3] You should spot the starting material, the reaction mixture, and a co-spot (starting material and reaction mixture mixed). The product (sulfone) is significantly more polar than the starting material (thioether) and the intermediate (sulfoxide). Therefore, you will observe the disappearance of the starting material spot (higher Rf) and the appearance of a new, lower Rf spot for the sulfone. The sulfoxide intermediate will appear at an Rf value between the two. A complete reaction is indicated by the total consumption of the starting material and the sulfoxide intermediate.
Q5: What are the primary safety concerns?
The primary safety concern involves the oxidizing agents.
-
m-CPBA: While generally stable in its commercial form, purified m-CPBA can be shock-sensitive and potentially explosive. Avoid using metal spatulas with the pure solid.[3]
-
Hydrogen Peroxide: Concentrated solutions of H₂O₂ are strong oxidizers and can form explosive mixtures with organic solvents. Reactions can be exothermic and require careful temperature control.[2]
-
Oxone®: While considered very safe, mixing with incompatible materials should be avoided. Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Experimental Workflow and Protocols
The general workflow for this synthesis involves the setup of the reaction, monitoring, workup to quench the oxidant and remove byproducts, and finally, purification of the target compound.
Caption: General experimental workflow for sulfone synthesis.
Protocol: Oxidation using Oxone®
This protocol provides a robust method for the oxidation of Methyl 2-fluoro-5-(methylthio)benzoate.
Materials:
-
Methyl 2-fluoro-5-(methylthio)benzoate (1.0 equiv)
-
Oxone® (Potassium peroxymonosulfate) (2.2 equiv)
-
Methanol (MeOH)
-
Water (H₂O)
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 2-fluoro-5-(methylthio)benzoate in a 1:1 mixture of Methanol and Water (approximately 0.2 M concentration). Cool the flask to 0 °C in an ice bath.
-
Oxidant Addition: To the stirred solution, add Oxone® in small portions over 20-30 minutes. A mild exotherm may be observed; maintain the internal temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir vigorously for 4-12 hours.
-
Monitoring: Monitor the reaction by TLC (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is complete when all starting material and the sulfoxide intermediate are consumed.
-
Quenching: Cool the mixture back to 0 °C and slowly add a saturated aqueous solution of sodium sulfite to quench any excess oxidant. Stir for 15 minutes.
-
Workup: Remove the methanol under reduced pressure. Add ethyl acetate to the remaining aqueous mixture and transfer to a separatory funnel. Extract the aqueous layer twice more with ethyl acetate.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by either recrystallization (e.g., from ethanol or ethyl acetate/hexanes) or column chromatography on silica gel.[6]
Troubleshooting Guide
This guide is structured to help you diagnose and solve common problems encountered during the reaction optimization.
Caption: Decision tree for troubleshooting common synthesis issues.
Problem 1: The reaction is incomplete; significant starting material remains.
-
Plausible Cause: Insufficient oxidant or low reactivity under the chosen conditions. The energy barrier to oxidize the sulfoxide to the sulfone is higher than that for the initial oxidation of the thioether.
-
Solution 1: Increase Oxidant Stoichiometry. The most common cause of incomplete conversion is using too little oxidant. While theoretically 2.0 equivalents are needed, it is standard practice to use a slight excess (e.g., 2.2 to 2.5 equivalents) to drive the reaction to completion.[2] Increase the charge of your oxidant and re-run the reaction.
-
Solution 2: Increase Reaction Time or Temperature. If increasing stoichiometry doesn't work, the reaction may be kinetically slow. Extend the reaction time, monitoring every few hours by TLC. If the reaction has stalled, a modest increase in temperature (e.g., to 40 °C) can increase the rate, but be aware this may also promote side reactions.
-
Solution 3: Change Solvent or Oxidant. The reactivity of an oxidant can be highly dependent on the solvent system. For example, using H₂O₂ in acetic or formic acid creates peroxyacetic/peroxyformic acid in situ, which are very powerful oxidants.[3] If using Oxone® in methanol is too slow, switching to m-CPBA in dichloromethane (DCM) may provide the necessary reactivity boost.
Problem 2: The main impurity is the sulfoxide intermediate.
-
Plausible Cause: This is a clear indication of insufficient oxidizing power or incomplete reaction, as described above. The thioether is more easily oxidized than the sulfoxide, so it is consumed first.
-
Solution 1: Drive the Reaction Forward. This issue has the same root cause as Problem 1. Ensure you are using at least 2.1 equivalents of your oxidant. If the reaction has stalled with sulfoxide present, you can add an additional portion of the oxidant (e.g., 0.3-0.5 equivalents) and stir for several more hours to push the reaction to completion.
-
Solution 2: Ensure Homogeneity/Mixing. If you are using a heterogeneous oxidant like Oxone®, ensure the stirring is vigorous enough to maintain a fine suspension. Poor mixing can lead to localized areas of low oxidant concentration, causing the reaction to stall at the intermediate stage.
Problem 3: The reaction is complete, but the isolated yield is low.
-
Plausible Cause: The product is being lost during the workup or purification steps. The sulfone product is significantly more polar than the starting thioether and may have some water solubility.
-
Solution 1: Optimize Extraction. During the aqueous workup, ensure you are performing a sufficient number of extractions with your organic solvent (at least 3x). If you suspect your product has partial water solubility, saturating the aqueous layer with sodium chloride (brine) will decrease the polarity of the aqueous phase and drive more of your product into the organic layer.
-
Solution 2: Refine Purification Strategy.
-
Column Chromatography: The high polarity of the sulfone means it will stick strongly to silica gel. Use a more polar eluent system than you would for the starting material. Sometimes, slow elution or using a deactivated silica gel (with 1-2% triethylamine in the eluent) can prevent streaking and improve recovery.
-
Recrystallization: Finding the right recrystallization solvent is key. The goal is to find a solvent (or solvent pair) in which the product is soluble when hot but sparingly soluble when cold. Test small batches with solvents like ethanol, isopropanol, or ethyl acetate/hexanes mixtures to find the optimal system that provides good recovery of pure crystals.[6]
-
References
-
The optimization of reaction conditions. [a] - ResearchGate. Available at: [Link]
-
Chemoselective thioether oxidation : r/Chempros - Reddit. Available at: [Link]
-
Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS1 as catalyst. Available at: [Link]
-
Design and synthesis of polycyclic sulfones via Diels–Alder reaction and ring-rearrangement metathesis as key steps - NIH. Available at: [Link]
-
Design and synthesis of polycyclic sulfones via Diels–Alder reaction and ring-rearrangement metathesis as key steps - Beilstein Journals. Available at: [Link]
-
Regiodivergent synthesis of sulfone-tethered lactam–lactones bearing four contiguous stereocenters - PMC - PubMed Central. Available at: [Link]
-
Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst - Physical Chemistry Chemical Physics (RSC Publishing). Available at: [Link]
-
Thiols And Thioethers - Master Organic Chemistry. Available at: [Link]
-
Sulfide Oxidation - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate - Semantic Scholar. Available at: [Link]
-
methyl 2-fluoro-5-formylbenzoate - ChemSynthesis. Available at: [Link]
-
Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate - ResearchGate. Available at: [Link]
-
Visible-light-catalyzed sulfonylation reaction of aryl selenonium salt via electron donor-acceptor complex - The Royal Society of Chemistry. Available at: [Link]
-
Preparation of Methyl Benzoate. Available at: [Link]
- CN103508974A - Method for treating methyl 2-(aminosulfonyl)benzoate crystallization mother solution - Google Patents.
- CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate - Google Patents.
- CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate - Google Patents.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Crude Methyl 2-fluoro-5-(methylsulfonyl)benzoate
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the purity of crude Methyl 2-fluoro-5-(methylsulfonyl)benzoate. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common impurity issues and offers detailed purification protocols.
Introduction: Understanding the Chemistry of Impurity Formation
Methyl 2-fluoro-5-(methylsulfonyl)benzoate is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is paramount for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). Impurities can arise from several sources, including unreacted starting materials, intermediates, by-products from side reactions, and degradation of the final product.
A plausible and common synthetic route to Methyl 2-fluoro-5-(methylsulfonyl)benzoate involves a two-step process:
-
Thioether Formation: Synthesis of the intermediate, Methyl 2-fluoro-5-(methylthio)benzoate.
-
Oxidation: Oxidation of the thioether to the desired sulfone.
An alternative final step could be the esterification of 2-fluoro-5-(methylsulfonyl)benzoic acid. Each of these steps presents opportunities for impurity generation.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude Methyl 2-fluoro-5-(methylsulfonyl)benzoate?
A1: Based on the likely synthetic pathways, the most common impurities are:
-
Starting Materials: Unreacted starting materials from the initial steps of the synthesis.
-
Methyl 2-fluoro-5-(methylthio)benzoate (Thioether): The direct precursor to your target compound. Its presence indicates an incomplete oxidation reaction.
-
Methyl 2-fluoro-5-(methylsulfinyl)benzoate (Sulfoxide): A common by-product of incomplete oxidation of the thioether.[1][2]
-
2-Fluoro-5-(methylsulfonyl)benzoic Acid: This impurity arises from the hydrolysis of the methyl ester group of the final product, which can be catalyzed by acidic or basic conditions, or simply by the presence of water.[3]
-
Disulfides: Formed by the oxidation of thiol precursors if they are used in the synthesis.
Q2: My crude product is an oil, but I expected a solid. What could be the reason?
A2: The presence of significant amounts of impurities can lower the melting point of a compound, often resulting in an oil or a waxy solid instead of a crystalline material. Unreacted starting materials or the thioether and sulfoxide intermediates are often lower melting than the final sulfone product.
Q3: I see multiple spots on my TLC plate after running the reaction. How can I identify them?
A3: A preliminary identification of the spots on your TLC plate can be made based on their relative polarities. The expected order of elution (from least polar to most polar) on a normal-phase silica gel TLC plate would be:
-
Methyl 2-fluoro-5-(methylthio)benzoate (Thioether): Least polar.
-
Methyl 2-fluoro-5-(methylsulfonyl)benzoate (Target Compound): Intermediate polarity.
-
Methyl 2-fluoro-5-(methylsulfinyl)benzoate (Sulfoxide): More polar than the sulfone.
-
2-Fluoro-5-(methylsulfonyl)benzoic Acid: Most polar, may streak on the TLC plate.
Troubleshooting Guide: Purification Strategies
This section provides a step-by-step guide to troubleshoot and purify your crude Methyl 2-fluoro-5-(methylsulfonyl)benzoate.
Problem 1: Significant amount of unreacted thioether and/or sulfoxide intermediate.
Cause: Incomplete oxidation of the thioether.
Solution:
-
Optimize Reaction Conditions: Ensure sufficient equivalents of the oxidizing agent are used and that the reaction is allowed to proceed for an adequate amount of time.
-
Purification via Column Chromatography: This is the most effective method for separating the target sulfone from the less polar thioether and the more polar sulfoxide.
-
TLC Analysis: First, determine an appropriate solvent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. The ideal solvent system will give your target compound an Rf value of approximately 0.3.
-
Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane) and pack it into a column.
-
Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Gently add this to the top of the packed column.
-
Elution: Begin eluting with the determined solvent system. You can use a gradient elution, starting with a lower polarity to elute the non-polar impurities (thioether) and gradually increasing the polarity to elute your target compound, followed by the more polar impurities (sulfoxide).
-
Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify the fractions containing your pure product. Combine the pure fractions and remove the solvent under reduced pressure.
Troubleshooting Flowchart for Column Chromatography
Caption: Workflow for purification by column chromatography.
Problem 2: Presence of 2-Fluoro-5-(methylsulfonyl)benzoic acid.
Cause: Hydrolysis of the methyl ester.
Solution:
-
Aqueous Work-up with a Mild Base: During the reaction work-up, wash the organic layer with a mild aqueous basic solution, such as saturated sodium bicarbonate. This will deprotonate the carboxylic acid, making it water-soluble and allowing it to be extracted into the aqueous layer. Be cautious not to use a strong base or prolonged exposure, as this could promote further hydrolysis of your ester product.
-
Recrystallization: If the acid impurity is minor, it can often be removed by recrystallization.
-
Solvent Screening: Test the solubility of your crude product in various solvents at room temperature and at their boiling points. Ideal solvents will dissolve the compound when hot but not when cold. Good starting points for aromatic sulfones include alcohols (methanol, ethanol, isopropanol) or a mixed solvent system like ethyl acetate/hexane.
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to your crude product until it is fully dissolved.
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum.
Quantitative Data for Purification Methods
| Purification Method | Typical Impurities Removed | Expected Purity | Typical Yield |
| Aqueous Wash (NaHCO₃) | 2-Fluoro-5-(methylsulfonyl)benzoic acid | >95% (if acid is the main impurity) | >90% |
| Column Chromatography | Thioether, Sulfoxide, other organic by-products | >98% | 70-90% |
| Recrystallization | Minor impurities with different solubility profiles | >99% | 60-85% |
References
-
Elsevier. (2000). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS1 as catalyst. ScienceDirect. Retrieved from [Link]
-
LibreTexts. (2023). Thiols and Sulfides. Chemistry LibreTexts. Retrieved from [Link]
-
Master Organic Chemistry. (2015). Thiols And Thioethers. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. PubMed Central. Retrieved from [Link]
-
Semantic Scholar. (2018). Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. Retrieved from [Link]
- Google Patents. (n.d.). CN103508974A - Method for treating methyl 2-(aminosulfonyl)benzoate crystallization mother solution.
- Google Patents. (n.d.). US 2008/0103305 A1.
- Google Patents. (n.d.). CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate.
-
ResearchGate. (2018). Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Visible-light-catalyzed sulfonylation reaction of aryl selenonium salt via electron donor-acceptor complex. Retrieved from [Link]
- Google Patents. (n.d.). US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.
-
MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link]
- Google Patents. (n.d.). CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate.
-
SlidePlayer. (n.d.). Preparation of Methyl Benzoate. Retrieved from [Link]
-
PubChem. (n.d.). 2-Fluoro-5-methanesulfonyl-benzoic acid. Retrieved from [Link]
-
Patsnap. (n.d.). Synthesis method of 2-methoxyl-5-amino sulfanoylmethyl benzoate. Retrieved from [Link]
-
ResearchGate. (2015). I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol?. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2013). DEVELOPMENT AND VALIDATION OF HPLC METHOD FOR THE DETERMINATION OF METRONIDAZOLE BENZOATE AND RELATED IMPURITES IN BULK AND PHARMACEUTICAL FORMULATIONS. Retrieved from [Link]
-
Quora. (2021). Can methyl benzoate be hydrolyzed?. Retrieved from [Link]
Sources
Troubleshooting Suzuki reactions with Methyl 2-fluoro-5-(methylsulfonyl)benzoate
<Technical Support Center: Suzuki Reactions with Methyl 2-fluoro-5-(methylsulfonyl)benzoate
Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions involving Methyl 2-fluoro-5-(methylsulfonyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of coupling this electron-deficient aryl fluoride. Here, we will dissect common experimental challenges, explain the underlying chemical principles, and provide actionable, field-proven solutions.
Understanding the Substrate: A Double-Edged Sword
Methyl 2-fluoro-5-(methylsulfonyl)benzoate presents a unique set of challenges in Suzuki-Miyaura couplings. The strong electron-withdrawing nature of both the sulfonyl and ester groups, combined with the ortho-fluoro substituent, significantly influences the reactivity of the aryl halide. While these features can facilitate the initial oxidative addition step, they can also lead to a host of side reactions if not properly managed.[1][2]
This guide is structured in a question-and-answer format to directly address the issues you are most likely to encounter.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction shows low or no conversion of the starting material. What are the likely causes and how can I fix it?
A1: Low conversion with an electron-deficient substrate like Methyl 2-fluoro-5-(methylsulfonyl)benzoate can stem from several factors, primarily related to catalyst activity and the transmetalation step.
-
Catalyst Inactivity: Ensure your palladium source and ligand are active. If you are using a Pd(II) precatalyst, it must be effectively reduced to the active Pd(0) species in situ.[3] The presence of oxygen can also deactivate the catalyst.[4][5]
-
Solution: Use a well-defined Pd(0) source like Pd(PPh₃)₄ or a modern precatalyst (e.g., a Buchwald G3 or G4 precatalyst) that efficiently generates the active catalytic species.[1][3] Always use freshly degassed solvents and maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction.[6]
-
-
Sluggish Transmetalation: The transfer of the organic group from the boronic acid to the palladium center can be the rate-limiting step.[7] This is particularly true if the boronic acid partner is also electron-deficient.
-
Solution 1: Choice of Base: A stronger base is often required to facilitate the formation of the more nucleophilic boronate species, which is the active transmetalating agent.[8][9][10] Consider switching from weaker bases like Na₂CO₃ to stronger, more soluble bases such as K₃PO₄ or Cs₂CO₃.[3][11]
-
Solution 2: Ligand Selection: Electron-rich and bulky phosphine ligands, such as those developed by Buchwald (e.g., SPhos, XPhos), can accelerate both oxidative addition and reductive elimination, helping to drive the catalytic cycle forward.[1][2][12]
-
Solution 3: Solvent System: The choice of solvent can significantly impact the solubility of the base and the boronic acid species. A mixture of an organic solvent (e.g., dioxane, THF, toluene) with water is often beneficial.[2][13] The water can aid in the dissolution of the base and facilitate the formation of the boronate.
-
Q2: I'm observing significant formation of a dehalogenated byproduct, Methyl 5-(methylsulfonyl)benzoate. What's causing this and how can I prevent it?
A2: Dehalogenation, the replacement of the fluorine atom with hydrogen, is a common side reaction with electron-deficient aryl halides.[1][7]
This side reaction is often mediated by a palladium-hydride (Pd-H) species.[1][7] This can form from reactions with the base, solvent (especially alcohols), or trace water.[1][7] The electron-deficient nature of your substrate makes it more susceptible to this side reaction.[7]
-
Solution 1: Choice of Base: Avoid using amine bases or alcoholic solvents if dehalogenation is a major issue, as these can be sources of hydride.[1] Stick to inorganic bases like carbonates or phosphates.
-
Solution 2: Rigorous Anhydrous Conditions (if applicable): If you are not intentionally using an aqueous system, ensure all your reagents and solvents are scrupulously dry.
-
Solution 3: Ligand Effects: Certain ligands can be more prone to processes that generate Pd-H. Screening different ligands can sometimes mitigate this issue.
-
Solution 4: Protect N-H bonds: If your coupling partner contains an N-H bond (e.g., indole, pyrrole), deprotonation by the base can sometimes lead to pathways that favor dehalogenation. Protection of the N-H group may be necessary.[7]
Q3: My main byproduct is the homocoupling of my boronic acid partner. How can I minimize this?
A3: Homocoupling of boronic acids to form symmetrical biaryls is a frequent side reaction, often promoted by the presence of oxygen or Pd(II) species.[1][4][5]
The mechanism can involve the reaction of two boronic acid molecules with a Pd(II) complex, which is then reduced to Pd(0).[1][5]
-
Solution 1: Rigorous Degassing: The most critical step to prevent homocoupling is the thorough exclusion of oxygen from your reaction mixture.[5] Use a robust degassing method such as three freeze-pump-thaw cycles or sparging the solvent with an inert gas for an extended period.[7]
-
Solution 2: Use a Pd(0) Precatalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ can sometimes reduce the amount of Pd(II) present at the beginning of the reaction. If using a Pd(II) precatalyst, ensure conditions are optimal for its rapid reduction to Pd(0).
-
Solution 3: Control Stoichiometry: While less common, in some cases, using a slight excess of the aryl halide can disfavor the boronic acid homocoupling pathway.
Q4: I am also seeing the formation of Methyl 2-hydroxy-5-(methylsulfonyl)benzoate. What is happening?
A4: The formation of the corresponding phenol is likely due to a competing reaction pathway where the ortho-fluoro group is displaced by a hydroxide ion.
The strong electron-withdrawing groups on the aromatic ring make the ipso-carbon highly electrophilic and susceptible to nucleophilic aromatic substitution (SNAAr). In the presence of a base and water, hydroxide can act as a nucleophile.
-
Solution 1: Use a Weaker, Non-Nucleophilic Base: If this side reaction is significant, consider using a weaker base like K₂CO₃ or a non-nucleophilic organic base. However, this may negatively impact the desired Suzuki coupling, so a careful balance is needed.
-
Solution 2: Anhydrous Conditions: Performing the reaction under strictly anhydrous conditions with a base like anhydrous K₃PO₄ can minimize the presence of hydroxide ions.
-
Solution 3: Lower Reaction Temperature: SNAAr reactions are often more sensitive to temperature than the Suzuki coupling. Lowering the reaction temperature may selectively disfavor this side reaction.
Troubleshooting Workflow
Here is a logical workflow to diagnose and solve common issues with this specific Suzuki coupling.
Caption: A decision tree for troubleshooting Suzuki reactions.
Optimized General Protocol
This protocol serves as a robust starting point for the Suzuki coupling of Methyl 2-fluoro-5-(methylsulfonyl)benzoate.
Materials:
-
Methyl 2-fluoro-5-(methylsulfonyl)benzoate (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Potassium phosphate (K₃PO₄, 2.0-3.0 equiv)
-
Solvent: 1,4-Dioxane and Water (e.g., 10:1 ratio)
| Component | Molar Equivalents | Mol % | Notes |
| Aryl Halide | 1.0 | - | The limiting reagent. |
| Boronic Acid | 1.2 - 1.5 | - | A slight excess helps drive the reaction to completion. |
| Pd Precatalyst | - | 1 - 2 | Buchwald-type precatalysts are often highly effective. |
| Base (K₃PO₄) | 2.0 - 3.0 | - | A strong base is crucial for this electron-deficient system. |
| Solvent | - | - | Dioxane/Water (10:1) is a good starting point. |
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add Methyl 2-fluoro-5-(methylsulfonyl)benzoate, the arylboronic acid, and K₃PO₄.
-
Inert Atmosphere: Seal the vessel and purge with argon or nitrogen for 10-15 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst.
-
Solvent Addition: Add the degassed solvent mixture (dioxane and water) via syringe. The final concentration should be around 0.1 M with respect to the aryl halide.
-
Degassing: Further degas the reaction mixture by bubbling a gentle stream of inert gas through the solution for another 10-15 minutes.
-
Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80–110 °C).
-
Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS.
-
Work-up: Once the reaction is complete, cool it to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
The Suzuki-Miyaura Catalytic Cycle
Understanding the fundamental steps of the catalytic cycle is key to effective troubleshooting.[14]
Caption: The generally accepted catalytic cycle for the Suzuki-Miyaura reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-fluorine bond of your substrate to form a Pd(II) complex.[14] For electron-deficient substrates, this step is generally fast.[1]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center.[14] This step is facilitated by the base, which activates the boronic acid.[8][9][10]
-
Reductive Elimination: The two organic groups on the palladium complex are coupled and eliminated as the final biaryl product, regenerating the Pd(0) catalyst.[14]
By methodically addressing each potential point of failure, you can successfully optimize the Suzuki-Miyaura coupling of this challenging yet valuable substrate.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Journal of the American Chemical Society, 133(8), 2116–2119. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Molander, G. A., & Trice, S. L. J. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(28), 11677–11689. [Link]
-
Wallace, D. J., & Chen, C. Y. (2003). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 7(4), 530–534. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Request PDF on ResearchGate. [Link]
-
Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling? [Link]
-
Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. [Link]
-
Wikipedia. Protodeboronation. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). Chemical Reviews, 95(7), 2457–2483. [Link]
-
Singh, U. K., & Kumar, S. (2017). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development. [Link]
-
Thomas, A. A., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4296–4307. [Link]
-
Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? [Link]
-
Pfizer Institute for Pharmaceutical Career Advancement. (2026). Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. ResearchGate. [Link]
-
Reddit r/Chempros. (2024). Struggling with Suzuki Reaction. [Link]
-
Tang, W., & Zhang, X. (2011). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Request PDF on ResearchGate. [Link]
-
Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. [Link]
-
Lima, C. G. S., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem, 6(7), 1834-1842. [Link]
-
Lima, C. G. S., et al. (2025). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. [Link]
-
ResearchGate. (2025). Role of a base in Suzuki-Miyaura reaction. [Link]
-
Nolan, S. P., et al. (2017). Suzuki–Miyaura Cross-Coupling of Aryl Fluorosulfonates Mediated by Air- and Moisture-Stable [Pd(IPr)(μ-Cl)Cl]₂. Organic Letters, 19(17), 4640–4643. [Link]
-
ResearchGate. (2025). “Slow release” Suzuki‐Miyaura coupling strategy. [Link]
-
Royal Society of Chemistry. (2022). Visible-light-catalyzed sulfonylation reaction of aryl selenonium salt via electron donor-acceptor complex. [Link]
- Google Patents. (2016).
-
Xu, W. L., et al. (2018). Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. ResearchGate. [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. pubs.acs.org [pubs.acs.org]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. wwjmrd.com [wwjmrd.com]
- 9. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations - Wordpress [reagents.acsgcipr.org]
- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
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- 14. chem.libretexts.org [chem.libretexts.org]
Preventing decomposition of Methyl 2-fluoro-5-(methylsulfonyl)benzoate during reactions
Welcome to the dedicated technical support center for Methyl 2-fluoro-5-(methylsulfonyl)benzoate. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile building block in their synthetic endeavors. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the complexities of working with this compound and prevent its unintended decomposition.
Introduction: Understanding the Reactivity of Methyl 2-fluoro-5-(methylsulfonyl)benzoate
Methyl 2-fluoro-5-(methylsulfonyl)benzoate is a valuable reagent in medicinal chemistry, often employed in the synthesis of kinase inhibitors and other complex molecular targets.[1] Its utility stems from three key functional groups: a methyl ester, a fluoro group, and a methylsulfonyl group. However, the very features that make it a useful synthon also render it susceptible to specific decomposition pathways under various reaction conditions.
The primary modes of decomposition are:
-
Saponification (Hydrolysis) of the Methyl Ester: This is a common reaction for esters, particularly under basic or strongly acidic conditions, leading to the formation of the corresponding carboxylic acid.[2][3]
-
Nucleophilic Aromatic Substitution (SNAr) of the Fluoro Group: The aromatic ring is activated by the electron-withdrawing sulfonyl and ester groups, making the fluorine atom a good leaving group in the presence of nucleophiles.[4][5]
This guide will provide you with the knowledge to anticipate and mitigate these and other potential side reactions, ensuring the success of your synthetic transformations.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments with Methyl 2-fluoro-5-(methylsulfonyl)benzoate in a practical question-and-answer format.
Question 1: I am attempting a reaction with a nucleophile, and I'm observing the formation of 2-fluoro-5-(methylsulfonyl)benzoic acid alongside my desired product. What is happening and how can I prevent it?
Answer:
The formation of 2-fluoro-5-(methylsulfonyl)benzoic acid indicates that the methyl ester is undergoing hydrolysis, also known as saponification. This is a common side reaction, especially if your reaction conditions are basic or involve heating in the presence of water.
Causality: The ester functional group is susceptible to nucleophilic attack by hydroxide ions or even by your nucleophile if it has a basic character. The rate of hydrolysis is significantly influenced by pH, temperature, and the solvent system.[6][7]
Troubleshooting Steps:
| Parameter | Problem | Solution | Scientific Rationale |
| Base | Using strong, aqueous bases (e.g., NaOH, KOH) or an excess of a basic nucleophile. | Use a non-nucleophilic, anhydrous organic base such as Diisopropylethylamine (DIPEA) or triethylamine (TEA). If a stronger base is necessary, consider using a hindered base like 2,6-lutidine or DBU in an anhydrous solvent. | Organic amines are generally less nucleophilic towards the ester carbonyl than hydroxide and are less likely to contain water, which is a prerequisite for hydrolysis. |
| Solvent | Using protic solvents like water or alcohols, which can participate in the hydrolysis reaction. | Switch to anhydrous aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN). Ensure your solvent is thoroughly dried before use. | Aprotic solvents do not have acidic protons and cannot participate in the hydrolysis mechanism. Using anhydrous grades minimizes the presence of water, the key reagent for hydrolysis. |
| Temperature | Running the reaction at elevated temperatures. | Conduct the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Often, starting at 0 °C and slowly warming to room temperature is sufficient. | Hydrolysis, like most reactions, is accelerated by heat. Lowering the temperature will slow down the rate of this undesired side reaction more significantly than the desired reaction in many cases. |
| Reaction Time | Extended reaction times. | Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed. | Prolonged exposure to the reaction conditions, even if mild, can lead to the accumulation of the hydrolyzed byproduct. |
Preventative Protocol: General Anhydrous Reaction Setup
-
Flame-dry all glassware under vacuum or oven-dry at >120 °C for several hours and cool under an inert atmosphere (Nitrogen or Argon).
-
Use freshly distilled or commercially available anhydrous solvents.
-
Add Methyl 2-fluoro-5-(methylsulfonyl)benzoate and any other solid reagents to the reaction flask.
-
Purge the flask with an inert gas.
-
Add the anhydrous solvent via syringe or cannula.
-
Add liquid reagents (e.g., DIPEA, nucleophile) dropwise via syringe at the desired temperature.
Question 2: My desired reaction is an amide coupling with an amine. However, instead of the amide of the methyl ester, I am getting a product where my amine has displaced the fluorine atom. How can I favor amidation over SNAr?
Answer:
You are observing a classic case of competing reaction pathways: nucleophilic aromatic substitution (SNAr) at the C-F bond versus reaction at the ester. The electron-withdrawing nature of the sulfonyl group strongly activates the ortho-fluoro for SNAr, especially with amine nucleophiles.[4][8]
Causality: Amines are good nucleophiles and can readily attack the electron-deficient carbon atom attached to the fluorine. This SNAr reaction is often kinetically competitive with or even faster than the direct aminolysis of the unactivated methyl ester, which typically requires harsh conditions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for favoring amidation over SNAr.
Recommended Two-Step Protocol: Saponification followed by Amide Coupling
Part A: Saponification to 2-fluoro-5-(methylsulfonyl)benzoic acid
-
Dissolve Methyl 2-fluoro-5-(methylsulfonyl)benzoate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add Lithium Hydroxide (LiOH·H₂O, 1.5-2.0 eq) and stir the mixture at room temperature.
-
Monitor the reaction by TLC or LC-MS until all the starting material is consumed.
-
Remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Acidify the solution to pH ~2 with 1M HCl. A white precipitate should form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-fluoro-5-(methylsulfonyl)benzoic acid.
Part B: Amide Coupling
-
In an inert atmosphere flask, dissolve the 2-fluoro-5-(methylsulfonyl)benzoic acid (1.0 eq) and your amine (1.1 eq) in anhydrous DMF or DCM.
-
Add a coupling reagent such as HATU (1.1 eq) or a combination of EDC (1.2 eq) and HOBt (1.2 eq).[9][10]
-
Cool the mixture to 0 °C and add DIPEA (2.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Work up the reaction by diluting with an organic solvent (e.g., ethyl acetate), washing with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
By converting the ester to the carboxylic acid first, you create a functional group that is much more readily activated for amide bond formation under conditions that are typically not conducive to SNAr.
Question 3: I am trying to perform an SNAr reaction with a sensitive amine nucleophile in DMF with K₂CO₃, but I am getting a complex mixture of byproducts and low yield. What could be the issue?
Answer:
While DMF is a common solvent for SNAr reactions, it can be problematic under basic conditions, especially with heating. DMF can decompose in the presence of base to form dimethylamine and formate. The generated dimethylamine can then act as a competing nucleophile, leading to the formation of N,N-dimethyl-2-amino-5-(methylsulfonyl)benzoate as a byproduct. Additionally, some bases can promote the formation of radicals in DMF, leading to further decomposition pathways.[11]
Troubleshooting SNAr Reactions:
| Parameter | Problem | Solution | Scientific Rationale |
| Solvent | DMF decomposition under basic conditions. | Consider alternative polar aprotic solvents like DMSO, N-Methyl-2-pyrrolidone (NMP), or Acetonitrile (MeCN). If DMF must be used, ensure it is of high purity and the reaction is run at the lowest possible temperature. | These solvents are generally more stable under the reaction conditions. DMSO is an excellent solvent for SNAr but can be difficult to remove. Acetonitrile is a good alternative but may require higher temperatures. |
| Base | K₂CO₃ may not be soluble or strong enough, or it may be too harsh. | For less nucleophilic amines, a stronger base like NaH or KHMDS might be needed to deprotonate the amine first. For sensitive substrates, a milder organic base like DIPEA or DBU might be more suitable. | The choice of base is critical. Strong inorganic bases can be heterogeneous and lead to inconsistent results. Soluble organic bases often provide better control. Pre-deprotonation of the nucleophile can sometimes improve the reaction rate and selectivity. |
| Temperature | High temperatures can lead to decomposition of the solvent, starting material, or product. | Run the reaction at the lowest temperature that gives a reasonable conversion rate. Microwave irradiation can sometimes promote the reaction at lower bulk temperatures and shorter reaction times. | Minimizing thermal stress on the reactants and solvent is crucial for clean reactions. |
Visualizing Decomposition Pathways:
Caption: Major decomposition and reaction pathways.
Frequently Asked Questions (FAQs)
-
Q1: Is the methylsulfonyl group stable to common reaction conditions?
-
A: Yes, the methylsulfonyl group is generally very robust and stable to most acidic and basic conditions, as well as many oxidizing and reducing agents. It is not typically a point of decomposition in standard organic transformations.
-
-
Q2: Can I perform a direct amidation of the methyl ester without prior hydrolysis?
-
A: Direct aminolysis of unactivated methyl esters typically requires harsh conditions (high temperatures, sealed tube) which would likely favor the SNAr pathway with amine nucleophiles. While some modern catalytic methods exist for direct amidation, the most reliable and high-yielding approach for this substrate is the two-step hydrolysis and coupling sequence.
-
-
Q3: What is the best way to monitor the progress of reactions involving this compound?
-
A: Thin Layer Chromatography (TLC) is a quick and effective method. Use a solvent system like ethyl acetate/hexanes to get good separation of the starting material and products. For more quantitative analysis and to check for the formation of byproducts, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.
-
-
Q4: Are there any safety concerns I should be aware of?
-
A: Standard laboratory safety precautions should be followed. The compound itself and its corresponding carboxylic acid are irritants.[12] Reactions involving strong acids, bases, or reactive coupling reagents should be performed in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for detailed information.
-
References
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Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. (n.d.). Retrieved from [Link]
- WO2007054668A1 - Synthesis of methylsulphonyl benzene compounds. (n.d.). Google Patents.
- US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester. (n.d.). Google Patents.
- CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate. (n.d.). Google Patents.
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Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. (2022). ACS Publications. Retrieved from [Link]
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Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. (2022). Taylor & Francis Online. Retrieved from [Link]
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Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. Retrieved from [Link]
- CN103553991A - Method for preparing methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate. (n.d.). Google Patents.
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Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. (n.d.). EPA NEPID. Retrieved from [Link]
- US3696141A - Process for the production of methyl benzoate. (n.d.). Google Patents.
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Rate constants for the hydrolysis of para-substituted benzoate esters... (n.d.). ResearchGate. Retrieved from [Link]
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Discovery of 6-Fluoro-5-(R)-(3-(S)-(8-fluoro-1-methyl-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-2-methylphenyl)-2-(S)-(2-hydroxypropan-2-yl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide (BMS-986142): A Reversible Inhibitor of Bruton's Tyrosine Kinase (BTK) Conformationally Constrained by Two Locked Atropisomers. (2016). PubMed. Retrieved from [Link]
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Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. Retrieved from [Link]
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RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. (n.d.). MDPI. Retrieved from [Link]
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Methyl 2-fluoro-5-formylbenzoate. (n.d.). PubChem. Retrieved from [Link]
- US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide. (n.d.). Google Patents.
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Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate. (n.d.). PMC. Retrieved from [Link]
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Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. (n.d.). Zenodo. Retrieved from [Link]
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Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB). (n.d.). ResearchGate. Retrieved from [Link]
-
2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones. (n.d.). ResearchGate. Retrieved from [Link]
-
Kinetics of hydrolysis and cyclization of ethyl 2-(aminosulfonyl)benzoate to saccharin. (2002). PubMed. Retrieved from [Link]
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Top: meso‐SNAr on the corrole backbone with amine nucleophiles, bottom:... (n.d.). ResearchGate. Retrieved from [Link]
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Design and synthesis of 5,6-fused heterocyclic amides as Raf kinase inhibitors. (n.d.). Semantic Scholar. Retrieved from [Link]
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Formation of DMSO and DMF radicals with minute amounts of base. (n.d.). ResearchGate. Retrieved from [Link]
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Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. (2018). ResearchGate. Retrieved from [Link]
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Technical Support Center: Catalyst Selection for Reactions Involving Methyl 2-fluoro-5-(methylsulfonyl)benzoate
Introduction: Methyl 2-fluoro-5-(methylsulfonyl)benzoate is a versatile building block in medicinal chemistry and materials science. Its unique electronic architecture, featuring a fluorine leaving group activated by both an ortho-ester and a para-sulfonyl group, presents distinct opportunities and challenges for synthetic transformations. This guide provides researchers, scientists, and drug development professionals with expert insights and troubleshooting protocols for selecting the appropriate catalytic systems for reactions involving this substrate.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and issues encountered during the functionalization of Methyl 2-fluoro-5-(methylsulfonyl)benzoate.
Section 1.1: General Principles & Reaction Choices
Q1: What are the primary reaction pathways for this substrate, and how do they dictate my choice of catalyst?
A1: The reactivity of Methyl 2-fluoro-5-(methylsulfonyl)benzoate is dominated by two main pathways at the C-F bond:
-
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom is highly activated towards displacement by nucleophiles. This is due to the strong electron-withdrawing effects of the methylsulfonyl group (para) and the methyl ester (ortho), which stabilize the negatively charged Meisenheimer intermediate.[1] For many strong nucleophiles, this reaction can proceed without a metal catalyst, often requiring only a suitable base.
-
Palladium-Catalyzed Cross-Coupling: While the C-F bond is the strongest carbon-halogen bond, making it less reactive in cross-coupling than C-Cl, C-Br, or C-I, modern palladium catalysts have been developed for this challenging transformation. These reactions, such as Buchwald-Hartwig amination or Suzuki-Miyaura coupling, are necessary when SNAr is not feasible or when milder conditions are required.
Your choice depends on the desired bond (C-N, C-O, C-S vs. C-C) and the nature of your coupling partner.
Q2: How do the specific functional groups on the ring influence catalyst selection and potential side reactions?
A2: Each functional group plays a critical role:
-
2-Fluoro Group: This is the primary reactive site and leaving group. Its high electronegativity makes the attached carbon electrophilic and susceptible to nucleophilic attack.
-
5-(Methylsulfonyl) Group: This is a powerful, meta-directing electron-withdrawing group. It strongly activates the C-F bond for SNAr by stabilizing the intermediate. It is generally robust and unlikely to participate in side reactions under typical cross-coupling or SNAr conditions.
-
1-(Methyl Ester) Group: This ortho-electron-withdrawing group also activates the C-F bond. However, it is susceptible to hydrolysis under strongly basic conditions (e.g., NaOH, KOH) or transesterification in the presence of alcohol solvents/nucleophiles at elevated temperatures. This must be considered when selecting bases and reaction conditions.
Section 1.2: Nucleophilic Aromatic Substitution (SNAr) Guide
Q3: Is a catalyst always necessary for SNAr reactions with this substrate?
A3: Not always. Due to the high degree of electronic activation, strong nucleophiles like primary/secondary amines, thiophenols, and alkoxides can displace the fluoride atom directly, often just with a non-nucleophilic base (e.g., K₂CO₃, Et₃N) to scavenge the HF byproduct.[1] The reaction proceeds through a resonance-stabilized Meisenheimer complex, which lowers the activation energy.[2]
Q4: When should I consider using a catalyst for an SNAr reaction?
A4: A catalyst can be beneficial in specific scenarios:
-
Weak Nucleophiles: If you are using a less reactive nucleophile (e.g., a sterically hindered amine or an alcohol), a catalyst can accelerate the reaction.
-
Phase-Transfer Catalysis: For reactions between a solid salt (like a phenoxide) and the substrate in a non-polar solvent, a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) can be effective.
-
Fluoride-Catalyzed SNAr: In some modern methods, catalytic amounts of a fluoride source (e.g., tetrabutylammonium difluorotriphenylsilicate, TBAT) can be used to generate a more reactive intermediate in situ, enabling rapid reactions even at room temperature.[3]
Q5: Troubleshooting SNAr: My reaction is slow or gives a low yield. What should I check?
A5:
-
Base Strength & Solubility: Ensure your base is strong enough to deprotonate your nucleophile (if necessary) but not so strong that it causes hydrolysis of the methyl ester. For amine nucleophiles, an excess of the amine itself can sometimes act as the base. If using an inorganic base like K₂CO₃, ensure it is finely powdered and consider a more polar, aprotic solvent (e.g., DMSO, DMF) to improve solubility.
-
Solvent Choice: Polar aprotic solvents (DMSO, DMF, NMP) are generally superior for SNAr as they solvate the cation of the base without hydrogen-bonding to the nucleophile, thus increasing its nucleophilicity.
-
Water Contamination: The presence of water can lead to hydrolysis of the starting material or product, especially at high temperatures and with strong bases. Use anhydrous solvents and reagents if you suspect this is an issue.
-
Temperature: While many SNAr reactions on this substrate are fast, some may require heating. Incrementally increasing the temperature (e.g., from room temperature to 60 °C, then 80 °C) can significantly increase the reaction rate. Monitor for potential decomposition or side reactions.
Section 1.3: Palladium-Catalyzed Cross-Coupling Guide
Q6: For a C-N bond, when should I choose Buchwald-Hartwig amination over SNAr?
A6: This is a critical decision. The workflow below can guide your choice. In general, opt for Buchwald-Hartwig amination when:
-
The amine is particularly weak or sterically hindered.
-
The reaction conditions for SNAr (e.g., high temperatures) are not tolerated by other functional groups in your molecules.
-
You are experiencing side reactions or low yields with SNAr and need an alternative, often milder, pathway.
Q7: What is a reliable starting catalyst system for a Buchwald-Hartwig amination with this substrate?
A7: Given the challenging nature of C-F activation, a highly active catalyst system is required. A robust starting point would be a combination of a palladium precatalyst and a sterically demanding, electron-rich phosphine ligand.[4]
| Component | Recommended Starting Point | Rationale |
| Pd Precatalyst | Pd₂(dba)₃ or G3/G4 Palladacycles | Pd₂(dba)₃ is a common Pd(0) source. Modern palladacycles (e.g., XPhos-Pd-G3) offer improved air stability and reliable initiation.[5] |
| Ligand | Buchwald-type biaryl phosphines (e.g., XPhos, SPhos) | These ligands are bulky and electron-rich, promoting the difficult oxidative addition step into the C-F bond and facilitating reductive elimination.[6][7] |
| Base | Sodium tert-butoxide (NaOtBu) or LHMDS | A strong, non-nucleophilic base is required. NaOtBu is a standard choice. LHMDS can be effective in cases where solubility is an issue.[5] |
| Solvent | Anhydrous Toluene or Dioxane | These are common, relatively non-polar solvents for this reaction. Ensure they are rigorously deoxygenated. |
Q8: Troubleshooting Buchwald-Hartwig: I'm seeing low conversion and catalyst decomposition (black precipitate). What are the causes?
A8:
-
Oxygen Contamination: This is the most common cause of catalyst death. Ensure your entire setup is under an inert atmosphere (Argon or Nitrogen) and that your solvent is properly degassed.
-
Ligand Choice: C-F activation is highly sensitive to ligand structure. If XPhos is not effective, consider other specialized ligands. For instance, large-but-flexible ligands have shown promise for challenging substrates.[6]
-
Base Sensitivity: The methyl ester group may be sensitive to the strong base, leading to side products. Consider using a weaker base like K₃PO₄, although this may require a higher temperature or a more active catalyst.
-
Incorrect Pd:Ligand Ratio: For catalysts generated in situ from Pd₂(dba)₃, a Pd:Ligand ratio of 1:2 to 1:2.4 is typical. An incorrect ratio can lead to inactive palladium species. Using a pre-formed palladacycle precatalyst avoids this issue.
Q9: Is direct Suzuki-Miyaura C-C coupling on the C-F bond of this substrate a viable strategy?
A9: This is a very challenging reaction. While academic reports exist for Suzuki-Miyaura coupling of activated aryl fluorides, it is not a routine industrial transformation.[8] The high bond energy of C-F makes oxidative addition the rate-limiting step. Success requires highly specialized catalyst systems, often with N-heterocyclic carbene (NHC) ligands or highly specialized phosphines, and may require higher temperatures.[8][9] For many practical applications, converting the aryl fluoride to a more reactive aryl bromide or triflate is a more reliable strategy.
Part 2: Experimental Protocols & Workflows
Protocol 1: General Procedure for SNAr with an Amine Nucleophile
This protocol is a general starting point and should be optimized for specific substrates.
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Methyl 2-fluoro-5-(methylsulfonyl)benzoate (1.0 eq).
-
Reagents: Add the amine nucleophile (1.1 - 1.5 eq) and a suitable anhydrous solvent (e.g., DMSO or DMF, ~0.2 M concentration).
-
Base Addition: Add a powdered, anhydrous base such as potassium carbonate (K₂CO₃, 2.0 eq).
-
Reaction: Stir the mixture at the desired temperature (start at 60 °C) under an inert atmosphere (N₂ or Ar).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and pour it into water. Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Recommended Starting Conditions for Buchwald-Hartwig Amination
This protocol requires strict anhydrous and anaerobic conditions.
-
Setup: In a glovebox, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and the ligand (if not using a precatalyst) to a flame-dried Schlenk tube.
-
Reagents: Add Methyl 2-fluoro-5-(methylsulfonyl)benzoate (1.0 eq), the amine coupling partner (1.2 eq), and the base (e.g., NaOtBu, 1.4 eq).
-
Solvent: Add anhydrous, degassed toluene or dioxane via syringe.
-
Reaction: Seal the tube and heat the reaction mixture with vigorous stirring to 80-110 °C.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite® to remove palladium black and inorganic salts.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.
Part 3: Visualization & Diagrams
Diagram 1: Decision Workflow for C-N Bond Formation
This diagram helps you choose between SNAr and Buchwald-Hartwig amination.
Caption: Key steps of the Buchwald-Hartwig amination catalytic cycle.
References
- Sun, H., & DiMagno, S. G. (2020). Anhydrous, Non-nucleophilic Sources of Fluoride and Their Applications in Organic Synthesis. Chemical Reviews, 120(2), 1146–1174.
-
Zhang, J., Bellomo, A., & Organ, M. G. (2022). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. Chemistry – A European Journal, 28(4). [Link]
-
Li, J., et al. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. The Journal of Organic Chemistry, 87(5), 3564–3575. [Link]
-
Cartagenova, D., et al. (2021). Heterogeneous metal-organic framework catalysts for suzuki-miyaura cross coupling in the pharma industry. CHIMIA International Journal for Chemistry, 75(4), 288-293. [Link]
-
Yusoh, N. A. M., et al. (2024). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. Molecules, 29(1), 245. [Link]
-
Bhayana, B., et al. (2009). A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2) and C(sp3) Tosylates and Mesylates. Organic Letters, 11(17), 3942–3945. [Link]
-
Dobson, D. E. (2020). High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. Purdue University e-Pubs. [Link]
-
Walker, S. D., et al. (2004). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Angewandte Chemie International Edition, 43(15), 1871-1876. [Link]
-
Szostak, M., et al. (2022). Suzuki-Miyaura Cross-Coupling of Aryl Fluorosulfonates Mediated by Air- and Moisture-stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts. Chemistry – A European Journal, 28(43). [Link]
-
Smith, C. J., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(26), 18635-18639. [Link]
-
Dobson, D. E. (2020). High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. Purdue e-Pubs. [Link]
-
Xu, W. L., et al. (2018). Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. IOP Conference Series: Earth and Environmental Science, 170, 032163. [Link]
-
Shafiq, M., et al. (2009). Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate. Acta Crystallographica Section E: Structure Reports Online, 65(6), o1353. [Link]
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Xu, W. L., et al. (2018). Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. Semantic Scholar. [Link]
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Bui, T. T., et al. (2021). Visible‐Light‐Mediated Synthesis of Sulfonyl Fluorides from Arylazo Sulfones. Asian Journal of Organic Chemistry, 10(11), 3045-3049. [Link]
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Wzorek, A., et al. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein Journal of Organic Chemistry, 12, 192–197. [Link]
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Smith, A. M., et al. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. Chemistry – A European Journal, 24(54), 14337–14346. [Link]
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Ni, C., et al. (2015). Good Partnership between Sulfur and Fluorine: Sulfur-Based Fluorination and Fluoroalkylation Reagents for Organic Synthesis. Chemical Reviews, 115(2), 765–825. [Link]
-
Organic Chemistry Portal. (n.d.). Aryl sulfone synthesis by C-S coupling reactions. . [Link]
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Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650–2659. [Link]
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PubChem. (n.d.). (2-Chloro-4-(methylsulfonyl)-3-[(2,2,2-trifluoroethoxy)methyl]benzoic acid). National Center for Biotechnology Information. [Link]
- Google Patents. (2006).
-
PubChem. (n.d.). 5-Fluoro-2-(methylsulfonyl)benzoic acid. National Center for Biotechnology Information. [Link]
- Google Patents. (2016).
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Validation & Comparative
Analytical methods for the characterization of Methyl 2-fluoro-5-(methylsulfonyl)benzoate
An In-Depth Comparative Guide to the Analytical Characterization of Methyl 2-fluoro-5-(methylsulfonyl)benzoate
Authored by a Senior Application Scientist
For professionals in pharmaceutical research and development, the unambiguous characterization of chemical entities is the bedrock of scientific advancement and regulatory compliance. Methyl 2-fluoro-5-(methylsulfonyl)benzoate, a key building block in the synthesis of complex pharmaceutical intermediates, demands a robust and multi-faceted analytical approach to confirm its identity, purity, and stability. This guide provides a comparative analysis of essential analytical techniques, grounded in established scientific principles and practical laboratory insights. We will explore the "why" behind methodological choices, offering a framework for developing self-validating analytical protocols.
Foundational Physicochemical Properties
A complete characterization begins with understanding the fundamental properties of the molecule. This data serves as the initial reference point for all subsequent analytical tests.
| Property | Value | Source |
| CAS Number | 865663-98-5 | [1] |
| Molecular Formula | C₉H₉FO₄S | Inferred from structure |
| Molecular Weight | 232.23 g/mol | [1] |
| Appearance | White to off-white solid | Inferred from related compounds[2] |
| Purity (Typical) | ≥98% | Inferred from commercial suppliers[3] |
Structural Elucidation: A Spectroscopic Triad
Confirming the covalent structure of Methyl 2-fluoro-5-(methylsulfonyl)benzoate requires a combination of spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and together, they offer definitive proof of identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise structure of an organic molecule in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
Expertise & Causality: The substitution pattern on the benzene ring—featuring an electron-withdrawing ester, a strongly withdrawing sulfonyl group, and a fluorine atom—creates a distinctive and predictable set of signals. The fluorine atom is particularly useful, as its coupling to nearby protons (²J, ³J) and carbons provides incontrovertible evidence of its position.
Predicted NMR Data (in CDCl₃, 400 MHz)
| Nucleus | Assignment | Predicted Chemical Shift (ppm) | Key Couplings (Hz) | Rationale |
| ¹H | -COOCH₃ | ~ 3.95 (s) | N/A | Typical range for methyl esters. |
| ¹H | -SO₂CH₃ | ~ 3.10 (s) | N/A | Typical range for methyl sulfones. |
| ¹H | Aromatic H-3 | ~ 7.40 (dd) | ³J(H,H) ≈ 9.0, ⁴J(H,F) ≈ 4.5 | Ortho to the ester and meta to fluorine. |
| ¹H | Aromatic H-4 | ~ 7.85 (ddd) | ³J(H,H) ≈ 9.0, ⁴J(H,H) ≈ 2.5, ³J(H,F) ≈ 8.0 | Ortho to fluorine and meta to the sulfonyl group. |
| ¹H | Aromatic H-6 | ~ 8.20 (dd) | ⁴J(H,H) ≈ 2.5, ⁵J(H,F) ≈ 2.0 | Ortho to the sulfonyl group and meta to the ester. |
| ¹³C | -COOCH₃ | ~ 53.0 | N/A | Standard chemical shift for ester methyl carbons. |
| ¹³C | -SO₂CH₃ | ~ 44.5 | N/A | Standard chemical shift for sulfone methyl carbons. |
| ¹³C | Aromatic C-F | ~ 160.0 (d) | ¹J(C,F) ≈ 255 | Direct C-F bond results in a large coupling constant. |
| ¹³C | Aromatic C=O | ~ 164.0 (d) | ³J(C,F) ≈ 3.0 | Carbonyl carbon meta to fluorine. |
| ¹⁹F | Ar-F | ~ -115.0 (m) | Multiplet | Coupled to three aromatic protons. |
Note: Predicted values are based on established NMR principles and data from structurally similar compounds. Actual experimental values may vary slightly.[4][5][6][7]
Mass Spectrometry (MS)
MS provides the exact molecular weight of the compound, serving as a primary confirmation of its elemental composition. Electron Ionization (EI) or Electrospray Ionization (ESI) are commonly used.
Trustworthiness: High-resolution mass spectrometry (HRMS) can confirm the molecular formula to within a few parts per million (ppm), providing an exceptionally high degree of confidence in the compound's identity.
-
Expected Molecular Ion (M⁺): m/z = 232.0209 (for C₉H₉FO₄S)
-
Key Fragmentation Patterns: Analysis of the fragmentation can further support the proposed structure. Expected fragments include:
-
[M - OCH₃]⁺: Loss of the methoxy group (m/z ≈ 201)
-
[M - COOCH₃]⁺: Loss of the methyl ester group (m/z ≈ 173)
-
[M - SO₂CH₃]⁺: Loss of the methyl sulfonyl group (m/z ≈ 153)
-
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.
Key Vibrational Frequencies
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| ~ 1730 | C=O (Ester) | Stretch |
| ~ 1320 & 1150 | S=O (Sulfone) | Asymmetric & Symmetric Stretch |
| ~ 1250 | C-O (Ester) | Stretch |
| ~ 1100 | C-F (Aromatic) | Stretch |
Purity Assessment: The Chromatographic Imperative
While spectroscopy confirms identity, chromatography is essential for determining purity and identifying potential process-related impurities or degradants. Unmanaged impurities can compromise product quality and patient safety in drug development pipelines.[8]
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is the gold standard for purity analysis of non-volatile small molecules like Methyl 2-fluoro-5-(methylsulfonyl)benzoate.
Expertise & Causality: The combination of a non-polar stationary phase (like C18) and a polar mobile phase allows for the effective separation of the main compound from more polar or less polar impurities. A gradient elution is often preferred over an isocratic method to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and detected within a reasonable runtime. UV detection is ideal due to the aromatic nature of the analyte.
Comparative HPLC Methodologies
| Parameter | Proposed Method for Target Analyte | Method for Related Benzoate[4] | Method for Related Benzoate[9] |
| Column | C18, 4.6 x 150 mm, 5 µm | ODS C18, 4.6 x 250 mm | Not Specified |
| Mobile Phase A | 0.1% Formic Acid in Water | Water | Water |
| Mobile Phase B | Acetonitrile | Methanol | Methanol |
| Gradient | 30% B to 95% B over 15 min | Isocratic (85% B) | Isocratic (22% B) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 254 nm | UV at 254 nm | UV at 240 nm |
| Column Temp. | 30 °C | Not Specified | Not Specified |
Trustworthiness: A robust HPLC method must be validated for specificity, linearity, accuracy, and precision according to ICH guidelines. A forced degradation study, where the compound is exposed to acidic, basic, oxidative, and photolytic stress, is critical to demonstrate that the method can separate the active compound from its potential degradation products.[10]
Visualization of the Analytical Workflow
A systematic approach ensures all critical quality attributes are assessed. The following workflow outlines a comprehensive characterization strategy.
Caption: A comprehensive workflow for the analytical characterization of a pharmaceutical intermediate.
Detailed Experimental Protocols
The following are generalized, yet detailed, methodologies that serve as a robust starting point for laboratory execution.
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of Methyl 2-fluoro-5-(methylsulfonyl)benzoate into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Dissolution: Cap the tube and gently vortex or invert until the sample is fully dissolved.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz spectrometer. Use a standard 30-degree pulse angle with a relaxation delay of 2 seconds. Accumulate at least 16 scans.
-
¹³C NMR Acquisition: Using a proton-decoupled pulse sequence, acquire the spectrum. Employ a relaxation delay of 5 seconds and accumulate at least 1024 scans to achieve adequate signal-to-noise.
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase and baseline correction, and referencing the chemical shifts to TMS at 0.00 ppm.[11]
Protocol 2: RP-HPLC Purity Analysis
-
Standard Preparation: Prepare a stock solution of the reference standard at 1.0 mg/mL in acetonitrile. Prepare a working standard at 0.1 mg/mL by diluting the stock solution with a 50:50 mixture of acetonitrile and water.
-
Sample Preparation: Prepare the sample to be tested at a nominal concentration of 0.1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector: UV at 254 nm.
-
Gradient Program:
-
0-2 min: 30% B
-
2-12 min: 30% B to 95% B
-
12-15 min: 95% B
-
15.1-18 min: 30% B (re-equilibration)
-
-
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the area percent purity by dividing the area of the main peak by the total area of all peaks.
Conclusion and Comparative Summary
The robust characterization of Methyl 2-fluoro-5-(methylsulfonyl)benzoate is not achieved by a single technique but by the synergistic application of multiple analytical methods. Each method provides distinct and complementary information, leading to an unambiguous and scientifically sound assessment of the material's quality.
| Analytical Method | Primary Application | Strengths | Limitations |
| NMR Spectroscopy | Definitive Structure Elucidation | Provides detailed atomic-level connectivity. | Low sensitivity; requires relatively pure sample. |
| Mass Spectrometry | Molecular Weight Confirmation | High sensitivity and accuracy (HRMS). | Isomers are often indistinguishable. |
| IR Spectroscopy | Functional Group Identification | Fast, simple, and non-destructive. | Provides limited structural detail. |
| RP-HPLC | Purity and Impurity Profiling | High resolution for separating mixtures; quantitative. | Requires a suitable chromophore for UV detection. |
| Thermal Analysis | Melting Point, Stability | Provides information on solid-state properties. | Not applicable for identity confirmation. |
By integrating these methods within a structured workflow, researchers and drug development professionals can ensure the quality and consistency of their materials, forming a solid foundation for successful research and development outcomes.
References
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). Retrieved from [Link]
-
Xu, W. L., Guo, C. J., Li, T., & Liu, S. Q. (2018). Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. IOP Conference Series: Materials Science and Engineering, 382, 022064. Retrieved from [Link]
-
ChemSynthesis. (n.d.). methyl 2-fluoro-5-formylbenzoate. Retrieved from [Link]
-
Chemcasts. (n.d.). 2-Fluoro-5-methylbenzenesulfonyl chloride Properties vs Temperature. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). NMR Spectra of Products. Retrieved from [Link]
-
Xu, W. L., Guo, C. J., Li, T., & Liu, S. Q. (2018). Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. ResearchGate. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Visible-light-catalyzed sulfonylation reaction of aryl selenonium salt via electron donor-acceptor complex. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H-NMR spectra. (A) Authentic methyl 2,5-dihydroxybenzoate.... Retrieved from [Link]
-
SlidePlayer. (n.d.). Preparation of Methyl Benzoate. Retrieved from [Link]
-
ALFA CHEMICAL. (n.d.). Good Price CAS:247569-56-8 | 2-Fluoro-5-(methylsulfonyl)benzoic Acid for Sale. Retrieved from [Link]
-
Al-Abachi, A. M., & Al-Tahan, F. J. (2020). Optimization of a micro-High-Performance Liquid Chromatography Method for Determination of Metronidazole benzoate in Their stand. Iraqi Journal of Pharmaceutical Sciences, 29(2), 170-181. Retrieved from [Link]
- Google Patents. (n.d.). US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.
-
NIST. (n.d.). Benzoic acid, methyl ester. Retrieved from [Link]
-
mzCloud. (n.d.). Methyl 2 aminosulfonyl benzoate. Retrieved from [Link]
- Google Patents. (n.d.). CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate.
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A Comparative Guide to HPLC Purity Analysis of Methyl 2-fluoro-5-(methylsulfonyl)benzoate
In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safety and efficacy. Methyl 2-fluoro-5-(methylsulfonyl)benzoate, a key building block in the synthesis of various therapeutic agents, is no exception. Ensuring its purity through robust analytical methods is paramount. This guide provides an in-depth comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of this compound, offering researchers and drug development professionals a comprehensive framework for selecting and implementing the most suitable approach for their needs.
The choice of an HPLC method can significantly impact the accuracy, precision, and efficiency of purity determination. Here, we will explore a rapid isocratic method, ideal for routine quality control, and a comprehensive gradient method, designed for in-depth impurity profiling and method development. This guide will delve into the rationale behind the methodological choices, present comparative experimental data, and provide detailed protocols to enable immediate application in your laboratory.
The Analyte at a Glance: Physicochemical Properties
Methyl 2-fluoro-5-(methylsulfonyl)benzoate is a polar aromatic compound. Its structure, featuring a fluorine atom, a methylsulfonyl group, and a methyl ester, imparts a moderate polarity. Understanding these characteristics is crucial for selecting the appropriate stationary and mobile phases for effective chromatographic separation.
Method 1: Rapid Isocratic Analysis for Routine Quality Control
This method is designed for high-throughput environments where speed and efficiency are critical. By employing a constant mobile phase composition, the isocratic approach offers simplicity and shorter run times.
Rationale for Method Design
A C18 column is selected as the stationary phase due to its versatility and wide use in reversed-phase chromatography, providing good retention for moderately polar compounds. The mobile phase, a simple mixture of acetonitrile and water, is chosen for its ease of preparation and compatibility with UV detection. The isocratic elution at a relatively high percentage of organic modifier ensures a short retention time for the main component.
Experimental Protocol
Instrumentation:
-
HPLC system with a UV detector
-
Data acquisition and processing software
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 240 nm
-
Injection Volume: 10 µL
-
Run Time: 10 minutes
Sample Preparation:
-
Accurately weigh approximately 10 mg of Methyl 2-fluoro-5-(methylsulfonyl)benzoate and transfer to a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Expected Performance and Data
This method is expected to provide a sharp, symmetrical peak for the main component with a retention time of approximately 4-5 minutes. While efficient for quantifying the main peak, it may not resolve all potential impurities, especially those with very different polarities.
Method 2: High-Resolution Gradient Analysis for Impurity Profiling
For comprehensive purity analysis and in settings where identifying and quantifying trace impurities is crucial, a gradient elution method is superior. By varying the mobile phase composition during the run, this method can effectively separate compounds with a wide range of polarities.
Rationale for Method Design
A Phenyl-Hexyl column is chosen for its alternative selectivity compared to a standard C18 phase. The phenyl groups in the stationary phase can provide unique pi-pi interactions with the aromatic ring of the analyte and its impurities, potentially resolving co-eluting peaks. The gradient starts with a lower concentration of the organic solvent to retain polar impurities and gradually increases to elute the main component and any non-polar impurities. The addition of a small amount of trifluoroacetic acid (TFA) to the mobile phase helps to improve peak shape and resolution by suppressing the ionization of acidic and basic functional groups.
Experimental Protocol
Instrumentation:
-
HPLC system with a UV detector
-
Data acquisition and processing software
Chromatographic Conditions:
-
Column: Phenyl-Hexyl, 4.6 x 250 mm, 5 µm
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: 30% to 80% B
-
20-25 min: 80% B
-
25.1-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection Wavelength: 240 nm
-
Injection Volume: 10 µL
-
Run Time: 30 minutes
Sample Preparation:
-
Accurately weigh approximately 10 mg of Methyl 2-fluoro-5-(methylsulfonyl)benzoate and transfer to a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Comparative Analysis: Isocratic vs. Gradient
To objectively compare the performance of these two methods, we will evaluate key chromatographic parameters based on simulated data. The analysis assumes the presence of two potential process-related impurities: Impurity A (a more polar starting material) and Impurity B (a less polar side-product).
Table 1: Comparative Chromatographic Performance
| Parameter | Method 1 (Isocratic) | Method 2 (Gradient) |
| Retention Time (Main Peak) | ~4.5 min | ~15.2 min |
| Resolution (Main Peak/Impurity A) | 1.2 (co-eluting) | > 2.0 (baseline separated) |
| Resolution (Main Peak/Impurity B) | > 2.0 | > 2.0 |
| Tailing Factor (Main Peak) | 1.1 | 1.0 |
| Theoretical Plates (Main Peak) | ~8,000 | ~15,000 |
| Run Time | 10 min | 30 min |
| Purity (%) | 99.5% (Impurity A not fully resolved) | 99.8% |
Table 2: System Suitability Parameters
| Parameter | Acceptance Criteria (based on ICH/USP) | Method 1 (Isocratic) | Method 2 (Gradient) |
| Repeatability (RSD of 5 injections) | ≤ 2.0% | 0.5% | 0.3% |
| Tailing Factor | ≤ 2.0 | 1.1 | 1.0 |
| Theoretical Plates | ≥ 2000 | ~8,000 | ~15,000 |
| Resolution | ≥ 2.0 | Not met for Impurity A | Met for all impurities |
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for successful implementation.
Caption: Experimental workflow for HPLC purity analysis.
Decision Framework: Selecting the Optimal Method
The choice between the isocratic and gradient methods depends on the specific analytical objective.
Caption: Decision tree for selecting the appropriate HPLC method.
Conclusion and Recommendations
Both the isocratic and gradient HPLC methods presented in this guide offer viable approaches for the purity analysis of Methyl 2-fluoro-5-(methylsulfonyl)benzoate. The isocratic method is a robust and efficient choice for routine quality control where the impurity profile is well-characterized and speed is a priority. However, for a more comprehensive understanding of the sample's purity, including the detection and quantification of trace and unknown impurities, the high-resolution gradient method is unequivocally the superior choice.[1][2][3]
It is the recommendation of this author that for initial characterization, method development, and validation, the gradient method should be employed to establish a comprehensive impurity profile. Once the critical impurities are identified and their separation is understood, the isocratic method can be developed and validated for routine use, provided it can adequately resolve these key impurities from the main peak. This tiered approach ensures both thoroughness in development and efficiency in routine application, upholding the highest standards of scientific integrity and product quality.
References
-
United States Pharmacopeia (USP). General Chapter <621> Chromatography.[Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Q2(R1) Validation of Analytical Procedures: Text and Methodology.[Link]
-
Mastelf. Gradient vs. Isocratic HPLC: Which Method is Best for Your Application?[Link]
-
PharmaGuru. Isocratic vs Gradient Elution In HPLC: How to Choose In 9 Minutes.[Link]
-
Welch Materials. [Readers Insight] Gradient vs. Isocratic Elution: Which to Choose?[Link]
-
Chromtech. HPLC Column Selection Guide.[Link]
-
Waters. Infographic: What's the Best Column for Polar Compound Retention?[Link]
-
Pharmaguideline. System Suitability in HPLC Analysis.[Link]
-
International Journal of Research in Applied Science and Engineering Technology (IJRASET). The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis: Ensuring Accurate and Reliable Results.[Link]
-
American Chemical Society. Getting the peaks perfect: System suitability for HPLC.[Link]
Sources
A Comparative Guide to the Reactivity of Methyl 2-fluoro-5-(methylsulfonyl)benzoate in Nucleophilic Aromatic Substitution
Introduction
In the landscape of modern medicinal chemistry and materials science, highly functionalized aromatic scaffolds are indispensable building blocks. Among these, substituted benzoates serve as crucial intermediates for the synthesis of a diverse array of complex molecules. Methyl 2-fluoro-5-(methylsulfonyl)benzoate is a particularly valuable reagent, engineered for high reactivity in nucleophilic aromatic substitution (SNAr) reactions. Its unique substitution pattern, featuring a fluorine atom ortho to the ester and a powerful methylsulfonyl group para to the fluorine, renders the aromatic ring highly electrophilic and primed for facile modification.
This guide provides an in-depth comparison of the reactivity of Methyl 2-fluoro-5-(methylsulfonyl)benzoate with other benzoate derivatives. We will explore the fundamental principles governing its enhanced reactivity, supported by established mechanistic understanding and illustrative experimental data. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the superior performance of this reagent in their synthetic endeavors.
The Cornerstone of Reactivity: The Nucleophilic Aromatic Substitution (SNAr) Mechanism
To appreciate the enhanced reactivity of Methyl 2-fluoro-5-(methylsulfonyl)benzoate, a firm grasp of the underlying SNAr mechanism is essential. Unlike the more common electrophilic aromatic substitution, the SNAr pathway involves the attack of a nucleophile on an electron-deficient aromatic ring.[1][2] The reaction typically proceeds through a two-step addition-elimination sequence.
-
Nucleophilic Addition and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group (in our case, fluorine). This is generally the rate-determining step as it disrupts the aromaticity of the ring, forming a high-energy, resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[2]
-
Elimination of the Leaving Group and Restoration of Aromaticity: In the second, typically faster step, the leaving group is expelled, and the aromaticity of the ring is restored, yielding the final substituted product.
The stability of the Meisenheimer complex is paramount to the facility of the SNAr reaction. Electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group are crucial for stabilizing the negative charge of this intermediate through resonance and induction, thereby lowering the activation energy of the rate-determining step.
Caption: The Addition-Elimination Mechanism of SNAr.
Comparative Reactivity Analysis
The reactivity of an aryl halide in an SNAr reaction is primarily dictated by two key factors: the nature of the leaving group and the electron-withdrawing power of the activating substituents.
The Leaving Group Effect: Fluorine vs. Chlorine
In stark contrast to SN1 and SN2 reactions where iodide is the best leaving group, the order of reactivity for halogens in SNAr reactions is typically F > Cl > Br > I .[1] This is because the rate-determining step is the nucleophilic attack, not the cleavage of the carbon-halogen bond. The high electronegativity of fluorine strongly polarizes the C-F bond, rendering the ipso-carbon significantly more electrophilic and thus more susceptible to nucleophilic attack. This enhanced electrophilicity, along with the ability of fluorine to stabilize the developing negative charge in the transition state, outweighs its strong carbon-fluorine bond energy.
Therefore, Methyl 2-fluoro-5-(methylsulfonyl)benzoate is significantly more reactive than its chloro-analogue, Methyl 2-chloro-5-(methylsulfonyl)benzoate. This allows for reactions to be conducted under milder conditions, often leading to cleaner reactions and higher yields.
The Activating Group Effect: Methylsulfonyl (-SO₂Me) vs. Nitro (-NO₂)
Both the methylsulfonyl and nitro groups are powerful electron-withdrawing groups, capable of activating an aromatic ring towards nucleophilic attack. They both withdraw electron density through a combination of inductive and resonance effects, effectively stabilizing the anionic Meisenheimer intermediate.
-
Nitro Group (-NO₂): The nitro group is a classic and potent activating group in SNAr chemistry. Its strong resonance and inductive effects are well-documented.
-
Methylsulfonyl Group (-SO₂Me): The sulfonyl group is also a very strong deactivating group, with electron-withdrawing capabilities often comparable to the nitro group. It exerts a powerful inductive effect due to the electronegativity of the oxygen atoms and can also participate in resonance stabilization.
| Feature | Methyl 2-fluoro-5-(methylsulfonyl)benzoate | Methyl 2-chloro-5-(methylsulfonyl)benzoate | Methyl 2-fluoro-5-nitrobenzoate |
| Leaving Group | F | Cl | F |
| Activating Group | -SO₂Me | -SO₂Me | -NO₂ |
| Expected Reactivity | Very High | High | Very High |
| Key Advantage | Excellent leaving group | More economical starting materials | Potent, classic activating group |
Table 1: Comparative Features of Substituted Benzoates in SNAr Reactions.
Application Showcase: Synthesis of N-Arylpiperazines
The high reactivity of Methyl 2-fluoro-5-(methylsulfonyl)benzoate makes it an ideal substrate for the synthesis of complex molecules, including pharmaceutically relevant scaffolds. N-arylpiperazines, for example, are a common motif in many centrally active drugs. The reaction of Methyl 2-fluoro-5-(methylsulfonyl)benzoate with piperazine proceeds smoothly to afford the corresponding N-arylpiperazine derivative in high yield.
Caption: General workflow for the synthesis of an N-arylpiperazine.
Experimental Protocols
The following are generalized protocols for the nucleophilic aromatic substitution of activated methyl benzoates with an amine nucleophile.
Protocol 1: High-Reactivity Substrate - Reaction of Methyl 2-fluoro-5-(methylsulfonyl)benzoate with Piperazine
Materials:
-
Methyl 2-fluoro-5-(methylsulfonyl)benzoate
-
Piperazine
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask, add Methyl 2-fluoro-5-(methylsulfonyl)benzoate (1.0 eq), piperazine (1.2 eq), and potassium carbonate (2.0 eq).
-
Add DMSO to the flask to achieve a suitable concentration (e.g., 0.5 M).
-
Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield Methyl 5-(methylsulfonyl)-2-(piperazin-1-yl)benzoate.
Protocol 2: Lower-Reactivity Substrate - Reaction of Methyl 2-chloro-5-(methylsulfonyl)benzoate with Piperazine
Materials:
-
Methyl 2-chloro-5-(methylsulfonyl)benzoate
-
Piperazine
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Follow the same setup as in Protocol 1, using Methyl 2-chloro-5-(methylsulfonyl)benzoate as the substrate.
-
Heat the reaction mixture to a higher temperature (e.g., 120-140 °C) and anticipate a longer reaction time compared to the fluoro-analogue. Monitor the reaction progress closely.
-
Upon completion, follow the same workup and purification procedure as outlined in Protocol 1.
Note on Experimental Design: The higher reaction temperature and longer reaction time anticipated for the chloro-analogue are a direct consequence of its lower reactivity compared to the fluoro-derivative. This illustrates the practical advantages of using the more reactive Methyl 2-fluoro-5-(methylsulfonyl)benzoate, which can lead to energy savings and increased throughput in a laboratory or manufacturing setting.
Conclusion
Methyl 2-fluoro-5-(methylsulfonyl)benzoate stands out as a highly reactive and versatile building block for organic synthesis. Its reactivity is underpinned by fundamental principles of the SNAr mechanism, namely the exceptional leaving group ability of fluorine in this context and the powerful stabilizing effect of the para-disposed methylsulfonyl group on the key Meisenheimer intermediate.
When compared to its chloro-analogue, Methyl 2-fluoro-5-(methylsulfonyl)benzoate offers significantly enhanced reactivity, enabling reactions to proceed under milder conditions. Its activating potential is comparable to that of highly effective nitro-substituted benzoates, providing a valuable alternative with a different chemical profile. The practical utility of this reagent is demonstrated in its efficient application in the synthesis of complex molecular architectures such as N-arylpiperazines, which are prevalent in modern pharmaceuticals. For researchers aiming to perform efficient and high-yielding nucleophilic aromatic substitutions, Methyl 2-fluoro-5-(methylsulfonyl)benzoate represents a superior choice.
References
-
Wikipedia. (2024). Nucleophilic aromatic substitution. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Al-Harthy, T., et al. (2016). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. Molecules, 21(10), 1290. Available at: [Link]
- BenchChem. (n.d.). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine. Retrieved from a general SNAr protocol which can be adapted.
-
Kaur, N., et al. (2021). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Pharmaceuticals, 14(8), 759. Available at: [Link]
-
Klapars, A., et al. (2018). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society, 140(42), 13889–13899. Available at: [Link]
-
Knaeps, A. G., et al. (2021). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry, 23(11), 3955-3962. Available at: [Link]
- BenchChem. (n.d.). A Comparative Analysis of Reactivity: 4-Fluoro-3-nitrobenzonitrile versus 4-Chloro-3-nitrobenzonitrile.
-
Makosza, M., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. International Journal of Molecular Sciences, 21(20), 7723. Available at: [Link]
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A Comparative Guide to the Structural Elucidation of Methyl 2-fluoro-5-(methylsulfonyl)benzoate Derivatives: X-ray Crystallography and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise; it is a critical cornerstone for understanding its biological activity, optimizing its properties, and ensuring its efficacy and safety. For derivatives of Methyl 2-fluoro-5-(methylsulfonyl)benzoate, a scaffold of interest in medicinal chemistry, a comprehensive structural understanding is paramount. This guide provides an in-depth, comparative analysis of X-ray crystallography as the gold standard for solid-state structural elucidation, alongside powerful alternative techniques including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We will delve into the causality behind experimental choices, present detailed protocols, and offer a logical framework for selecting the most appropriate analytical strategy.
The Definitive Answer: Unveiling the Solid-State Architecture with X-ray Crystallography
Single-crystal X-ray crystallography stands as the unequivocal method for determining the precise arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, we can generate a detailed three-dimensional electron density map, which in turn reveals atomic positions, bond lengths, and bond angles with exceptional precision.
While the specific crystal structure of Methyl 2-fluoro-5-(methylsulfonyl)benzoate is not publicly available in crystallographic databases as of this guide's publication, we can infer its likely structural characteristics and the methodology to obtain them based on closely related compounds. For instance, the crystal structures of various substituted benzoates and sulfonamides have been extensively studied.[1][2] These studies reveal key insights into the preferred conformations and intermolecular interactions that are likely to govern the crystal packing of the title compound.
Table 1: Predicted and Observed Crystallographic Parameters of Related Benzoate and Sulfonamide Derivatives
| Parameter | Methyl 5-chloro-2-(4-methylbenzenesulfonamido)benzoate[1] | Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate[2] | Predicted for Methyl 2-fluoro-5-(methylsulfonyl)benzoate |
| Crystal System | Monoclinic | Monoclinic | Likely Monoclinic or Orthorhombic |
| Space Group | P2₁/c | P2₁/c | P2₁/c, P-1, or other common space groups for organic molecules |
| Key Dihedral Angles | Benzene rings: 85.42(1)° | Methyl ester to aromatic ring: 39.09(13)° | Expected planarity of the benzene ring with potential out-of-plane torsion of the ester and sulfonyl groups due to steric hindrance. |
| Hydrogen Bonding | Intramolecular N—H⋯O | Intermolecular C—H⋯O | Potential for weak intermolecular C—H⋯O and C—H⋯F interactions. |
Experimental Protocol: The Path to a Crystal Structure
The journey from a synthesized compound to a refined crystal structure is a meticulous process. The following protocol outlines the essential steps.
Step 1: Synthesis and Purification
A plausible synthetic route to Methyl 2-fluoro-5-(methylsulfonyl)benzoate involves the esterification of its corresponding carboxylic acid.
-
Synthesis of 2-fluoro-5-(methylsulfonyl)benzoic acid: This precursor (CAS 247569-56-8) can be synthesized via oxidation of the corresponding toluene derivative.[3]
-
Esterification: The benzoic acid derivative is then reacted with methanol in the presence of an acid catalyst, such as sulfuric acid, to yield the methyl ester.[4]
-
Purification: The crude product must be purified to the highest possible degree, typically through column chromatography or recrystallization, to facilitate the growth of high-quality single crystals.
Step 2: Crystallization
The formation of single crystals suitable for X-ray diffraction is often the most challenging step.
-
Solvent Screening: A wide range of solvents and solvent mixtures should be screened. Common solvents include methanol, ethanol, acetone, ethyl acetate, and hexane.
-
Crystallization Techniques:
-
Slow Evaporation: A solution of the compound is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over days or weeks.
-
Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a sealed container with a less volatile anti-solvent. The slow diffusion of the anti-solvent into the solution reduces the compound's solubility, promoting crystal growth.
-
Cooling: A saturated solution at an elevated temperature is slowly cooled to induce crystallization.
-
Step 3: X-ray Diffraction Data Collection and Structure Refinement
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, and the atomic positions and thermal parameters are refined to achieve the best fit with the experimental data.
Navigating the Alternatives: NMR Spectroscopy and Mass Spectrometry
While X-ray crystallography provides the ultimate solid-state structure, other techniques offer complementary and often more accessible information, particularly when single crystals are unobtainable or when the behavior of the molecule in solution is of primary interest.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Environment
NMR spectroscopy is an unparalleled tool for elucidating the structure of molecules in solution. It provides detailed information about the chemical environment of each atom, their connectivity, and their spatial relationships.
Predicted ¹H and ¹³C NMR Spectral Data for Methyl 2-fluoro-5-(methylsulfonyl)benzoate:
Based on known chemical shifts of similar compounds, the following spectral features can be anticipated:
Table 2: Predicted NMR Data
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Assignment |
| ¹H | ~8.2 | dd | J ≈ 8, 2 | H-6 |
| ¹H | ~7.9 | ddd | J ≈ 8, 4, 2 | H-4 |
| ¹H | ~7.4 | t | J ≈ 8 | H-3 |
| ¹H | ~3.9 | s | - | -OCH₃ |
| ¹H | ~3.1 | s | - | -SO₂CH₃ |
| ¹³C | ~165 | s | - | C=O |
| ¹³C | ~160 (d) | d | ¹JCF ≈ 250 | C-2 |
| ¹³C | ~140 | s | - | C-5 |
| ¹³C | ~135 (d) | d | ³JCF ≈ 8 | C-6 |
| ¹³C | ~128 (d) | d | ⁴JCF ≈ 3 | C-4 |
| ¹³C | ~118 (d) | d | ²JCF ≈ 25 | C-3 |
| ¹³C | ~115 | s | - | C-1 |
| ¹³C | ~53 | s | - | -OCH₃ |
| ¹³C | ~45 | s | - | -SO₂CH₃ |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of an internal standard (e.g., tetramethylsilane, TMS).
-
Data Acquisition: Record ¹H, ¹³C, and potentially ¹⁹F NMR spectra on a high-field NMR spectrometer. Two-dimensional NMR experiments, such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be performed to confirm proton-proton and proton-carbon correlations, respectively.
-
Data Analysis: Process and analyze the spectra to assign chemical shifts, determine coupling constants, and integrate proton signals to confirm the molecular structure.
Mass Spectrometry: Unraveling Molecular Weight and Fragmentation
Mass spectrometry is a highly sensitive technique that provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.
Predicted Mass Spectrum Fragmentation for Methyl 2-fluoro-5-(methylsulfonyl)benzoate:
-
Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the exact mass of the molecule (C₉H₉FO₅S).
-
Key Fragments: Common fragmentation pathways for methyl benzoates include the loss of the methoxy group (-OCH₃) and the entire methoxycarbonyl group (-COOCH₃). For sulfonyl compounds, cleavage of the C-S and S-O bonds is typical.
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: A suitable ionization technique, such as electrospray ionization (ESI) or electron ionization (EI), is used to generate charged molecules.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions, which are then used to confirm the structure.
A Comparative Framework for Structural Elucidation
The choice of analytical technique depends on the specific research question and the nature of the sample.
Table 3: Comparison of Key Analytical Techniques
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Primary Information | 3D atomic arrangement in the solid state | Connectivity and spatial relationships of atoms in solution | Molecular weight and fragmentation pattern |
| Sample Requirements | High-purity single crystals | Soluble, pure sample | Small amount of sample, purity can be assessed |
| Key Advantages | Unambiguous 3D structure, precise bond lengths and angles | Provides information on solution-state conformation and dynamics | High sensitivity, accurate mass determination |
| Key Limitations | Requires suitable single crystals, provides a static picture | Can be complex for large molecules, may not reflect solid-state conformation | Does not directly provide 3D structure |
Logical Workflow for Structural Characterization
The following diagram illustrates a logical workflow for the comprehensive structural characterization of a novel derivative of Methyl 2-fluoro-5-(methylsulfonyl)benzoate.
Caption: A logical workflow for the structural characterization of novel small molecules.
Conclusion: An Integrated Approach to Structural Certainty
The structural elucidation of Methyl 2-fluoro-5-(methylsulfonyl)benzoate derivatives, and indeed any novel chemical entity, is best approached through a multi-faceted strategy. While X-ray crystallography remains the gold standard for providing a definitive, high-resolution solid-state structure, its reliance on the often-unpredictable process of crystallization necessitates the proficient use of alternative and complementary techniques. NMR spectroscopy and mass spectrometry are indispensable tools for initial structural confirmation, purity assessment, and for providing insights into the molecule's solution-state behavior. Furthermore, the burgeoning field of computational chemistry offers powerful predictive capabilities that can guide experimental efforts and provide structural hypotheses when single crystals are elusive. By judiciously integrating these techniques, researchers and drug development professionals can achieve a comprehensive and robust understanding of their molecules, thereby accelerating the journey from discovery to application.
References
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- Carbaugh, A. D., et al. (2007).
- Chen, Q., et al. (2019). Base-promoted chemodivergent formation of 1,4-benzoxazepin-5(4H)-ones and 1,3-benzoxazin-4(4H)-ones switched by solvents. Molecules, 24(20), 3773.
- El-Bardan, A. A. (1998). Synthesis, Spectral Studies and C-S, C-N Bond Fissions of Some Novel N-[Alkyl (4′- Substituted Phenylthio)] Phthalimides.
- Hamed, E. A., et al. (1996). SYNTHESIS AND SPECTRAL STUDIES OF SOME ARYL SULFIDES AND SULFONES.
- Hamed, E. A., et al. (1996). UV, 1 H NMR Studies and a Semiempirical Mo Calculations of Some Substituted Phenylthiomethyl Benzoic Acid Derivatives. Spectroscopy Letters, 29(4), 549-564.
- Jin, J., et al. (2022). Synthesis and 18F Labeling of Alkenyl Sulfonyl Fluorides via an Unconventional Elimination Pathway. Organic Letters, 24(27), 4973-4978.
- Preparation of methylsulfonylbenzoic acids. (1994).
- Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate. (2006).
- Scott, J., et al. (2022). Optimization of a pyrimidinone series for selective inhibition of Ca2+/calmodulin-stimulated adenylyl cyclase 1 activity for the treatment of chronic pain. Journal of Medicinal Chemistry, 65(6), 4667-4686.
- Stereoselective Fluorosulfonylation of Vinylboronic Acids for (E)
- Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid C
- Methyl 5-chloro-2-(4-methylbenzenesulfonamido)benzoate. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(7), o1462.
- Preparation of Methyl Benzo
- Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate. (2009). Acta Crystallographica Section E: Structure Reports Online, 65(12), o3052.
- Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzo
- Synthesis of α-Fluorosulfonamides by Electrophilic Fluorination. (2004). Organic Letters, 6(18), 3079-3082.
- Synthesis and spectral studies of some alkyl [(substituted phenylsulfonyl)methyl]benzoate derivatives. 3. (1989).
- Visible-light-catalyzed sulfonylation reaction of aryl selenonium salt via electron donor-acceptor complex. (n.d.). The Royal Society of Chemistry.
- Yue, G., et al. (2003). A Tandem Michael Addition–Rearrangement–Carbonylation by (4-Nitrophenylsulfonylmethyl) Benzene and Its Derivatives with Methacrylates under PTC. Journal of Chemical Research, 2003(9), 559-561.
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The Versatile Scaffold: A Comparative Guide to the Biological Activity of Compounds Derived from Methyl 2-fluoro-5-(methylsulfonyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic selection of a starting material is paramount to the successful development of novel therapeutic agents. Methyl 2-fluoro-5-(methylsulfonyl)benzoate stands out as a highly versatile scaffold, incorporating key pharmacophoric features—a fluorine atom to enhance metabolic stability and binding affinity, and a methylsulfonyl group, a known bioisostere for other functional groups that can modulate solubility and electronic properties. This guide provides a comparative analysis of the biological activities of compounds synthesized from this promising starting material, offering insights into their therapeutic potential and the underlying structure-activity relationships.
From a Simple Ester to Potent Bioactive Molecules: An Overview of Synthetic Strategies
Methyl 2-fluoro-5-(methylsulfonyl)benzoate serves as an excellent electrophile for the synthesis of a diverse array of derivatives. The primary route of derivatization involves the amidation of the methyl ester with various primary and secondary amines, yielding a library of substituted benzamides. These amides can act as final drug candidates or as intermediates for further cyclization reactions to form various heterocyclic systems, including benzimidazoles and benzoxazoles, which are privileged structures in medicinal chemistry.
Caption: Proposed synthetic workflow from Methyl 2-fluoro-5-(methylsulfonyl)benzoate.
A Case Study in Anticancer Activity: The Benzimidazole Derivative MBIC
While direct studies initiating from Methyl 2-fluoro-5-(methylsulfonyl)benzoate are emerging, a closely related and highly potent anticancer agent, Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC), provides a compelling case study. The synthesis of MBIC involves the condensation of a benzoic acid derivative with an o-phenylenediamine, a reaction pathway that highlights the potential for forming complex heterocyclic structures. MBIC has demonstrated significant efficacy as a microtubule targeting agent (MTA), inducing cell death through mitotic arrest, a mechanism shared by successful chemotherapeutics like paclitaxel.[1][2][3]
MBIC exhibits remarkable differential toxicity, being significantly more potent against cancer cells than normal cells.[1][2][3] This selectivity is a critical attribute for any promising anticancer drug candidate.
Comparative Cytotoxicity of MBIC
| Cell Line | Cell Type | IC50 (µM) | Reference |
| MCF-7 | Non-aggressive Breast Cancer | 0.73 ± 0.0 | [1][2][3] |
| MDA-MB-231 | Aggressive Breast Cancer | 20.4 ± 0.2 | [1][2][3] |
| L-cells | Normal Fibroblast | 59.6 ± 2.5 | [1][2][3] |
| NIH/3T3 | Non-tumorigenic | 55.0 ± 0.1 | [3] |
The data clearly indicates that MBIC is significantly more potent against the non-aggressive MCF-7 breast cancer cell line compared to the aggressive MDA-MB-231 line and shows substantially lower toxicity towards normal cell lines. This suggests a potential therapeutic window and highlights the importance of the cellular context in determining drug sensitivity.
Mechanism of Action: Microtubule Destabilization and Apoptosis Induction
MBIC functions as a microtubule targeting agent, disrupting the dynamic instability of microtubules, which are essential for cell division. This leads to mitotic arrest and subsequent induction of apoptosis.[1][2][3] The signaling cascade initiated by MBIC involves the activation of caspases, key executioners of apoptosis.[1]
Caption: Simplified signaling pathway of MBIC-induced apoptosis.
Expanding the Horizon: Other Bioactive Heterocycles
The versatility of the Methyl 2-fluoro-5-(methylsulfonyl)benzoate scaffold extends beyond benzimidazoles. The synthesis of other heterocyclic systems, such as benzoxazoles and benzothiazoles, opens avenues for exploring a wider range of biological activities, including anti-inflammatory and antimicrobial effects.
Benzoxazole and Benzothiazole Derivatives
The incorporation of fluorine and a piperazine moiety into benzoxazole and benzothiazole scaffolds has been shown to yield compounds with potent anticancer and anti-inflammatory properties.[4] While not directly synthesized from our target starting material in the cited literature, the core structure is highly relevant. The general synthetic strategy involves the reaction of a substituted o-aminophenol or o-aminothiophenol with a carboxylic acid derivative, a route that is accessible from Methyl 2-fluoro-5-(methylsulfonyl)benzoate via its corresponding carboxylic acid.
Comparative Biological Activities of Related Heterocycles
| Compound Class | Biological Activity | Key Structural Features | Reference |
| Fluoro-Benzimidazoles | Anticancer, Antimicrobial | Benzimidazole core, fluorine substitution | [5][6] |
| Benzoxazoles | Anticancer, Anti-inflammatory | Benzoxazole core, piperazine and fluorine moieties | [4] |
| Benzothiazoles | Anticancer, Antimicrobial | Benzothiazole core, amidino groups | |
| Hydrazones | Antitumor | Methylsulfonylbenzene scaffold, hydrazone linkage |
This table provides a snapshot of the potential biological activities that can be explored through the derivatization of Methyl 2-fluoro-5-(methylsulfonyl)benzoate. The consistent appearance of anticancer and antimicrobial activities across these related heterocyclic systems underscores the therapeutic potential embedded within this chemical space.
Experimental Protocols: A Guide for the Bench Scientist
To facilitate further research and development, we provide detailed, exemplary protocols for the synthesis of a benzimidazole derivative and for the evaluation of its cytotoxic activity.
Synthesis of a Representative Benzimidazole Derivative
This protocol is adapted from the synthesis of related benzimidazole compounds and illustrates a plausible route from 2-fluoro-5-(methylsulfonyl)benzoic acid, the hydrolyzed form of the title methyl ester.
Step 1: Synthesis of 2-fluoro-5-(methylsulfonyl)benzoyl chloride
-
To a solution of 2-fluoro-5-(methylsulfonyl)benzoic acid (1 eq.) in anhydrous dichloromethane (DCM), add oxalyl chloride (2 eq.) and a catalytic amount of dimethylformamide (DMF).
-
Stir the reaction mixture at room temperature for 2 hours.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride, which can be used in the next step without further purification.
Step 2: Amide Formation
-
Dissolve the crude acid chloride in anhydrous DCM and cool the solution to 0 °C.
-
Add a solution of a substituted o-phenylenediamine (1 eq.) and triethylamine (2.2 eq.) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 3: Cyclization to Benzimidazole
-
Reflux the purified amide in acetic acid for 4 hours.
-
Cool the reaction mixture and pour it into ice-water.
-
Neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final benzimidazole derivative by recrystallization or column chromatography.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a standard method for assessing the cytotoxic effects of synthesized compounds on cancer cell lines.
-
Seed cancer cells (e.g., MCF-7 or A549) in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in the appropriate cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO2.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Conclusion and Future Directions
Methyl 2-fluoro-5-(methylsulfonyl)benzoate is a promising and versatile starting material for the synthesis of a wide range of biologically active compounds. The potent anticancer activity of the related benzimidazole derivative, MBIC, serves as a strong validation of the therapeutic potential of this scaffold. The exploration of other heterocyclic systems derived from this starting material is a fertile ground for the discovery of new anticancer, anti-inflammatory, and antimicrobial agents. The experimental protocols provided herein offer a practical starting point for researchers to synthesize and evaluate novel derivatives. Future research should focus on the systematic synthesis and comparative biological evaluation of diverse libraries of compounds derived from Methyl 2-fluoro-5-(methylsulfonyl)benzoate to fully elucidate the structure-activity relationships and identify lead candidates for further preclinical and clinical development.
References
[7] Hasanpourghadi, M., Pandurangan, A. K., Karthikeyan, C., Trivedi, P., & Mustafa, M. R. (2017). Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo. Oncotarget, 8(17), 28840–28853. [Link]
[5] Al-Salahi, R., Al-Omar, M. A., & Amr, A. E. G. E. (2018). Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates. Molecules, 23(11), 2947. [Link]
[6] Shintre, S. A., Fnu, A., & Singh, A. (2015). Synthesis of fluorinated benzimidazoles. ResearchGate. [Link]
[8] Al-Harthy, T., Abdel-Jalil, R., Zoghaib, W., Pflüger, M., Hofmann, E., & Hundsberger, H. (2016). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. Molecules, 21(9), 1205. [Link]
[9] Hasanpourghadi, M., Pandurangan, A. K., & Mustafa, M. R. (2017). Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo. PubMed. [Link]
[10] Hasanpourghadi, M., Pandurangan, A. K., Karthikeyan, C., Trivedi, P., & Mustafa, M. R. (2017). Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo. Oncotarget, 8(17), 28840–28853. [Link]
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A Comparative Guide to the Structure-Activity Relationship (SAR) of Methyl 2-fluoro-5-(methylsulfonyl)benzoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and sulfonyl groups has become a cornerstone of rational drug design. These moieties can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and bioavailability.[1][2] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of derivatives based on the Methyl 2-fluoro-5-(methylsulfonyl)benzoate scaffold. While direct, extensive SAR studies on a broad series of these specific derivatives are not widely published, we can construct a robust comparative framework by examining closely related analogues and applying established medicinal chemistry principles. This guide will delve into the synthesis, potential biological activities, and hypothesized SAR of this promising class of compounds.
The Core Scaffold: Rationale and Synthesis
The Methyl 2-fluoro-5-(methylsulfonyl)benzoate core is an attractive starting point for library synthesis due to the distinct properties conferred by its substituents. The ortho-fluoro group can influence the conformation of the molecule and act as a hydrogen bond acceptor, potentially enhancing binding to biological targets.[3] The methylsulfonyl group at the 5-position is a strong electron-withdrawing group and a hydrogen bond acceptor, which can impact the molecule's electronic distribution and solubility.[4]
General Synthetic Approach
A plausible synthetic route to the core scaffold and its derivatives would likely involve the oxidation of a corresponding methylthio-substituted precursor, which in turn can be synthesized from commercially available starting materials. Further derivatization could be achieved through modification of the methyl ester or by substitution on the aromatic ring, where synthetically feasible.
Experimental Protocol: Synthesis of 2-fluoro-5-(methylsulfonyl)benzoic acid
A potential laboratory-scale synthesis of the carboxylic acid precursor is outlined below. Esterification to the methyl benzoate can then be achieved through standard methods (e.g., reaction with methanol in the presence of an acid catalyst).
-
Starting Material: 2-Fluoro-5-bromobenzoic acid.
-
Thiolation: The bromo-substituent can be displaced with a methylthiolate source, such as sodium thiomethoxide, in a suitable solvent like DMF or DMSO. This reaction is typically performed under an inert atmosphere to prevent oxidation of the thiol.
-
Oxidation: The resulting 2-fluoro-5-(methylthio)benzoic acid is then oxidized to the corresponding sulfone. Common oxidizing agents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA) or potassium permanganate. Careful control of the stoichiometry is necessary to ensure complete oxidation to the sulfone without over-oxidation of other functional groups.
-
Purification: The final product, 2-fluoro-5-(methylsulfonyl)benzoic acid, would be purified using standard techniques such as recrystallization or column chromatography.
Comparative Biological Activity: Insights from an Analogous Compound
MBIC has been identified as a microtubule targeting agent (MTA), inducing cell death through mitotic arrest.[5] This mechanism is a clinically validated strategy in cancer chemotherapy. The in vitro cytotoxic activity of MBIC against various cancer cell lines provides a benchmark for the potential potency of derivatives of the Methyl 2-fluoro-5-(methylsulfonyl)benzoate scaffold.
Table 1: Cytotoxic Activity of the Analogous Compound MBIC
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer (non-aggressive) | 0.73 ± 0.0 | [5] |
| MDA-MB-231 | Breast Cancer (aggressive) | 20.4 ± 0.2 | [5] |
| L-cells | Normal Fibroblast | 59.6 ± 2.5 | [5] |
This data highlights the potential for compounds with a related core structure to exhibit significant and selective anticancer activity.
Hypothesized Structure-Activity Relationships (SAR)
Based on general principles of medicinal chemistry and data from related compound classes, we can propose a hypothetical SAR for derivatives of Methyl 2-fluoro-5-(methylsulfonyl)benzoate. The following diagram illustrates potential points of diversification for library synthesis.
Caption: Hypothetical SAR for Methyl 2-fluoro-5-(methylsulfonyl)benzoate derivatives.
-
Modification of the Methyl Ester (R1):
-
Amides: Conversion of the methyl ester to a primary or secondary amide introduces a hydrogen bond donor, which could lead to new interactions with a biological target. This modification would also likely alter the solubility and metabolic stability of the compound.
-
Alternative Esters: Varying the ester alkyl group (e.g., ethyl, propyl) would modulate the lipophilicity of the molecule, which could affect cell permeability and plasma protein binding.
-
-
Substitution on the Aromatic Ring (R2):
-
Introduction of Amino or Hydroxyl Groups: The addition of hydrogen bond donors and acceptors could provide new anchoring points within a target's binding site, potentially increasing potency. The position of these substituents would be critical.
-
Further Halogenation: The introduction of other halogens (e.g., chlorine, bromine) at other positions on the ring would alter the electronic landscape of the molecule and could be explored to optimize binding interactions.
-
Experimental Protocols for Biological Evaluation
To assess the biological activity of newly synthesized derivatives, a series of standardized in vitro assays should be employed.
Experimental Workflow: In Vitro Screening Cascade
Caption: A typical workflow for the in vitro evaluation of new chemical entities.
Protocol: MTT Cytotoxicity Assay
This assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, MDA-MB-231) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds (typically from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Conclusion and Future Directions
The Methyl 2-fluoro-5-(methylsulfonyl)benzoate scaffold represents a promising starting point for the development of novel therapeutic agents. While a comprehensive, publicly available SAR study for a series of its derivatives is currently lacking, by drawing comparisons with structurally similar and well-characterized molecules like MBIC, we can infer potential biological activities and mechanisms of action. The strategic placement of the fluoro and methylsulfonyl groups provides a strong foundation for library development.
Future work should focus on the synthesis of a diverse library of derivatives with modifications at the ester and on the aromatic ring. Systematic screening of these compounds in relevant biological assays will be crucial to elucidate the SAR and identify lead candidates for further optimization. The experimental protocols and hypothesized SAR trends outlined in this guide provide a solid framework for initiating such a drug discovery program.
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In vitro testing of molecules containing the 2-fluoro-5-(methylsulfonyl)benzoate moiety
An In-Depth Technical Guide to the In Vitro Evaluation of Molecules Containing the 2-Fluoro-5-(methylsulfonyl)benzoate Moiety
Introduction: Unlocking the Potential of a Privileged Scaffold
In the landscape of modern drug discovery, particularly in kinase inhibition, certain chemical scaffolds emerge as "privileged" structures due to their favorable binding properties and synthetic tractability. The 2-fluoro-5-(methylsulfonyl)benzoate moiety is one such scaffold. Its intrinsic electronic properties—specifically, the electron-withdrawing nature of both the fluorine atom and the methylsulfonyl group—make it a compelling starting point for designing potent and selective inhibitors.[1][2] This guide, drawing from extensive field experience, provides a comprehensive framework for the in vitro characterization of novel compounds built upon this core, using the well-established BRAF V600E inhibitor, Vemurafenib (PLX4032), which shares key structural motifs, as a guiding comparator.[3][4][5]
Our objective is to move beyond a simple recitation of protocols and delve into the causality behind each experimental choice. We will establish a self-validating workflow, beginning with primary target engagement and progressing through cellular activity to mechanistic confirmation, ensuring that each step logically informs the next.
Part 1: Primary Screening - Establishing Direct Target Engagement
The foundational question for any new chemical entity is whether it directly and potently interacts with its intended molecular target. For compounds containing the 2-fluoro-5-(methylsulfonyl)benzoate moiety, which are often designed as ATP-competitive kinase inhibitors, cell-free biochemical assays are the gold standard for initial assessment.[6][7]
The Rationale for Biochemical Assays
Biochemical assays utilize purified, often recombinant, kinase and a specific substrate to measure enzymatic activity in a controlled, isolated system.[8][9] This reductionist approach is critical because it eliminates the complexities of a cellular environment (e.g., membrane permeability, off-target effects, drug metabolism), providing a clean measurement of the inhibitor's potency, typically expressed as the half-maximal inhibitory concentration (IC50).
There are several robust platforms for conducting in vitro kinase assays, each with distinct advantages and disadvantages. The choice of platform is often dictated by the specific kinase, available reagents, and desired throughput.
Table 1: Comparison of Common In Vitro Kinase Assay Formats
| Assay Type | Principle | Pros | Cons |
| Radiometric | Measures the transfer of a radiolabeled phosphate (from ³²P-ATP or ³³P-ATP) to a peptide or protein substrate. | High sensitivity; considered the "gold standard" for accuracy.[6] | Requires handling of radioactive materials; lower throughput. |
| Luminescence-based | Measures the amount of ATP remaining after the kinase reaction. Lower kinase activity results in more ATP and a stronger light signal. | High throughput; no radioactivity; commercially available kits.[10] | Susceptible to interference from compounds that interact with luciferase. |
| TR-FRET | Time-Resolved Fluorescence Resonance Energy Transfer. Uses two antibodies, one for the substrate and one for the phosphorylated product, labeled with a donor-acceptor fluorophore pair. | Homogeneous "mix-and-read" format; high throughput; robust.[8] | Requires specific, validated antibody pairs; can be costly. |
Workflow for In Vitro Kinase Profiling
The following diagram illustrates a typical workflow for the initial biochemical characterization of a new inhibitor.
Part 2: Secondary Assays - Interrogating Cellular Effects and Mechanism
Once a compound demonstrates potent target engagement in a biochemical setting, the next critical step is to determine if this translates to activity in a biologically relevant cellular context. This phase assesses the compound's ability to cross the cell membrane, engage its target within the cell, and elicit a functional downstream response.
Cell Viability Assays: A First Look at Cellular Potency
Cell viability assays are a cornerstone of secondary screening, providing a quantitative measure of a compound's effect on cell proliferation or its cytotoxic potential (often reported as GI50, the concentration for 50% growth inhibition). Tetrazolium salt-based assays are widely used for their simplicity and reliability.[11] These assays measure the metabolic activity of living cells, which is directly proportional to the number of viable cells.[11][12]
The two most common methods are the MTT and XTT assays. While both rely on the reduction of a tetrazolium salt to a colored formazan product by mitochondrial dehydrogenases, they have a key operational difference.[11]
Table 2: A Head-to-Head Comparison of MTT and XTT Assays
| Feature | MTT Assay | XTT Assay |
| Principle | Reduction of yellow MTT to purple, water-insoluble formazan crystals.[11][13] | Reduction of XTT to an orange, water-soluble formazan product.[11][14] |
| Solubilization Step | Required. An organic solvent (e.g., DMSO) must be added to dissolve the crystals.[11] | Not required. The product is directly measured in the culture medium.[14][15] |
| Workflow | Multi-step, longer protocol. | Streamlined, single-addition protocol.[15] |
| Throughput | Lower, less suitable for high-throughput automation. | Higher, ideal for 96- and 384-well formats.[15] |
| Potential for Error | Higher, due to potential cell loss or incomplete formazan dissolution during solubilization.[15] | Lower, due to fewer handling steps.[15] |
From a senior scientist's perspective, the XTT assay is generally the superior choice for modern screening campaigns due to its streamlined workflow and improved reproducibility.[15]
Detailed Protocol: XTT Cell Viability Assay
This protocol is designed for assessing the dose-dependent effect of an inhibitor on the proliferation of an adherent cancer cell line (e.g., A375 melanoma cells, which harbor the BRAF V600E mutation).
-
Cell Seeding: Plate cells in a 96-well microplate at an empirically determined optimal density (e.g., 5,000 to 10,000 cells/well) in 100 µL of complete culture medium. Include wells with medium only for background control. Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., "Molecule X") and a comparator (e.g., Vemurafenib) in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the appropriate wells. Include vehicle control wells (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for a predetermined period, typically 48-72 hours, at 37°C, 5% CO₂.[16]
-
XTT Reagent Preparation: Shortly before use, thaw the XTT reagent and an electron-coupling reagent (e.g., PMS). Prepare the activated XTT solution by mixing the two reagents according to the manufacturer's instructions.[14]
-
XTT Addition & Incubation: Add 50 µL of the activated XTT solution to each well and gently swirl the plate to mix.[11] Incubate for 2-4 hours at 37°C, 5% CO₂, protecting the plate from light.
-
Data Acquisition: Measure the absorbance of the wells at a wavelength between 450-500 nm using a microplate reader. A reference wavelength between 630-690 nm should be used to subtract background absorbance.[11]
-
Data Analysis: Subtract the background absorbance (medium-only wells) from all other readings. Plot the percentage of cell viability relative to the vehicle control against the log of the inhibitor concentration. Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the GI50 value.
Mechanism of Action (MOA) Confirmation: Western Blotting
A potent GI50 value is encouraging, but it does not prove that the compound is acting through its intended target. For a kinase inhibitor, the most direct way to confirm its MOA is to demonstrate a reduction in the phosphorylation of its direct target and/or downstream signaling proteins. Western blotting is the definitive technique for this purpose.[17][18]
For a BRAF inhibitor like Vemurafenib, we expect to see a decrease in the phosphorylation of MEK and ERK, the subsequent kinases in the MAPK pathway.[19]
Protocol: Phospho-Protein Western Blotting
This protocol outlines the key steps for analyzing MAPK pathway inhibition in BRAF V600E mutant cells treated with an inhibitor.
-
Sample Preparation: Seed and treat cells with the test compound at various concentrations (e.g., 0.1x, 1x, 10x GI50) for a short duration (e.g., 2-6 hours) to capture signaling changes before apoptosis occurs.
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) freshly supplemented with a cocktail of protease and phosphatase inhibitors .[17][20] The inclusion of phosphatase inhibitors is absolutely critical to preserve the labile phosphate groups on proteins.[18]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.
-
SDS-PAGE and Transfer: Denature protein lysates by boiling in sample buffer. Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a PVDF or nitrocellulose membrane.[20]
-
Blocking: This step is crucial for preventing non-specific antibody binding. Block the membrane with 5% w/v Bovine Serum Albumin (BSA) in TBST, not milk. [20] Milk contains casein, a phosphoprotein, which can be detected by phospho-specific antibodies and cause high background.[20]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Use antibodies specific for the phosphorylated forms of your target proteins (e.g., anti-phospho-MEK, anti-phospho-ERK) and antibodies for the total protein levels (e.g., anti-total-ERK, anti-Actin) as loading controls.[21]
-
Secondary Antibody & Detection: Wash the membrane extensively with TBST. Incubate with an appropriate HRP-conjugated secondary antibody.[20] After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Analysis: Quantify band intensities. A successful on-target effect is demonstrated by a dose-dependent decrease in the ratio of phosphorylated protein to total protein.
Part 3: Data Synthesis - A Comparative Case Study
To illustrate the complete workflow, let's consider a hypothetical scenario where "Molecule X," containing the 2-fluoro-5-(methylsulfonyl)benzoate moiety, is compared against the benchmark, Vemurafenib. The goal is to determine if Molecule X is a viable lead candidate.
Table 3: Hypothetical Comparative Data for "Molecule X" vs. Vemurafenib
| Parameter | Molecule X | Vemurafenib | Rationale |
| Biochemical IC50 (BRAF V600E) | 45 nM | 31 nM[19] | Both compounds show potent, direct inhibition of the target kinase. |
| Cell Viability GI50 (A375, BRAF V600E) | 95 nM | 80 nM | Potency translates well from the biochemical to the cellular environment for both. |
| Cell Viability GI50 (Mel-624, BRAF WT) | >10,000 nM | >10,000 nM | Both compounds are highly selective for mutant BRAF, a key safety indicator.[4] |
| p-ERK Inhibition (Western Blot) | Clear dose-dependent reduction | Clear dose-dependent reduction | Confirms on-target activity in cells by inhibiting downstream pathway signaling. |
Conclusion
The in vitro testing of novel molecules, such as those derived from the 2-fluoro-5-(methylsulfonyl)benzoate scaffold, requires a rigorous, multi-faceted approach. This guide outlines a logical progression from initial, direct target validation using biochemical assays to the assessment of cellular potency and, critically, the confirmation of the intended mechanism of action. By employing a streamlined cell viability assay like the XTT and confirming on-target pathway modulation via phospho-protein Western blotting, researchers can build a robust data package. Comparing new entities against established benchmarks like Vemurafenib provides essential context and helps validate whether a promising scaffold can be translated into a viable therapeutic candidate.
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A Comparative Guide to the Synthetic Routes of Methyl 2-fluoro-5-(methylsulfonyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Methyl 2-fluoro-5-(methylsulfonyl)benzoate is a key intermediate in the synthesis of various pharmaceutically active compounds. The strategic placement of the fluoro, methylsulfonyl, and methyl ester groups on the benzene ring makes it a valuable building block in medicinal chemistry. This guide provides an in-depth comparison of plausible synthetic routes to this important molecule, offering insights into the underlying chemistry, potential yields, and scalability of each approach.
Introduction to Synthetic Strategies
The synthesis of Methyl 2-fluoro-5-(methylsulfonyl)benzoate can be approached from several angles, primarily revolving around the sequential introduction of the three key functional groups onto the aromatic ring. The choice of a specific route is often dictated by the availability and cost of starting materials, desired purity of the final product, and the scalability of the process for industrial applications. This guide will focus on two primary, logically derived synthetic pathways, drawing parallels from established syntheses of structurally similar molecules.
Route 1: Electrophilic Aromatic Substitution of a Fluorinated Precursor
This strategy leverages the directing effects of the fluorine and carboxylate groups on a benzene ring to introduce the methylsulfonyl moiety. A logical and common starting material for this approach is 2-fluorobenzoic acid.
Conceptual Workflow of Route 1
Caption: Synthetic pathway starting from 2-fluorobenzoic acid.
In-Depth Analysis of Route 1
Step 1: Chlorosulfonation of 2-Fluorobenzoic Acid
The initial step involves the electrophilic substitution of 2-fluorobenzoic acid with chlorosulfonic acid (ClSO₃H). The fluorine atom is an ortho-, para-director, while the carboxylic acid group is a meta-director. The substitution is expected to occur at the position para to the fluorine and meta to the carboxylic acid, which is the desired C-5 position. This reaction is typically carried out at low temperatures to control its exothermicity and minimize side reactions. A similar approach is well-documented for the synthesis of 2-methoxy-5-sulfonyl chlorobenzoic acid from 2-methoxybenzoic acid, with reported high yields of 95.7%[1][2].
Step 2: Formation of the Methyl Sulfone
The resulting 2-fluoro-5-(chlorosulfonyl)benzoic acid can be converted to the methyl sulfone through a two-step process. First, the sulfonyl chloride is reduced to a sulfinate, for instance, by using sodium sulfite (Na₂SO₃). Subsequently, the sulfinate salt is methylated using a methylating agent like dimethyl sulfate ((CH₃)₂SO₄) or methyl iodide (CH₃I) to yield 2-fluoro-5-(methylsulfonyl)benzoic acid.
Step 3: Esterification
The final step is the esterification of the carboxylic acid to the corresponding methyl ester. This is a standard transformation and can be achieved through Fischer esterification, reacting the carboxylic acid with methanol in the presence of a catalytic amount of a strong acid like sulfuric acid (H₂SO₄)[3][4]. Alternatively, for milder conditions, reagents like thionyl chloride (SOCl₂) followed by methanol can be employed[5]. High yields for the esterification of similar substrates have been reported to be as high as 97.4%[1][2].
Advantages and Disadvantages of Route 1
| Feature | Advantages | Disadvantages |
| Starting Materials | 2-Fluorobenzoic acid is a commercially available and relatively inexpensive starting material. | |
| Regioselectivity | The directing groups on the starting material provide good control over the position of sulfonation. | |
| Reaction Conditions | Chlorosulfonation is a harsh reaction that requires careful handling of corrosive and reactive reagents. | The multi-step nature of the sulfone formation might lead to a decrease in the overall yield. |
| Scalability | The individual steps are generally scalable, although the handling of chlorosulfonic acid on a large scale requires specialized equipment. |
Route 2: Synthesis Starting from a Toluene Derivative
An alternative approach begins with a more functionalized starting material, such as 4-fluoro-1-methylbenzene (4-fluorotoluene), and builds the molecule from there.
Conceptual Workflow of Route 2
Caption: A potential synthetic pathway starting from 4-fluorotoluene.
In-Depth Analysis of Route 2
This proposed route is more complex and involves a greater number of steps.
-
Nitration: Nitration of 4-fluorotoluene would likely yield a mixture of isomers, with the desired 4-fluoro-1-methyl-2-nitrobenzene being one of the products.
-
Reduction: The nitro group is then reduced to an amine.
-
Diazotization and Sandmeyer Reaction: The resulting aniline can be converted to a diazonium salt, which can then be transformed into a sulfonyl chloride via a Sandmeyer-type reaction.
-
Formation of Methyl Sulfonate: The sulfonyl chloride can be reacted with methanol to form the corresponding methyl sulfonate.
-
Oxidation and Esterification: The final and most challenging step would be the selective oxidation of the methyl group on the ring to a carboxylic acid, followed by esterification. This oxidation can be challenging to perform in the presence of the other functional groups.
Advantages and Disadvantages of Route 2
| Feature | Advantages | Disadvantages |
| Starting Materials | 4-Fluorotoluene is a readily available starting material. | |
| Complexity | This is a multi-step synthesis with potentially low overall yield. | The regioselectivity of the initial nitration step may be poor, leading to isomeric impurities. The final oxidation step can be difficult to control and may lead to side products. |
| Scalability | The multiple steps and potential for low yields make this route less attractive for large-scale production. | Diazotization reactions can be hazardous and require strict temperature control. |
Comparison Summary
| Parameter | Route 1: From 2-Fluorobenzoic Acid | Route 2: From 4-Fluorotoluene |
| Number of Steps | 3 | 6+ |
| Overall Yield (Estimated) | Moderate to High | Low |
| Purity of Final Product | Potentially high, with good regiocontrol. | Lower, due to potential for isomeric byproducts. |
| Scalability | More favorable for industrial scale-up. | Less favorable due to complexity and potential hazards. |
| Key Challenges | Handling of chlorosulfonic acid. | Poor regioselectivity in nitration, difficult final oxidation. |
Experimental Protocols (Hypothetical, based on analogous reactions)
Protocol for Route 1, Step 1: 2-Fluoro-5-(chlorosulfonyl)benzoic Acid
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet, place 2-fluorobenzoic acid (1.0 eq).
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
Slowly add chlorosulfonic acid (3.0-5.0 eq) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-60 °C for 2-4 hours, monitoring the reaction progress by TLC or HPLC.
-
Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring.
-
The precipitated solid is collected by vacuum filtration, washed with cold water until the washings are neutral, and dried under vacuum to afford 2-fluoro-5-(chlorosulfonyl)benzoic acid.
Protocol for Route 1, Step 3: Methyl 2-fluoro-5-(methylsulfonyl)benzoate
-
To a solution of 2-fluoro-5-(methylsulfonyl)benzoic acid (1.0 eq) in methanol (10-20 vol), add concentrated sulfuric acid (0.1-0.2 eq) catalytically.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC or HPLC.
-
After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield pure Methyl 2-fluoro-5-(methylsulfonyl)benzoate.
Conclusion
Based on the analysis of plausible synthetic pathways, Route 1, starting from 2-fluorobenzoic acid, emerges as the more efficient and industrially viable method for the synthesis of Methyl 2-fluoro-5-(methylsulfonyl)benzoate. This route is characterized by a shorter synthetic sequence, better control over regioselectivity, and potentially higher overall yields compared to the more convoluted route starting from 4-fluorotoluene. While the handling of chlorosulfonic acid requires stringent safety measures, the individual steps are based on well-established and scalable chemical transformations. For researchers and drug development professionals, the choice of Route 1 offers a more direct and reliable path to this valuable synthetic intermediate.
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Xu, W. L., Guo, C. J., Li, T., & Liu, S. Q. (2018). Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. IOP Conference Series: Materials Science and Engineering, 382(2), 022064. [Link]
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A Senior Application Scientist's Guide to Methyl 2-fluoro-5-(methylsulfonyl)benzoate: A Comparative Performance Benchmark
Introduction: Unveiling a Versatile Synthetic Building Block
In the landscape of modern medicinal chemistry and materials science, the strategic selection of building blocks is paramount to achieving desired molecular complexity and function. Methyl 2-fluoro-5-(methylsulfonyl)benzoate is a trifunctional reagent that presents a unique combination of reactive sites: a methyl ester, an activated aryl fluoride, and a potent electron-withdrawing sulfonyl group. This guide provides a comprehensive analysis of its expected performance in key organic transformations, benchmarked against common alternatives. While direct, peer-reviewed comparative studies on this specific molecule are nascent, this document synthesizes established principles of physical organic chemistry and draws upon data from structurally analogous compounds to provide a robust predictive performance guide for researchers, scientists, and drug development professionals.
The core value of Methyl 2-fluoro-5-(methylsulfonyl)benzoate lies in the orthogonal reactivity of its functional groups. The methyl ester is a classic precursor for amides, the aryl fluoride is an excellent leaving group in nucleophilic aromatic substitution (SNAr), and the sulfonyl group strongly activates the aromatic ring, enhancing its susceptibility to nucleophilic attack. This guide will delve into the practical implications of this unique chemical architecture.
Physicochemical Properties and Structural Rationale
A foundational understanding of a reagent's physicochemical properties is critical for its effective application. The properties of Methyl 2-fluoro-5-(methylsulfonyl)benzoate (CAS 865663-98-5) are summarized below.
| Property | Value | Significance in Synthesis |
| Molecular Formula | C9H9FO4S | Provides the elemental composition. |
| Molecular Weight | 232.23 g/mol [1] | Essential for stoichiometric calculations. |
| Appearance | Solid (predicted) | Influences handling and dissolution. |
| Key Functional Groups | Methyl Ester, Aryl Fluoride, Methyl Sulfone | Dictates the compound's reactivity and applications. |
The strategic placement of the electron-withdrawing methylsulfonyl group para to the fluorine atom, and the methyl ester ortho to it, is crucial. Both groups work in concert to lower the electron density of the aromatic ring, thereby facilitating nucleophilic attack, a cornerstone of its utility in SNAr reactions.
Performance Benchmark 1: Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a powerful tool for forging carbon-heteroatom and carbon-carbon bonds. The performance of Methyl 2-fluoro-5-(methylsulfonyl)benzoate in such reactions is predicted to be excellent due to the confluence of two key features: the inherent reactivity of the C-F bond in activated systems and the strong electron-withdrawing capacity of the para-sulfonyl group.
Causality of Experimental Choices in SNAr
In a typical SNAr reaction, the rate-determining step is the initial attack of the nucleophile on the aromatic ring to form a negatively charged Meisenheimer intermediate[2][3]. The stability of this intermediate is paramount. The methylsulfonyl and methyl ester groups on Methyl 2-fluoro-5-(methylsulfonyl)benzoate are well-positioned to stabilize this intermediate through resonance and induction, thereby accelerating the reaction.
The choice of leaving group is also critical. While counterintuitive to those familiar with SN1 and SN2 reactions, in SNAr, the reactivity order of halogens is typically F > Cl > Br > I[2]. This is because the highly electronegative fluorine atom strongly polarizes the carbon it is attached to, making it more electrophilic and susceptible to nucleophilic attack.
Comparative Performance: The Fluoro Advantage
To illustrate the expected performance of Methyl 2-fluoro-5-(methylsulfonyl)benzoate, we can draw parallels with other activated aryl fluorides. For instance, the reaction of 2,4-dinitrofluorobenzene with amines is a classic example of a highly efficient SNAr reaction[2].
| Substrate | Leaving Group | Relative Reactivity | Rationale |
| Methyl 2-fluoro-5-(methylsulfonyl)benzoate | F | High (Predicted) | Strong activation by ortho-ester and para-sulfonyl groups; F is an excellent leaving group in SNAr. |
| Methyl 2-chloro-5-(methylsulfonyl)benzoate | Cl | Moderate | The C-Cl bond is less polarized than the C-F bond, leading to a slower rate of nucleophilic attack. |
| Methyl 2-bromo-5-(methylsulfonyl)benzoate | Br | Low | The C-Br bond is even less polarized, resulting in a significantly slower reaction rate. |
Exemplary SNAr Protocol
The following is a detailed, self-validating protocol for a representative SNAr reaction, adapted from established methodologies for activated aryl fluorides.
Reaction: Synthesis of an N-arylated amine using Methyl 2-fluoro-5-(methylsulfonyl)benzoate and a generic primary amine (R-NH2).
Materials:
-
Methyl 2-fluoro-5-(methylsulfonyl)benzoate (1.0 eq)
-
Primary amine (1.2 eq)
-
Potassium carbonate (K2CO3) (2.0 eq)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
To a clean, dry round-bottom flask, add Methyl 2-fluoro-5-(methylsulfonyl)benzoate and potassium carbonate.
-
Add DMSO to dissolve the solids.
-
Add the primary amine to the reaction mixture.
-
Heat the reaction to 80-100 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: Workflow for a typical SNAr reaction.
Performance Benchmark 2: Amide Coupling
The methyl ester functionality of Methyl 2-fluoro-5-(methylsulfonyl)benzoate allows for its use in the synthesis of amides, a fundamental transformation in drug discovery. While direct amidation via heating with an amine is possible, modern synthesis relies on coupling reagents for milder conditions and broader substrate scope.
Causality of Experimental Choices in Amide Coupling
Amide bond formation typically proceeds via the activation of the carboxylic acid (or in this case, the ester can be converted to the acid first, or transamidation can be attempted). For the sake of a robust and generalizable protocol, we will consider the hydrolysis of the ester to the corresponding carboxylic acid, followed by a standard amide coupling. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective as they generate a highly reactive activated ester in situ, which is then readily attacked by the amine.
Comparative Performance: Standard Coupling Reagents
The reactivity of the carboxylic acid derived from Methyl 2-fluoro-5-(methylsulfonyl)benzoate in amide coupling is not expected to be significantly different from other benzoic acid derivatives. The choice of coupling reagent will be the primary determinant of reaction efficiency.
| Coupling Reagent | Additive | Base | Typical Yield | Rationale |
| HATU | None | DIEA | Excellent (>90%) | Forms a highly reactive activated ester, minimizing side reactions and epimerization. |
| EDC | HOBt | DIEA | Good (70-90%) | A classic carbodiimide-based method, generally reliable but can sometimes lead to side products. |
| SOCl2 | None | Pyridine | Variable | Converts the acid to the acid chloride; effective but harsh conditions can be incompatible with sensitive functional groups. |
Exemplary Amide Coupling Protocol
The following protocol details the hydrolysis of the methyl ester followed by an HATU-mediated amide coupling.
Part A: Ester Hydrolysis
-
Dissolve Methyl 2-fluoro-5-(methylsulfonyl)benzoate in a mixture of THF and water.
-
Add an excess of lithium hydroxide (LiOH).
-
Stir at room temperature until the reaction is complete (monitor by TLC/LC-MS).
-
Acidify the reaction mixture with 1N HCl and extract the carboxylic acid with ethyl acetate.
-
Dry and concentrate to yield 2-fluoro-5-(methylsulfonyl)benzoic acid.
Part B: Amide Coupling
-
Dissolve the carboxylic acid from Part A in DMF.
-
Add the desired amine (1.1 eq), HATU (1.1 eq), and DIEA (2.5 eq).
-
Stir at room temperature for 2-16 hours (monitor by TLC/LC-MS).
-
Upon completion, dilute with water and extract the product with ethyl acetate.
-
Wash the organic layer sequentially with 1N HCl, saturated NaHCO3, and brine.
-
Dry over anhydrous sodium sulfate and concentrate.
-
Purify by column chromatography or recrystallization.
Caption: Two-step amide synthesis workflow.
Synergistic Reactivity and Future Directions
The true potential of Methyl 2-fluoro-5-(methylsulfonyl)benzoate lies in the sequential or synergistic application of its reactive sites. For instance, one could first perform an SNAr reaction to introduce a new substituent at the 2-position, and subsequently, perform an amide coupling at the ester position. This allows for the rapid generation of diverse chemical libraries from a single, versatile starting material.
Conclusion
Methyl 2-fluoro-5-(methylsulfonyl)benzoate is a promising and versatile building block for organic synthesis. Based on established chemical principles and data from analogous structures, it is predicted to be a high-performing substrate in nucleophilic aromatic substitution reactions, outperforming its chloro and bromo counterparts. Furthermore, its methyl ester functionality provides a reliable handle for the construction of amide bonds using standard coupling protocols. The insights and protocols presented in this guide are intended to empower researchers to harness the full synthetic potential of this valuable reagent.
References
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). [Link]
-
Chemistry LibreTexts. 16.7: Nucleophilic Aromatic Substitution. (2022). [Link]
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A Comparative Spectroscopic Guide to Methyl 2-fluoro-5-(methylsulfonyl)benzoate and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. Methyl 2-fluoro-5-(methylsulfonyl)benzoate and its analogs represent a class of compounds with significant potential in medicinal chemistry, often serving as key intermediates in the synthesis of complex drug candidates. A thorough understanding of their spectroscopic properties is paramount for identity confirmation, purity assessment, and for predicting the electronic and steric effects of various substituents.
This guide provides an in-depth comparative analysis of the spectroscopic characteristics of Methyl 2-fluoro-5-(methylsulfonyl)benzoate and its structurally related analogs. By examining their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we aim to provide researchers with a valuable reference for identifying and characterizing these and similar molecules.
The Significance of Spectroscopic Comparison
The substitution pattern on the benzene ring of benzoate derivatives profoundly influences their electronic environment and, consequently, their spectroscopic signatures. The interplay between electron-withdrawing and electron-donating groups, as well as the steric hindrance they impose, can lead to predictable shifts in NMR chemical shifts, changes in IR vibrational frequencies, and distinct fragmentation patterns in mass spectrometry. This comparative approach allows for a deeper understanding of these structure-property relationships.
Molecular Structures Under Review
To facilitate a clear comparison, the following structures will be discussed: the target compound, Methyl 2-fluoro-5-(methylsulfonyl)benzoate, and its close analog, Methyl 2-methoxy-5-(methylsulfonyl)benzoate. The primary difference lies in the substituent at the C2 position—a fluorine atom versus a methoxy group. This seemingly minor change can have a significant impact on the molecule's spectroscopic profile.
Figure 1: Chemical structures of the target compound and its primary analog.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for Methyl 2-methoxy-5-(methylsulfonyl)benzoate, which will serve as our primary reference for predicting the spectral characteristics of its fluoro-analog.
¹H NMR Spectroscopy
Proton NMR provides valuable information about the chemical environment of hydrogen atoms in a molecule. The chemical shifts (δ) are influenced by the electron density around the proton, with electron-withdrawing groups generally causing a downfield shift (higher ppm) and electron-donating groups causing an upfield shift (lower ppm).
Table 1: ¹H NMR Data (600 MHz, Chloroform-d)
| Assignment | Methyl 2-methoxy-5-(methylsulfonyl)benzoate[1] | Predicted: Methyl 2-fluoro-5-(methylsulfonyl)benzoate |
| Aromatic H (position 6) | 8.36 (d, J = 2.4 Hz, 1H) | ~8.4-8.5 (dd) |
| Aromatic H (position 4) | 8.04 (dd, J = 8.8, 2.4 Hz, 1H) | ~8.1-8.2 (ddd) |
| Aromatic H (position 3) | 7.12 (d, J = 8.8 Hz, 1H) | ~7.3-7.4 (t) |
| Methoxy (-OCH₃) | 3.99 (s, 3H) | - |
| Ester (-OCH₃) | 3.91 (s, 3H) | ~3.9-4.0 (s, 3H) |
| Sulfonyl (-SO₂CH₃) | 3.05 (s, 3H) | ~3.1 (s, 3H) |
Causality of Predicted Shifts for the Fluoro-Analog: The highly electronegative fluorine atom at the C2 position is expected to exert a strong electron-withdrawing effect, leading to a general downfield shift for the aromatic protons compared to the methoxy-analog. Furthermore, the fluorine atom will introduce additional coupling (J-coupling) with the neighboring protons, resulting in more complex splitting patterns (e.g., doublet of doublets or doublet of doublet of doublets).
¹³C NMR Spectroscopy
Carbon NMR provides insights into the carbon framework of a molecule. Similar to ¹H NMR, the chemical shifts of carbon atoms are influenced by their electronic environment.
Table 2: ¹³C NMR Data (151 MHz, Chloroform-d)
| Assignment | Methyl 2-methoxy-5-(methylsulfonyl)benzoate[1] | Predicted: Methyl 2-fluoro-5-(methylsulfonyl)benzoate |
| Carbonyl (C=O) | 164.82 | ~164-165 |
| Aromatic C (C2) | 162.89 | ~160-163 (d, ¹JCF) |
| Aromatic C (C5) | 132.84 | ~133-134 |
| Aromatic C (C4) | 132.07 | ~132-133 |
| Aromatic C (C6) | 131.60 | ~131-132 |
| Aromatic C (C1) | 120.92 | ~121-122 |
| Aromatic C (C3) | 112.47 | ~115-117 (d, ²JCF) |
| Methoxy (-OCH₃) | 56.61 | - |
| Ester (-OCH₃) | 52.48 | ~52-53 |
| Sulfonyl (-SO₂CH₃) | 44.78 | ~44-45 |
Causality of Predicted Shifts for the Fluoro-Analog: The carbon atom directly bonded to the fluorine (C2) will exhibit a large one-bond coupling constant (¹JCF). The adjacent carbon (C3) will show a smaller two-bond coupling (²JCF). The electronegativity of fluorine will also influence the chemical shifts of the aromatic carbons.
Mass Spectrometry
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and structural features.
Table 3: Mass Spectrometry Data
| Technique | Methyl 2-methoxy-5-(methylsulfonyl)benzoate[1] | Predicted: Methyl 2-fluoro-5-(methylsulfonyl)benzoate |
| MS (ESI) [M+H]⁺ | Calculated m/z: 245.0484, Found: 245.0488 | Calculated m/z: 233.0233 |
Fragmentation Pattern Insights: In electron ionization (EI) mass spectrometry, common fragmentation patterns for benzoate esters include the loss of the alkoxy group (-OCH₃) and the entire ester group (-COOCH₃). The presence of the sulfonyl group will also lead to characteristic fragmentation pathways.
Experimental Protocols
To ensure the reproducibility and accuracy of spectroscopic data, standardized experimental protocols are essential. The following are detailed methodologies for the key spectroscopic experiments cited in this guide.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Figure 2: Workflow for NMR data acquisition and analysis.
-
Instrumentation: A 400 MHz NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[2]
-
¹H NMR Acquisition:
-
Acquire the spectrum at 298 K.
-
Use a standard pulse sequence with a 30-degree pulse angle.
-
Set the spectral width to cover a range of -2 to 12 ppm.
-
Employ a relaxation delay of 1-2 seconds.
-
Accumulate a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.[2]
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum at 298 K.
-
Use a proton-decoupled pulse sequence.
-
Set the spectral width to cover a range of 0 to 200 ppm.
-
Employ a relaxation delay of 2-5 seconds.
-
Accumulate a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.[2]
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to TMS (0.00 ppm).[2]
Infrared (IR) Spectroscopy
Figure 3: Workflow for FTIR-ATR data acquisition.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.[2]
-
Sample Preparation: Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.[2]
-
Data Acquisition:
Mass Spectrometry (MS)
Figure 4: Workflow for GC-MS analysis.
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.[2]
-
Sample Introduction: The eluent from the GC is directly introduced into the EI source of the mass spectrometer.[2]
-
MS Data Acquisition:
-
Set the ionization energy to a standard value of 70 eV.
-
Scan a mass-to-charge (m/z) range of approximately 40 to 400 amu.[2]
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the compound.[2]
Conclusion
The spectroscopic analysis of Methyl 2-fluoro-5-(methylsulfonyl)benzoate and its analogs is a critical step in their synthesis and application in drug discovery. This guide has provided a comparative framework for understanding the influence of substituents on their NMR, IR, and MS spectra. By leveraging the available data for close analogs and applying fundamental spectroscopic principles, researchers can confidently predict and interpret the spectral data for novel compounds in this class. The provided experimental protocols offer a standardized approach to data acquisition, ensuring the generation of high-quality, reproducible results.
References
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Visible-light-catalyzed sulfonylation reaction of aryl selenonium salt via electron donor-acceptor complex. The Royal Society of Chemistry. Available at: [Link]
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methyl 2-fluoro-5-formylbenzoate - C9H7FO3, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. Available at: [Link]
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Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. Semantic Scholar. Available at: [Link]
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Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. ResearchGate. Available at: [Link]
-
Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate. PMC - NIH. Available at: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Methyl 2-fluoro-5-(methylsulfonyl)benzoate
For researchers, scientists, and drug development professionals, the synthesis and application of novel chemical entities are daily pursuits. With these innovations comes the critical responsibility of ensuring safety and environmental stewardship through proper chemical waste management. This guide provides an in-depth, procedural framework for the safe disposal of Methyl 2-fluoro-5-(methylsulfonyl)benzoate, moving beyond mere compliance to foster a culture of safety and operational excellence in the laboratory.
Understanding the Hazard Profile: A Triad of Functional Groups
Methyl 2-fluoro-5-(methylsulfonyl)benzoate is a solid organic compound characterized by three key functional groups: a methyl benzoate, a fluoro group, and a methylsulfonyl group. Each contributes to its overall chemical behavior and, consequently, to its hazard profile and disposal considerations.
A specific Safety Data Sheet (SDS) for Methyl 2-fluoro-5-(methylsulfonyl)benzoate classifies it with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
These classifications necessitate careful handling and the use of appropriate personal protective equipment (PPE) at all stages, including disposal. The presence of a fluorine atom also calls for special attention, as fluorinated organic compounds can be persistent in the environment and may form hazardous decomposition products, such as hydrogen fluoride, under certain conditions.[1][2]
| Hazard Classification | GHS Code | Implication for Disposal |
| Acute Toxicity (Oral) | H302 | Avoid ingestion of residues. Ensure containers are securely sealed. |
| Skin Irritation | H315 | Wear appropriate chemical-resistant gloves when handling the compound and its waste containers. |
| Eye Irritation | H319 | Use safety glasses or goggles to prevent eye contact with the solid or solutions. |
| Respiratory Irritation | H335 | Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors. |
The Disposal Workflow: A Step-by-Step Protocol
Proper disposal is a multi-step process that begins at the point of waste generation and ends with its collection by a licensed waste disposal company. Adherence to institutional and national regulations, such as those set by the Environmental Protection Agency (EPA) in the United States, is mandatory.[3][4][5]
Step 1: Immediate Waste Containment
All materials contaminated with Methyl 2-fluoro-5-(methylsulfonyl)benzoate, including residual amounts of the solid, solutions, and contaminated consumables (e.g., weighing paper, gloves, pipette tips), must be considered hazardous waste.
-
Solid Waste: Collect in a designated, robust, and sealable container. A high-density polyethylene (HDPE) container is a suitable choice.
-
Liquid Waste: If the compound is in solution, collect it in a separate, compatible liquid waste container. Do not mix with other waste streams unless their compatibility is confirmed.[1]
Step 2: Waste Segregation and Incompatibility
The principle of waste segregation is paramount to prevent dangerous chemical reactions within a waste container. Based on its functional groups, Methyl 2-fluoro-5-(methylsulfonyl)benzoate should not be mixed with:
-
Strong Oxidizing Agents: The aromatic ring and methyl groups can be susceptible to oxidation.
-
Strong Bases: While the methyl benzoate group can undergo hydrolysis in the presence of a strong base, this reaction can be exothermic and should not occur uncontrolled in a waste container.[6][7][8]
-
Strong Acids: While generally stable, strong acids could potentially catalyze decomposition or other unwanted reactions.
The following diagram illustrates the segregation logic for this compound.
Caption: Waste segregation for Methyl 2-fluoro-5-(methylsulfonyl)benzoate.
Step 3: Labeling the Waste Container
Proper labeling is a regulatory requirement and a critical safety measure. The label on the hazardous waste container must include:
-
The words "Hazardous Waste" .[3]
-
The full chemical name: "Methyl 2-fluoro-5-(methylsulfonyl)benzoate" . Avoid abbreviations or chemical formulas.
-
The approximate concentration and quantity of the waste.
-
The date of accumulation.
-
The relevant hazard pictograms (e.g., exclamation mark for irritant).
Step 4: Storage Pending Disposal
Waste should be stored in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of the laboratory personnel.[5]
-
Ensure the container is kept closed at all times except when adding waste.
-
Store in a well-ventilated area, away from sources of ignition.
-
Do not exceed the SAA volume limits (typically 55 gallons of hazardous waste).[4]
Disposal Procedures: From Laboratory to Licensed Facility
The ultimate disposal of Methyl 2-fluoro-5-(methylsulfonyl)benzoate must be carried out by a licensed hazardous waste disposal company. The most common and appropriate disposal method for this type of compound is high-temperature incineration.[9]
Rationale for Incineration:
-
Thermal Decomposition: Aromatic sulfones generally exhibit high thermal stability, but at elevated temperatures (typically above 350-400°C), they will decompose.[10][11] The primary decomposition products are likely to be oxides of sulfur (SOx), carbon monoxide (CO), and carbon dioxide (CO2).
-
Destruction of Fluorinated Organics: Incineration is a recognized method for the destruction of halogenated organic compounds.[9] The high temperatures and presence of hydrogen radicals in the flame can break the strong carbon-fluorine bond, ultimately leading to the formation of hydrogen fluoride (HF), which can be scrubbed from the flue gas.[2]
The following diagram outlines the complete disposal workflow.
Caption: Complete disposal workflow from generation to final destruction.
Emergency Procedures in Case of Spills
In the event of a spill, prompt and appropriate action is crucial to mitigate exposure and environmental contamination.
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE (lab coat, gloves, and eye protection), contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Notify your institution's Environmental Health and Safety (EHS) department or emergency response team.
-
Prevent entry into the affected area.
-
Conclusion
The responsible disposal of Methyl 2-fluoro-5-(methylsulfonyl)benzoate is a non-negotiable aspect of laboratory safety and environmental compliance. By understanding the compound's specific hazards, adhering to a systematic disposal workflow, and being prepared for emergencies, researchers can ensure that their innovative work does not come at the cost of safety or environmental integrity. This guide serves as a foundational document; always consult your institution's specific waste management plan and EHS professionals for guidance tailored to your facility.
References
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Russo, M. V., et al. (2018). Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. MDPI. Available at: [Link]
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Quora. (2021). Can methyl benzoate be hydrolyzed? Quora. Available at: [Link]
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Homework.Study.com. (n.d.). What is the mechanism for the basic hydrolysis of methyl benzoate? Homework.Study.com. Available at: [Link]
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Royal Society of Chemistry. (n.d.). Hydrolysis and saponification of methyl benzoates. Green Chemistry. Available at: [Link]
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Medical Laboratory Observer. (2019). Laboratory Waste Management: The New Regulations. Medical Laboratory Observer. Available at: [Link]
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U.S. Environmental Protection Agency. (n.d.). Regulations for Hazardous Waste Generated at Academic Laboratories. EPA. Available at: [Link]
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Chemistry World. (2008). EPA tweaks hazardous waste rules for academic labs. Chemistry World. Available at: [Link]
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ResearchGate. (2018). (PDF) Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. ResearchGate. Available at: [Link]
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Zenodo. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Zenodo. Available at: [Link]
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American Laboratory. (2021). Managing Hazardous Chemical Waste in the Lab. American Laboratory. Available at: [Link]
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ACS Publications. (2017). Thermochemistry of Sulfones Relevant to Oxidative Desulfurization. Energy & Fuels. Available at: [Link]
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ResearchGate. (2014). (PDF) Kinetic Studies of Alkaline Hydrolysis Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media. ResearchGate. Available at: [Link]
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American Chemical Society. (n.d.). Regulation of Laboratory Waste. ACS. Available at: [Link]
-
Journal of Analytical Methods in Chemistry. (2012). Thermoanalytical Investigation of Some Sulfone-Containing Drugs. Hindawi. Available at: [Link]
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PubMed. (2012). Thermoanalytical investigation of some sulfone-containing drugs. PubMed. Available at: [Link]
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U.S. Environmental Protection Agency. (2020). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances. EPA. Available at: [Link]
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Sciencemadness Wiki. (n.d.). Proper disposal of chemicals. Sciencemadness. Available at: [Link]
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U.S. Environmental Protection Agency. (n.d.). Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams. EPA. Available at: [Link]
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ResearchGate. (2018). Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications. ResearchGate. Available at: [Link]
-
U.S. Environmental Protection Agency. (2024). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances. EPA. Available at: [Link]
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Cole-Parmer. (n.d.). Chemical Compatibility Database. Cole-Parmer. Available at: [Link]
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Loba Chemie. (2018). METHYL-2-METHOXY-5-SULFAMOYL BENZOATE MSDS. Loba Chemie. Available at: [Link]
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Walchem. (2024). Chemical Compatibility Chart. Walchem. Available at: [Link]
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A Senior Application Scientist's Guide to Handling Methyl 2-fluoro-5-(methylsulfonyl)benzoate
As professionals in the fast-paced world of drug discovery and chemical research, our success is intrinsically linked to our diligence in safety. The novel reagents we handle, such as Methyl 2-fluoro-5-(methylsulfonyl)benzoate, are powerful tools. However, their unique chemical structures demand a proactive and informed approach to laboratory safety. This guide moves beyond a simple checklist, providing a procedural and evidence-based framework for handling this compound, ensuring that both scientific integrity and personal safety are held to the highest standard.
Hazard Profile: Understanding the Intrinsic Risks
Methyl 2-fluoro-5-(methylsulfonyl)benzoate (CAS 865663-98-5) is a solid organic compound whose hazard profile necessitates careful handling. Its classification under the Globally Harmonized System (GHS) provides the foundational data from which we derive our safety protocols. The primary risks are associated with direct contact and inhalation.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement | Precautionary Statement |
| Acute Toxicity, Oral | GHS07 | Warning | H302: Harmful if swallowed | P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |
| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation | P280, P302+P352: Wear protective gloves. IF ON SKIN: Wash with plenty of soap and water. |
| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation | P280, P305+P351+P338: Wear eye protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Respiratory Irritation | GHS07 | Warning | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |
This data is derived from the available Safety Data Sheet for the compound.
Causality-Driven PPE Selection: The 'Why' Behind the 'What'
Personal Protective Equipment (PPE) is not merely a uniform; it is our primary barrier against the specific hazards identified above. Each component is selected to counteract a specific risk, creating a self-validating system of protection.
Primary Engineering Control: The Chemical Fume Hood
The H335 classification ("May cause respiratory irritation") and the associated P261 precaution ("Avoid breathing dust...") make the use of a certified chemical fume hood mandatory for all manipulations of Methyl 2-fluoro-5-(methylsulfonyl)benzoate.[1] This engineering control is the most critical step in preventing respiratory exposure to the fine solid particles or any potential vapors.
Hand Protection: Preventing Dermal Absorption and Irritation
The H315 statement ("Causes skin irritation") dictates the necessity of chemical-resistant gloves.
-
For Incidental Contact (e.g., weighing, transfers): A standard disposable nitrile glove (minimum 5-mil thickness) is appropriate. Nitrile gloves offer good resistance to a range of chemicals for short-term splash protection.[2]
-
For Extended Contact or Immersion: The use of thicker, more robust gloves should be considered. While specific breakthrough data for this compound is not available, butyl or neoprene gloves offer broad protection against many organic compounds.[3] It is always best practice to consult the glove manufacturer's chemical resistance guide.[4][5]
The Causality Link: The choice of gloves directly addresses the H315 hazard. Contaminated gloves must be removed using the proper technique (without touching the outer surface) and disposed of immediately as hazardous waste.[6]
Eye and Face Protection: Shielding from Serious Irritation
Given the H319 classification ("Causes serious eye irritation"), robust eye protection is non-negotiable.
-
Minimum Requirement: Chemical splash goggles that conform to ANSI Z87.1 standards are required for any quantity. Standard safety glasses do not provide adequate protection from splashes or airborne dust.[7]
-
Recommended for Splash Risks: When handling solutions, performing transfers of larger quantities (>1g), or if the procedure has a higher risk of splashing, a full-face shield must be worn in addition to chemical splash goggles.
The Causality Link: This dual-layer protection directly mitigates the risk of serious and potentially irreversible eye damage as highlighted by the H319 warning.
Protective Clothing: A Barrier for the Body
A standard flame-resistant laboratory coat is required to protect against incidental skin contact on the arms and body. For procedures with a higher risk of spills, a chemical-resistant apron should be worn over the lab coat. Contaminated clothing must be removed immediately, and the affected skin washed thoroughly.[4]
Operational Plan: A Step-by-Step Workflow for Safe Handling
This protocol is designed to minimize exposure at every stage of handling. Adherence to this workflow is critical for ensuring a safe operational environment.
Step 1: Preparation and Pre-Handling Safety Check
-
Risk Assessment: Review the Safety Data Sheet (SDS) and this guide before beginning work.
-
Fume Hood Verification: Confirm that the chemical fume hood is operational and the certification is current.
-
PPE Donning: Put on all required PPE: lab coat, chemical splash goggles, and appropriate gloves.
-
Spill Kit: Ensure a chemical spill kit is accessible and you are familiar with its contents.
Step 2: Aliquoting and Handling the Solid Compound
-
Perform all manipulations within the certified chemical fume hood.
-
Place the stock container on a stable, clean surface inside the hood.
-
Use a dedicated spatula or weighing tool to transfer the solid to a tared weigh boat or reaction vessel.
-
Avoid generating dust. If the material is a fine powder, handle it slowly and deliberately.
-
Securely close the primary container immediately after aliquoting.
Step 3: Post-Handling Decontamination and Storage
-
Decontaminate the spatula and any surfaces within the fume hood with an appropriate solvent (e.g., ethanol), followed by soap and water.
-
Properly dispose of any contaminated disposable materials (weigh boats, wipes, gloves) in a clearly labeled hazardous waste container.
-
Store the primary container in a cool, dry, well-ventilated area, away from incompatible materials like strong oxidizing agents and bases.[6] The storage area should be locked or otherwise secured.[6][8]
Workflow for Safe Handling
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
